LX-1031
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUICFMGGQSMZ-WIOPSUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241544 | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945976-76-1 | |
| Record name | LX-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LX-1031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LX-1031: A Selective Peripheral Tryptophan Hydroxylase (TPH1) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LX-1031 is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[3][4] This selectivity for peripheral 5-HT synthesis is primarily achieved through its limited systemic exposure and inability to cross the blood-brain barrier.[1][5] this compound shows promise for the treatment of conditions characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome.[5][6] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Introduction: The Role of Peripheral Serotonin and TPH1
Serotonin is a critical signaling molecule involved in a wide array of physiological processes. While its role as a neurotransmitter in the CNS is well-known, approximately 95% of the body's serotonin is produced in the periphery, predominantly by enterochromaffin (EC) cells in the gastrointestinal tract.[7] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[8]
There are two isoforms of TPH:
-
TPH1: Primarily found in peripheral tissues, including the gut (EC cells), mast cells, and the pineal gland.[7]
-
TPH2: The neuronal isoform, located in the central and enteric nervous systems.[7][9]
Peripheral serotonin, synthesized via TPH1, is a key regulator of gastrointestinal motility, secretion, and visceral sensitivity.[10] Dysregulation of peripheral serotonin has been implicated in the pathophysiology of functional gastrointestinal disorders like IBS-D and carcinoid syndrome, which is characterized by excessive serotonin production from neuroendocrine tumors.[6][11] Therefore, selective inhibition of TPH1 presents a targeted therapeutic approach to ameliorate symptoms associated with peripheral serotonin overproduction, while avoiding the potential psychiatric side effects of altering central serotonin levels.[5]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of TPH1.[1][3] By inhibiting TPH1, this compound blocks the initial and rate-limiting step in the biosynthesis of serotonin in the periphery.[2] This leads to a reduction in the production of 5-HT in the gastrointestinal tract.[7] The selectivity of this compound for peripheral TPH1 over the neuronal TPH2 isoform, combined with its low systemic bioavailability, ensures that serotonin synthesis in the brain remains unaffected.[3][5]
Signaling Pathway of Peripheral Serotonin Synthesis and Inhibition by this compound
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H25F3N4O4 | CID 23633604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
An In-depth Technical Guide to Peripheral Serotonin Synthesis and the TPH Inhibitor LX-1031
This technical guide provides a comprehensive overview of the peripheral serotonin synthesis pathway and the mechanism of action of LX-1031, a selective inhibitor of tryptophan hydroxylase. It is intended for researchers, scientists, and drug development professionals working in fields related to gastroenterology, oncology, and pharmacology. The document details the biochemical cascade of serotonin production outside the central nervous system, presents preclinical and clinical data for this compound, and outlines the experimental protocols used to generate this data.
The Peripheral Serotonin Synthesis Pathway
Approximately 95% of the body's serotonin (5-hydroxytryptamine, 5-HT) is produced in the periphery, primarily by enterochromaffin (EC) cells within the gastrointestinal (GI) tract.[1] This peripheral serotonin plays a crucial role in regulating GI motility, secretion, and inflammation, and its dysregulation is implicated in various disorders.[2][3]
The synthesis of peripheral serotonin is a two-step enzymatic process:
-
Hydroxylation of L-Tryptophan : The essential amino acid L-tryptophan is converted to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase 1 (TPH1).[2][4] This is the rate-limiting step in the entire serotonin synthesis pathway.[4][5][6][7]
-
Decarboxylation of 5-HTP : 5-HTP is then converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC).[2][3]
Once synthesized, serotonin is metabolized, primarily by monoamine oxidase (MAO), into 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[2][4] Urinary 5-HIAA levels serve as a key biomarker for peripheral serotonin production.[1][5]
This compound: A Peripherally-Acting TPH Inhibitor
This compound is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), designed to specifically reduce the synthesis of serotonin in the periphery.[1][8][9] Its development was aimed at treating conditions characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][9][10]
A key feature of this compound is its targeted action within the GI tract, which minimizes systemic exposure and prevents it from crossing the blood-brain barrier.[1][10] This selectivity ensures that it does not affect serotonin levels in the central nervous system (CNS), thereby avoiding potential neurological side effects like depression.[1][9] this compound specifically targets TPH1, the isoform of the enzyme predominantly found in the gut, over TPH2, the isoform responsible for serotonin production in the brain.[2][9]
Quantitative Preclinical and Clinical Data
This compound has been evaluated in a series of in vitro, preclinical, and clinical studies to determine its potency, efficacy, and pharmacokinetic profile.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value/Effect | Reference |
| TPH1 Inhibition | In Vitro | 10⁻⁸ – 10⁻⁷ M range | [1][9] |
| Jejunum 5-HT Reduction | Mouse | ~33% reduction at 15 mg/kg/day | [8] |
| ~51% reduction at 45 mg/kg/day | [8] | ||
| ~66% reduction at 135 mg/kg/day | [8] | ||
| Brain 5-HT Levels | Rodents | No effect observed | [1][9] |
Table 2: Human Pharmacokinetic Profile of this compound
| Parameter | Condition | Value | Reference |
| Systemic Exposure | Oral Administration | Very low | [1][9] |
| Plasma Concentration | 250 mg q.d. to 750 mg q.i.d. | Linear increase | [1][9] |
| Cmax (Fed conditions) | Single Oral Dose | 84.4 to 384 ng/mL | [1] |
| T½ (Elimination half-life) | All dose groups | ~20 hours | [1][9] |
Table 3: Human Pharmacodynamic and Clinical Efficacy Data
| Study Population | Dose | Primary Outcome | Result | Reference |
| Healthy Volunteers | 2-4 g/day for 14 days | Urinary 5-HIAA | Significant reduction starting by day 5 | [1][9] |
| Healthy Volunteers | 1000 mg q.i.d. for 14 days | 24-hour Urinary 5-HIAA | 50-60% decrease vs. placebo | [5] |
| Non-constipated IBS Patients | 250 or 1000 mg q.i.d. for 28 days | Weekly Global Scores | Improvement in 2 of 4 weeks | [1][9] |
| Stool Consistency | Statistically significant improvement | [5] | ||
| Urinary 5-HIAA | Dose-dependent reduction | [1][5] |
Key Experimental Methodologies
Protocol 1: In Vivo Assessment of Peripheral 5-HT Reduction in Mice
-
Objective : To determine the dose-dependent effect of orally administered this compound on serotonin levels in the mouse gastrointestinal tract.
-
Methodology :
-
Animal Model : Male C57BL/6 mice.
-
Dosing : Mice are randomized into groups receiving vehicle control or this compound at varying doses (e.g., 15, 45, and 135 mg/kg/day) via oral gavage for a specified period (e.g., 7 days).
-
Tissue Collection : Following the treatment period, animals are euthanized. Sections of the jejunum are rapidly excised, rinsed, and snap-frozen in liquid nitrogen.
-
Quantification of 5-HT : Tissue samples are homogenized in a suitable buffer. Serotonin levels in the tissue homogenates are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard and sensitive method for monoamine analysis.
-
Data Analysis : 5-HT levels are normalized to tissue weight. The percentage reduction in 5-HT is calculated for each dose group relative to the vehicle control group.
-
Protocol 2: Phase II Clinical Trial in Patients with Non-Constipated IBS (NCT00813098)
-
Objective : To evaluate the efficacy, safety, and pharmacodynamic effects of this compound in patients with non-constipated Irritable Bowel Syndrome.
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population : Patients diagnosed with non-constipated IBS according to established criteria (e.g., Rome III).
-
Methodology :
-
Randomization : 155 patients were randomized to one of three arms: placebo, this compound (250 mg q.i.d.), or this compound (1000 mg q.i.d.).[1]
-
Treatment Period : Patients received the assigned treatment for 28 consecutive days.[1][5]
-
Efficacy Assessments :
-
Weekly Global Assessment : Patients reported their overall symptom improvement on a weekly basis.
-
Daily Symptom Diary : Patients recorded daily information on stool consistency (e.g., using the Bristol Stool Form Scale), abdominal pain, and other GI symptoms.
-
-
Pharmacodynamic Assessments : In a subset of patients (n=80), 24-hour urine and whole blood samples were collected at baseline, on Day 28, and two weeks after the last dose to measure urinary 5-HIAA and blood 5-HT levels, respectively.[1]
-
Safety Monitoring : Adverse events were monitored and recorded throughout the study.
-
-
Statistical Analysis : The primary endpoints, such as changes in weekly global scores and stool consistency, were compared between the this compound and placebo groups using appropriate statistical methods. Correlations between biomarker reduction (urinary 5-HIAA) and clinical improvement were also assessed.
Conclusion
The inhibition of peripheral serotonin synthesis represents a targeted and promising therapeutic strategy for disorders driven by serotonin overproduction in the gastrointestinal tract. This compound, as a peripherally-selective TPH1 inhibitor, effectively reduces serotonin synthesis without impacting central nervous system function. Preclinical and clinical data demonstrate its ability to lower peripheral serotonin levels and improve clinical symptoms in patient populations with conditions like IBS-D. The methodologies outlined provide a framework for the continued investigation and development of TPH inhibitors as a novel class of therapeutic agents.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
The Foundational Role of LX-1031 in Elucidating a Therapeutic Strategy for Carcinoid Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal, albeit early-stage, role of LX-1031 in the scientific investigation of carcinoid syndrome. While this compound's clinical development primarily focused on irritable bowel syndrome with diarrhea (IBS-D), its mechanism of action as a potent inhibitor of tryptophan hydroxylase (TPH) provided a crucial proof-of-concept for a novel therapeutic approach to managing the debilitating symptoms of carcinoid syndrome. This document details the mechanism of action of this compound, summarizes the quantitative data from early studies that demonstrated its biochemical efficacy, outlines relevant experimental protocols, and illustrates the underlying scientific principles through signaling pathway and workflow diagrams.
Introduction: The Challenge of Carcinoid Syndrome and the Serotonin Hypothesis
Carcinoid syndrome is a paraneoplastic condition that arises in patients with metastatic neuroendocrine tumors (NETs), most commonly originating in the gastrointestinal tract. The syndrome is characterized by the excessive production and secretion of serotonin (5-hydroxytryptamine, 5-HT) and other vasoactive substances into the systemic circulation[1]. The clinical manifestations, particularly debilitating diarrhea and flushing, are primarily attributed to the overproduction of serotonin[1]. Historically, treatment options were limited and often focused on managing symptoms with somatostatin analogs, which inhibit the release of hormones from the tumors. However, many patients experience refractory symptoms, necessitating the exploration of new therapeutic targets.
The development of this compound by Lexicon Pharmaceuticals was predicated on the "serotonin hypothesis," which posits that reducing the synthesis of serotonin could alleviate the symptoms of serotonin-mediated diseases. This compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin[2][3][4].
Mechanism of Action of this compound
This compound is a heterocyclic substituted phenylalanine analog that acts as a potent inhibitor of tryptophan hydroxylase[2]. TPH exists in two isoforms: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal tract and in pinealocytes, and TPH2, which is primarily expressed in the central nervous system. This compound was designed to act peripherally, with low systemic exposure and an inability to cross the blood-brain barrier, thereby selectively targeting TPH1 and reducing peripheral serotonin synthesis without affecting central serotonin levels[2][3][4]. This selectivity is crucial for avoiding potential neurological side effects.
The inhibition of TPH1 by this compound blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the serotonin synthesis pathway. This leads to a reduction in the downstream production of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Signaling Pathway: Serotonin Synthesis and the Action of this compound
Quantitative Data from Early Studies
While specific clinical trials of this compound in patients with carcinoid syndrome are not extensively published, early-phase studies in healthy volunteers and patients with IBS-D provided critical data on its pharmacodynamic effects, demonstrating its ability to reduce serotonin production. This data was instrumental in supporting the continued development of TPH inhibitors for carcinoid syndrome, leading to the development of telotristat ethyl (LX-1032), a systemically available analog.
| Study Population | Dosage | Duration | Key Finding | Reference |
| Healthy Volunteers | 2g - 4g/day | 14 days | Significant reduction in urinary 5-HIAA starting by day 5. | [2] |
| Healthy Volunteers | 1000 mg QID | 14 days | 50-60% decrease in 24-hour urinary 5-HIAA compared to placebo. | [1] |
| Patients with non-constipating IBS | 1000 mg QID | 28 days | Dose-dependent reduction in urinary 5-HIAA, which correlated with improved stool consistency. | [1] |
These findings were a crucial step in validating TPH as a druggable target for conditions of serotonin excess. The reduction in urinary 5-HIAA, a key biomarker for carcinoid syndrome, provided the rationale for developing a TPH inhibitor with a pharmacokinetic profile suitable for a systemic disease like carcinoid syndrome, where tumors can be located in various parts of the body. This compound's low systemic exposure, while advantageous for a gut-focused condition like IBS-D, was a limitation for treating metastatic carcinoid tumors. This led to the development of LX-1032 (telotristat ethyl), which has greater systemic availability[2].
Experimental Protocols
The following outlines a representative experimental protocol for assessing the in vivo efficacy of a TPH inhibitor like this compound, based on the methodologies described in the literature for early-phase clinical studies.
Protocol: Phase 1, Multiple Ascending Dose Study to Evaluate the Pharmacodynamics of a TPH Inhibitor
1. Objective: To assess the effect of multiple ascending doses of a TPH inhibitor on peripheral serotonin synthesis in healthy volunteers.
2. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.
3. Participant Population: Healthy adult male and female volunteers.
4. Study Procedures:
- Screening: Comprehensive medical history, physical examination, and laboratory tests to ensure eligibility.
- Randomization: Participants are randomized to receive either the TPH inhibitor at a specific dose level or a matching placebo.
- Dosing: The TPH inhibitor or placebo is administered orally for a fixed duration (e.g., 14 days).
- Sample Collection:
- Urine: 24-hour urine collections are performed at baseline and at specified time points during and after the treatment period for the measurement of 5-HIAA.
- Blood: Whole blood samples are collected at baseline and at specified time points for the measurement of serotonin. Plasma samples are collected for pharmacokinetic analysis of the drug and its metabolites.
- Safety Monitoring: Continuous monitoring of adverse events, vital signs, and clinical laboratory parameters.
5. Bioanalytical Methods:
- Urinary 5-HIAA: Quantification is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-mass spectrometry (LC-MS).
- Whole Blood Serotonin: Quantification is performed using HPLC with fluorescence detection or LC-MS.
- Drug Concentration: Plasma concentrations of the TPH inhibitor are measured using a validated LC-MS/MS method.
6. Data Analysis:
- The primary pharmacodynamic endpoint is the percentage change from baseline in 24-hour urinary 5-HIAA excretion.
- Statistical comparisons are made between the active treatment groups and the placebo group.
- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
Experimental Workflow
The Legacy of this compound in Carcinoid Syndrome Research
Although this compound did not proceed to late-stage clinical trials for carcinoid syndrome, its role as a pioneering TPH inhibitor was critical. The studies with this compound provided the foundational evidence that TPH inhibition could effectively and safely reduce peripheral serotonin synthesis in humans. This proof-of-concept was the catalyst for the development of telotristat ethyl (LX-1032), a compound with improved systemic exposure designed to target serotonin production from metastatic neuroendocrine tumors throughout the body. The success of telotristat ethyl in clinical trials and its subsequent approval for the treatment of carcinoid syndrome diarrhea is a direct legacy of the initial research and understanding gained from the study of this compound.
Logical Progression from this compound to Telotristat Ethyl
Conclusion
This compound represents a seminal compound in the study of therapeutic interventions for carcinoid syndrome. While its clinical application was ultimately focused elsewhere, the data generated from its early development were invaluable. By demonstrating that TPH inhibition could effectively lower peripheral serotonin synthesis, the research on this compound paved the way for a new class of targeted therapies for carcinoid syndrome, culminating in the approval of telotristat ethyl. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the iterative process of drug discovery and the importance of establishing a solid proof-of-concept.
References
- 1. Lexicon Pharmaceuticals, Inc. to Present Clinical Data for LX1031 and LX1032 at Digestive Disease Week - BioSpace [biospace.com]
- 2. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
Investigating the Pharmacodynamics of LX-1031: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[2][3][4] This targeted action makes it a promising therapeutic candidate for disorders characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D).[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action
This compound is a potent inhibitor of TPH, specifically targeting TPH1, the isoform predominantly found in the enterochromaffin (EC) cells of the GI tract.[1][5] By inhibiting TPH1, this compound blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[6] This leads to a reduction in the synthesis and subsequent release of serotonin in the gut.[1][6] this compound is designed to have minimal systemic absorption and does not cross the blood-brain barrier, thereby avoiding effects on serotonin levels in the brain.[1][4]
Figure 1. Mechanism of Action of this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been evaluated in in vitro, preclinical, and clinical studies. The following tables summarize the key quantitative findings.
In Vitro TPH1 Inhibition
| Compound | Parameter | Value | Source |
| This compound | TPH1 Inhibition | 10⁻⁸–10⁻⁷ M | [1][5][7] |
| This compound | Kd for TPH1 | 0.27 µM | ResearchGate |
| LP-533401 (related compound) | IC50 vs. purified human TPH1 | 0.7 µM | [1] |
| LP-533401 (related compound) | IC50 in rat mastocytoma cell line | 0.4 µM | [1] |
Preclinical In Vivo Efficacy (Mouse Model)
| Dose of this compound | Average Reduction in Jejunum 5-HT | Source |
| 15 mg/kg/day | 33% | MedchemExpress |
| 45 mg/kg/day | 51% | MedchemExpress |
| 135 mg/kg/day | 66% | MedchemExpress |
Clinical Pharmacodynamics (Phase 2 Study in Non-Constipating IBS)
| Treatment Group | Primary Endpoint: Adequate Relief of IBS Pain and Discomfort (Week 1) | Mean Reduction in Urinary 5-HIAA (Week 4) | Source |
| Placebo | 22.0% of patients | - | [8] |
| This compound (250 mg q.i.d.) | Not Reported | Not Reported | |
| This compound (1000 mg q.i.d.) | 47.5% of patients (p=0.018 vs. placebo) | -31.4% (p=0.046 vs. placebo) | [8][9] |
A key finding from the Phase 2 clinical trial was the correlation between a reduction in the biomarker, urinary 5-hydroxyindoleacetic acid (5-HIAA), and clinical response.[8][10] In a post-hoc analysis of the high-dose group, patients with a ≥15% reduction in urinary 5-HIAA were significantly more likely to report adequate relief of IBS symptoms compared to those with a <15% reduction (73% vs. 11%, p<0.01).[9][10]
Experimental Protocols
In Vitro TPH Inhibition Assay (General Methodology)
A standard method to determine the in vitro inhibitory activity of a compound against TPH1 involves a biochemical assay using purified recombinant human TPH1. The assay typically measures the enzymatic conversion of a substrate (e.g., L-tryptophan) to its product (5-HTP).
Workflow:
Figure 2. In Vitro TPH1 Inhibition Assay Workflow.
Preclinical Evaluation in Rodent Models (General Methodology)
Animal models are used to assess the in vivo efficacy and selectivity of TPH inhibitors.
-
Animal Model: Mice are commonly used.
-
Drug Administration: this compound is administered orally, typically once or multiple times daily for a specified duration.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., duodenum, jejunum, ileum, brain) are collected.
-
5-HT Measurement: Serotonin levels in the tissue homogenates are quantified using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: 5-HT levels in the this compound treated groups are compared to a vehicle-treated control group to determine the percentage of 5-HT reduction.
Clinical Trial Protocol (Phase 2, NCT00813098)
This was a multicenter, randomized, double-blind, placebo-controlled study in patients with non-constipating IBS.[1][11]
-
Participants: 155 patients with non-constipating IBS.[11]
-
Treatment Arms:
-
Placebo (q.i.d.)
-
This compound 250 mg (q.i.d.)
-
This compound 1000 mg (q.i.d.)[11]
-
-
Duration: 28 days of treatment.[11]
-
Primary Efficacy Endpoint: Weekly global assessment of relief of IBS pain and discomfort.[12]
-
Biomarker Assessment: 24-hour urinary 5-HIAA levels were measured at baseline and at the end of treatment to assess the pharmacodynamic effect of this compound.[1][11] Urine samples are typically collected over a 24-hour period in a container with a preservative and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Conclusion
This compound demonstrates a clear pharmacodynamic effect as a peripherally acting TPH1 inhibitor. Preclinical and clinical data consistently show a dose-dependent reduction in serotonin synthesis, as evidenced by decreased tissue 5-HT and urinary 5-HIAA levels.[1][3] The correlation between the reduction in the 5-HIAA biomarker and clinical improvement in patients with non-constipating IBS provides strong evidence for its mechanism of action and therapeutic potential.[8][10] Further clinical development will be necessary to fully establish the optimal dose, long-term safety, and efficacy of this compound in the management of IBS-D and other disorders associated with peripheral serotonin overproduction.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lexicon Pharmaceuticals, Inc.' Drug Candidate for Irritable Bowel Syndrome Completes Phase 1 Clinical Trial Showing Positive Results - BioSpace [biospace.com]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
LX-1031: A Technical Whitepaper on its Limited Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LX-1031, a peripherally acting inhibitor of tryptophan hydroxylase (TPH), focusing on the preclinical and clinical evidence that establishes its limited penetration of the blood-brain barrier (BBB). This characteristic is a critical design feature of the drug, enabling the targeted reduction of peripheral serotonin (5-HT) without affecting central nervous system (CNS) serotonergic pathways.
Introduction
This compound is an orally administered small-molecule inhibitor of TPH, the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] It is designed to act locally in the gastrointestinal (GI) tract to reduce the production of 5-HT.[4] Elevated peripheral serotonin levels are implicated in the pathophysiology of various gastrointestinal disorders, including irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome.[1][2][3] A key feature of this compound is its selective action in the periphery, which is achieved through its minimal ability to cross the blood-brain barrier, thereby avoiding the potential for centrally-mediated adverse effects such as depression, which can be associated with CNS serotonin depletion.[5][6]
Mechanism of Action: Peripheral TPH Inhibition
This compound exerts its pharmacological effect by inhibiting TPH1, the isoform of tryptophan hydroxylase predominantly found in the enterochromaffin cells of the GI tract.[6] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin. By blocking this initial step, this compound effectively reduces the synthesis of serotonin in the gut.[6] The selectivity for peripheral TPH1 over the centrally located TPH2 isoform is not due to enzymatic specificity but rather the pharmacokinetic property of limited CNS penetration.[7]
Quantitative Data on Blood-Brain Barrier Penetration
Preclinical studies in rodents have quantitatively demonstrated the limited ability of this compound and related compounds to penetrate the CNS. The data consistently show significantly lower concentrations of the drug in the brain tissue compared to plasma.
| Compound | Animal Model | Dosing | Brain:Plasma Ratio | Outcome on Brain 5-HT | Reference |
| LP-533401 | Rodent | 10 mg/kg (oral gavage) | ~1:100 | No effect | [7] |
| Telotristat Etiprate (LX-1032) | Rat | Not specified | No measurable radioactivity | No effect | [1] |
| This compound | Rodent | Not specified | Not specified | No effect | [1][2][3][7] |
Table 1: Summary of Preclinical Data on CNS Penetration of this compound and Related TPH Inhibitors.
Experimental Protocols
Preclinical Assessment of Brain Penetration and 5-HT Levels
The evaluation of this compound's CNS effects and its ability to cross the blood-brain barrier involved a series of preclinical experiments in rodent models. While specific institutional protocols may vary, the general methodology is as follows:
Objective: To determine the concentration of this compound in the brain and plasma and to assess its impact on central and peripheral serotonin levels.
Methodology:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: this compound is administered orally, typically via gavage, at various dose levels. A vehicle control group is included.
-
Sample Collection: At predetermined time points post-administration, animals are anesthetized. Blood samples are collected via cardiac puncture into tubes containing an anticoagulant, and plasma is separated by centrifugation. Brain tissue is rapidly excised, rinsed, and flash-frozen.
-
Bioanalysis:
-
Drug Concentration: Plasma and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. The brain-to-plasma concentration ratio is calculated.
-
Serotonin Levels: 5-HT levels in brain and gastrointestinal tissue (e.g., jejunum) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Statistical comparisons are made between the vehicle control and this compound-treated groups to determine the significance of any changes in 5-HT levels.
Clinical Pharmacodynamic Assessment
In human studies, the peripheral activity of this compound was assessed by measuring a biomarker of serotonin synthesis, 5-hydroxyindoleacetic acid (5-HIAA), in the urine.
Objective: To evaluate the pharmacodynamic effect of this compound on peripheral serotonin production in humans.
Methodology (Phase 2 Study NCT00813098):
-
Study Population: Patients with non-constipating Irritable Bowel Syndrome.[8][9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[8][9]
-
Dosing: Patients received either this compound (250 mg or 1000 mg) or a placebo four times daily for 28 days.[8][9]
-
Biomarker Analysis: 24-hour urine samples were collected at baseline and at specified time points during and after treatment. Urinary 5-HIAA levels were measured to assess the extent of TPH inhibition.[8][9]
-
Results: A dose-dependent reduction in urinary 5-HIAA was observed in patients treated with this compound, indicating successful inhibition of peripheral serotonin synthesis.[5][8][9]
Conclusion
The available preclinical and clinical data provide a strong body of evidence for the limited blood-brain barrier penetration of this compound. Preclinical studies in rodents demonstrate that brain concentrations of this compound and related compounds are substantially lower than plasma concentrations, leading to a lack of effect on central serotonin levels.[1][2][3][7] This property is fundamental to the drug's safety profile, allowing for targeted pharmacological intervention in the gastrointestinal tract without the risk of centrally-mediated side effects. The clinical efficacy of this compound in reducing peripheral serotonin production, as evidenced by decreased urinary 5-HIAA levels, further supports its mechanism of action as a peripherally restricted TPH inhibitor.[5][8][9] These characteristics make this compound a promising therapeutic agent for disorders characterized by peripheral serotonin overproduction.
References
- 1. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telotristat Ethyl: A Novel Therapy for Carcinoid Syndrome—Not a Panacea but a Step in the Right Direction - The ASCO Post [ascopost.com]
- 5. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Discovery and Preclinical Evaluation of LX-1031
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
LX-1031 is a novel, orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Developed by Lexicon Pharmaceuticals, this compound was engineered to act locally within the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[3][4] This peripherally selective mechanism of action presented a promising therapeutic strategy for disorders characterized by excess serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[5] Preclinical studies demonstrated potent in vitro inhibition of TPH1 and dose-dependent reductions of 5-HT in the rodent GI tract, with no corresponding alteration in brain 5-HT.[1][6][7] Early clinical trials in humans confirmed the translation of this mechanism, showing a significant reduction in the 5-HT metabolite 5-hydroxyindoleacetic acid (5-HIAA) and providing evidence of clinical benefit in patients with non-constipating IBS.[8][9] This document provides a detailed overview of the discovery, mechanism of action, and preclinical data for this compound.
Introduction: The Rationale for Peripheral Serotonin Inhibition
Serotonin is a critical neurotransmitter and signaling molecule with diverse functions in both the central and peripheral nervous systems. While its role in the brain is well-known, approximately 95% of the body's serotonin is produced in the GI tract, primarily by enterochromaffin (EC) cells. This peripheral serotonin is a key regulator of gastrointestinal motility, secretion, and sensation.
The synthesis of serotonin is a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms:
-
TPH1: Predominantly found in peripheral tissues, including the gut's EC cells.
-
TPH2: Primarily expressed in the neurons of the CNS.
Elevated levels of peripheral serotonin are implicated in the pathophysiology of conditions like IBS-D and carcinoid syndrome, leading to symptoms of diarrhea and abdominal discomfort.[10] Previous therapeutic approaches, such as 5-HT receptor antagonists, validated the serotonin pathway as a target but were sometimes associated with systemic side effects. The development of an inhibitor of serotonin synthesis, specifically targeting the peripheral TPH1 isoform, offered a novel and potentially more targeted therapeutic approach. The goal was to normalize gut serotonin levels at their source, thereby alleviating symptoms without the risk of CNS-related adverse effects like depression, which could occur with non-selective TPH inhibition.[1]
Discovery of this compound
This compound emerged from extensive structure-activity relationship (SAR) studies on a series of substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids.[1] The medicinal chemistry program was designed to optimize for several key attributes:
-
Potent TPH1 Inhibition: To effectively block the rate-limiting step of serotonin synthesis.
-
Local Action: To concentrate the therapeutic effect within the GI tract.
-
Minimal Systemic Exposure: To reduce the potential for off-target side effects.
-
Inability to Cross the Blood-Brain Barrier: A critical feature to ensure selectivity for peripheral TPH1 over central TPH2, achieved in part through molecular size and other physicochemical properties.[1]
This compound was identified as a lead candidate that fulfilled these criteria, positioning it for preclinical and clinical development.[3]
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting tryptophan hydroxylase, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This action blocks the first and rate-limiting step in the serotonin biosynthesis pathway. By targeting TPH1 in the gut, this compound reduces the production of mucosal 5-HT, leading to lower levels of serotonin available to act on enteric neurons and other cells, thereby modulating GI function.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Preclinical Pharmacology
In Vitro Studies
Initial preclinical evaluation focused on confirming the potency of this compound as a TPH1 inhibitor using enzymatic assays.
| Parameter | Result | Reference |
| TPH1 Inhibition | Occurred in the 10⁻⁸ to 10⁻⁷ M range | [1][5][7] |
| Table 1: In Vitro Potency of this compound |
Experimental Protocol 1: TPH1 Enzyme Inhibition Assay (Representative)
A representative protocol for this type of assay would involve incubating recombinant human TPH1 enzyme with the substrate L-tryptophan and necessary co-factors (e.g., pterin, iron). The reaction's progress is monitored by measuring the production of 5-HTP, typically via high-performance liquid chromatography (HPLC) or a coupled enzymatic reaction that yields a fluorescent signal. To determine inhibitory activity, various concentrations of this compound are added to the reaction mixture, and the concentration required to inhibit enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.
In Vivo Studies
In vivo studies were conducted in rodent models to assess the effect of this compound on serotonin levels in both peripheral tissues and the brain.
| Tissue | Effect of Oral this compound Administration | Reference |
| Small Bowel (Duodenum, Jejunum, Ileum) | Dose-dependent reduction in 5-HT levels | [5][6][11] |
| Brain | No effect on 5-HT levels | [1][4][5][6] |
| Table 2: Summary of In Vivo Effects of this compound in Rodents |
These results confirmed the peripherally selective action of this compound, a key element of its target profile.
Caption: Workflow for in vivo preclinical evaluation of this compound in rodents.
Experimental Protocol 2: Assessment of Tissue Serotonin Levels (Representative)
In a typical study, cohorts of rodents (e.g., rats or mice) would be administered this compound orally at several dose levels, with a control group receiving a vehicle. After a specified time course, animals are euthanized, and tissues of interest (e.g., sections of the small intestine and the whole brain) are rapidly harvested and frozen. For analysis, tissues are weighed and homogenized in a suitable buffer. Serotonin is then extracted and quantified using a validated analytical method such as HPLC with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA). Results are normalized to tissue weight and statistically compared between treated and control groups.
Pharmacokinetics and Clinical Biomarkers
Early-phase human trials provided crucial data on the pharmacokinetics (PK) of this compound and validated the use of urinary 5-HIAA as a pharmacodynamic biomarker of its activity.
| PK Parameter (Humans) | Finding | Reference |
| Systemic Exposure | Low after oral administration | [4][7] |
| Dose Linearity | Plasma concentrations linear in 250-750 mg q.i.d. range | [7] |
| Elimination Half-life (T₁/₂) | Approximately 20 hours | [7] |
| Food Effect (1000 mg dose) | High-fat meal doubled systemic exposure | [4] |
| Table 3: Pharmacokinetic Profile of this compound from Early Human Studies |
The reduction of urinary 5-HIAA, the main metabolite of serotonin, served as a direct measure of target engagement.
| Study Population | Dose | Effect on Urinary 5-HIAA | Reference |
| Healthy Volunteers | 2-4 g/day for 14 days | Significant reduction starting by Day 5 | [5][6][7] |
| Non-constipated IBS | 250 mg & 1000 mg q.i.d. | Dose-dependent reduction over 28 days | [8][9] |
| Table 4: Effect of this compound on the Pharmacodynamic Biomarker Urinary 5-HIAA |
The consistent, dose-dependent reduction in this biomarker provided strong evidence that this compound was successfully inhibiting peripheral serotonin synthesis in humans.[8] This effect was subsequently correlated with clinical efficacy.
| Efficacy Endpoint (Phase II, 1000 mg q.i.d.) | Result vs. Placebo | Reference |
| Relief of IBS Pain & Discomfort | Significant improvement at Week 1 | [8][9] |
| Stool Consistency | Significant improvement at Weeks 1, 2, and 4 | [8][9] |
| Table 5: Summary of Key Phase II Efficacy Results in Non-Constipated IBS |
Experimental Protocol 3: Phase II Clinical Trial Design (NCT00813098)
The Phase II study was a multicenter, randomized, double-blind, placebo-controlled trial in patients with non-constipating IBS.[8] It consisted of four periods: a screening period, a 14-day symptom baseline run-in period, a 28-day treatment period, and a 14-day follow-up.[8] Patients were randomized to one of three arms: this compound 250 mg four times daily, this compound 1000 mg four times daily, or placebo.[8] Efficacy endpoints included weekly global scores for pain and discomfort, and daily stool consistency ratings. In a subset of patients, 24-hour urine samples were collected at baseline and during treatment to measure 5-HIAA levels.[8]
Caption: Diagram of the Phase II clinical trial design for this compound.
Conclusion
The discovery and preclinical development of this compound illustrate a successful target-based drug design strategy. By focusing on the peripherally-selective inhibition of TPH1, this compound was engineered to address the underlying pathophysiology of excess gut serotonin while avoiding CNS side effects. In vitro and in vivo preclinical studies rigorously validated its mechanism of action and selectivity. Subsequent clinical trials confirmed that this mechanism translates to humans, demonstrating both a reduction in a key biomarker and associated improvements in clinical symptoms for patients with non-constipating IBS. The data from these foundational studies established this compound as a promising therapeutic agent for GI disorders mediated by serotonin.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. | BioWorld [bioworld.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of 5-HIAA as a Biomarker for LX-1031, a Peripherally Acting Tryptophan Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX-1031 is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Designed to act locally in the gastrointestinal (GI) tract, this compound reduces peripheral serotonin production without affecting central nervous system 5-HT levels.[2][3] This targeted action makes it a promising therapeutic candidate for disorders characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][4] A key biomarker for assessing the pharmacodynamic activity of this compound is the urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.[3][5] This technical guide provides an in-depth analysis of the effect of this compound on 5-HIAA levels, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
This compound selectively inhibits TPH1, the isoform of tryptophan hydroxylase predominantly found in enterochromaffin (EC) cells of the GI tract.[1][6] EC cells are responsible for producing over 90% of the body's serotonin.[1] By inhibiting TPH1, this compound effectively decreases the synthesis of serotonin in the gut.[1][7] This reduction in local serotonin levels is reflected systemically by a decrease in the urinary excretion of its primary metabolite, 5-HIAA.[3][5] The low systemic exposure of this compound and its selectivity for TPH1 over TPH2 (the isoform found in the central nervous system) are key features that minimize the risk of centrally-mediated side effects, such as depression, which have been associated with non-selective TPH inhibitors.[1][4]
Figure 1: Mechanism of this compound in reducing urinary 5-HIAA.
Quantitative Data from Clinical Trials
Clinical studies in both healthy volunteers and patients with non-constipating IBS have demonstrated a significant, dose-dependent reduction in urinary 5-HIAA levels following administration of this compound.[4][5] This reduction serves as a direct pharmacodynamic marker of the drug's activity.
Table 1: Effect of this compound on Urinary 5-HIAA in Healthy Volunteers (14-Day Study)
| Dosage | Change in Urinary 5-HIAA | Onset of Action | Reference |
| 2g - 4g / day | Significant reduction | Starting by Day 5 | [1][4] |
Table 2: Effect of this compound on Urinary 5-HIAA in Patients with Non-Constipating IBS (28-Day, Phase 2 Study)
| Dosage | Key Findings | Reference |
| 250 mg q.i.d. | Dose-dependent reduction in 24-hour urinary 5-HIAA. | [5] |
| 1000 mg q.i.d. | Significant reduction in urinary 5-HIAA. | [3][5] |
| 1000 mg q.i.d. | Symptom improvement correlated with a dose-dependent reduction in 5-HIAA. | [8] |
| 1000 mg q.i.d. | A 50-60% decrease in 24-hour urinary 5-HIAA after 14 days. | [9] |
In a phase 2 study involving patients with non-constipating IBS, a high-dose (HD) this compound regimen (1000 mg q.i.d.) resulted in a significant decrease in urinary 5-HIAA levels, which was associated with clinical improvement.[5] Notably, 63% of patients in the HD group who had a 15% or greater reduction in urinary 5-HIAA (biomarker responders) reported adequate relief of IBS pain and discomfort at week 4, compared to only 11% of biomarker non-responders.[5]
Experimental Protocols
The standard method for assessing the pharmacodynamic effect of this compound on serotonin synthesis is the measurement of 5-HIAA in 24-hour urine collections.
24-Hour Urine Collection Protocol
-
Patient Instructions: Patients are instructed to discard the first morning void on Day 1. All subsequent urine for the next 24 hours, including the first morning void on Day 2, is collected in a provided container.
-
Preservative: The collection container typically contains an acid preservative (e.g., hydrochloric acid) to prevent the degradation of 5-HIAA.
-
Dietary Restrictions: To ensure accuracy, patients are often advised to avoid serotonin-rich foods (e.g., pineapples, bananas, walnuts, and tomatoes) for 24-48 hours prior to and during the urine collection period.
-
Sample Handling and Storage: Upon completion of the 24-hour collection, the total volume is measured, and an aliquot is taken for analysis. The sample should be kept refrigerated during and after collection and then frozen for long-term storage until analysis.
Analytical Methodology: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)
While specific parameters may vary between laboratories, the following outlines a typical HPLC-MS/MS method for the quantification of urinary 5-HIAA.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
An internal standard (e.g., a deuterated analog of 5-HIAA) is added to each sample to correct for matrix effects and variations in instrument response.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 5-HIAA and the internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated using standards of known 5-HIAA concentrations.
-
The concentration of 5-HIAA in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 2: Experimental workflow for 5-HIAA biomarker analysis.
Conclusion
Urinary 5-HIAA is a robust and reliable biomarker for assessing the pharmacodynamic activity of the peripheral TPH inhibitor, this compound. The dose-dependent reduction in urinary 5-HIAA levels observed in clinical trials provides direct evidence of target engagement and correlates with clinical efficacy in patient populations with disorders of serotonin excess.[5][8] Standardized 24-hour urine collection protocols and sensitive analytical methods like HPLC-MS/MS are essential for the accurate quantification of this key biomarker in drug development and clinical research settings. The relationship between this compound administration, reduced 5-HIAA levels, and symptom improvement underscores the therapeutic potential of targeting peripheral serotonin synthesis.[5]
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
LX-1031: A Technical Deep Dive into TPH1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LX-1031, a peripherally acting tryptophan hydroxylase (TPH) inhibitor. The focus is on its selectivity for tryptophan hydroxylase 1 (TPH1) over tryptophan hydroxylase 2 (TPH2), a critical aspect of its therapeutic design aimed at modulating peripheral serotonin (5-HT) synthesis without affecting central nervous system (CNS) serotonin levels.
Core Mechanism of Action and Peripheral Selectivity
This compound is a small molecule inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] There are two isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal (GI) tract and the pineal gland, and TPH2, which is primarily expressed in neuronal tissues, including the brain.[4] The therapeutic rationale for this compound is to reduce the production of serotonin in the GI tract, which can be beneficial in conditions characterized by excess peripheral serotonin, such as certain types of irritable bowel syndrome (IBS).[1][5]
The selectivity of this compound for peripheral TPH1 over the centrally located TPH2 is primarily achieved through its pharmacokinetic properties. Due to its molecular size and structure, this compound has low systemic exposure and does not readily cross the blood-brain barrier.[1][6] This "physiological selectivity" ensures that while it can inhibit TPH1 in the gut, it does not significantly impact TPH2 in the brain, thereby avoiding potential neurological side effects.[1] Preclinical studies in rodents have demonstrated that this compound can reduce intestinal serotonin levels without affecting brain serotonin levels.[2][7]
Quantitative Analysis of TPH Inhibition
Table 1: In Vitro Inhibitory Activity of Telotristat (Active Metabolite of Telotristat Ethyl)
| Enzyme Isoform | IC50 (µM) |
| Human TPH1 | 0.028 |
| Human TPH2 | 0.032 |
Data sourced from FDA documentation regarding telotristat ethyl.[8]
This data suggests that the intrinsic molecular selectivity of this class of compounds for TPH1 over TPH2 is low. The clinically observed peripheral selectivity is therefore a consequence of the drug's distribution, or lack thereof, into the CNS. For this compound, in vitro inhibition of TPH1 has been reported to occur in the 10⁻⁸ to 10⁻⁷ M range.[1][9]
Experimental Protocols
The following is a representative methodology for determining the in vitro inhibitory activity of a compound like this compound against TPH1 and TPH2, based on published protocols.[10][11]
Biochemical Assay for TPH1 and TPH2 Inhibition
This fluorescence-based assay measures the enzymatic activity of TPH by detecting the formation of 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) or a synthetic analog like 6-methyltetrahydropterin (6-MePH4) (cofactor)
-
Ferrous ammonium sulfate (FAS)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM MES, pH 7.0 or 50 mM MOPS, pH 7.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentrations in the reaction mixture are critical and should be optimized. Representative concentrations are: 50 µM FAS, 20-50 µM BH4, 0.05 mg/mL catalase, and 5 mM DTT.[10]
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) at various concentrations.
-
Assay Reaction:
-
In the wells of the microplate, add the assay buffer, FAS, BH4, catalase, DTT, and the diluted test compound or vehicle control.
-
Add the recombinant TPH1 or TPH2 enzyme to each well to initiate a pre-incubation period.
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., to a final concentration of 15-30 µM).[10]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10 minutes to 4 hours).[10][12]
-
Detection: Monitor the formation of 5-HTP continuously or at the endpoint by measuring the fluorescence (e.g., excitation at 300 nm and emission at 340 nm).[10]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Serotonin Synthesis Pathway and Point of Inhibition
The following diagram illustrates the serotonin synthesis pathway and highlights the inhibitory action of this compound on TPH1.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Experimental Workflow for TPH Inhibition Assay
This diagram outlines the key steps in the experimental workflow to determine the inhibitory potential of a compound against TPH.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
LX-1031: A Peripherally Acting Tryptophan Hydroxylase Inhibitor for the Treatment of Serotonin-Mediated Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX-1031 is a novel, orally administered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] Designed to act locally in the gastrointestinal (GI) tract with minimal systemic absorption, this compound offers a targeted approach to managing GI disorders characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome diarrhea.[2][3] By selectively inhibiting peripheral 5-HT production, this compound aims to alleviate symptoms like diarrhea and abdominal pain without affecting central nervous system serotonin levels, thereby avoiding potential neurological side effects.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Peripheral Inhibition of Serotonin Synthesis
This compound is a phenylalanine analog that functions as a potent inhibitor of TPH, with a primary focus on TPH1, the isoform predominantly found in the enterochromaffin (EC) cells of the GI tract.[2][4] These EC cells are responsible for producing approximately 95% of the body's total serotonin.[2] Elevated levels of serotonin in the gut are associated with increased motility and secretion, contributing to the symptoms of diarrheal diseases.[2]
This compound's design as a locally acting agent is a key attribute.[3][5] Its molecular size and structure are intended to limit its passage through the blood-brain barrier.[2] This peripheral selectivity is a significant advantage over non-selective TPH inhibitors like para-chlorophenylalanine (pCPA), which can deplete brain serotonin and lead to adverse neurological effects.[2]
The proposed signaling pathway for this compound's therapeutic effect is illustrated below.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Preclinical and Clinical Efficacy
Preclinical Studies
In vitro studies demonstrated that this compound inhibits TPH1 in the 10⁻⁸ to 10⁻⁷ M range.[2] In vivo studies in rodents showed that orally administered this compound dose-dependently reduced 5-HT levels in the small bowel without affecting brain serotonin concentrations.[2][6]
Clinical Trials
Ascending single-dose and 14-day multiple-dose Phase I trials in healthy volunteers demonstrated that this compound at doses of 2 to 4 grams per day significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin and a biomarker of its synthesis.[2][6] This reduction was observed as early as day 5 and was sustained throughout the treatment period.[2][6] The drug was well-tolerated with no dose-limiting toxicities reported.[2]
A multicenter, double-blind, placebo-controlled Phase II clinical trial (NCT00813098) evaluated the efficacy and safety of this compound in 155 patients with non-constipating Irritable Bowel Syndrome (IBS).[2][5] Patients were randomized to receive this compound at doses of 250 mg or 1000 mg, or placebo, four times daily (q.i.d.) for 28 days.[5]
Table 1: Summary of Phase II Clinical Trial Efficacy Data
| Efficacy Endpoint | Placebo | This compound (250 mg q.i.d.) | This compound (1000 mg q.i.d.) |
| Improved Weekly Global Scores | - | - | 2 out of 4 weeks[2] |
| Improved Stool Consistency | - | - | Significant improvement[2][7] |
| Reduction in Urinary 5-HIAA | - | - | Dose-dependent reduction[2][7] |
Note: Specific quantitative data for placebo and the 250 mg dose group on all endpoints were not detailed in the provided search results.
The 1000 mg q.i.d. dose of this compound was associated with improved weekly global assessment scores and better stool consistency.[1][8] Importantly, a dose-dependent reduction in 24-hour urinary 5-HIAA was observed, indicating successful target engagement and inhibition of peripheral serotonin production.[2] this compound was well-tolerated at both dose levels over the 28-day treatment period.[2]
Experimental Protocols
Phase II Clinical Trial (NCT00813098) Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][5]
-
Patient Population: 155 patients with non-constipating Irritable Bowel Syndrome.[2][5]
-
Treatment Arms:
-
Biomarker Analysis: In a subset of 80 patients, urine and blood samples were collected pre-dose, on Day 28, and 2 weeks after the last dose to evaluate blood 5-HT and urinary 5-HIAA levels.[2]
Caption: Experimental workflow for the Phase II clinical trial of this compound.
Pharmacokinetics
Following oral administration in humans, this compound exhibits very low systemic exposure.[2] Plasma concentrations were found to be linear in the dose range of 250 mg to 750 mg q.i.d.[2][6] The median elimination half-life (T1/2) is approximately 20 hours.[2][6] Repeat administration for 14 days resulted in a doubling of the maximum plasma concentration (Cmax).[2][6]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Systemic Exposure | Very low[2][6] |
| Dose Linearity | 250 mg to 750 mg q.i.d.[2][6] |
| Median Elimination Half-life (T1/2) | ~20 hours[2][6] |
| Cmax after 14-day repeat administration | Doubled[2][6] |
Safety and Tolerability
Across clinical trials conducted to date, this compound has been well-tolerated.[2] No dose-limiting toxicities have been observed in healthy subjects, and there have been no remarkable adverse effects reported in clinical trials.[2] In one Phase II trial, some adverse effects noted included skin or subcutaneous disorders and vascular disorders, though these were not observed in another trial.[2] The favorable safety profile is likely attributable to its local action in the GI tract and low systemic bioavailability.[5]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for GI disorders associated with elevated peripheral serotonin levels, such as IBS-D and carcinoid diarrhea.[2] Its novel mechanism of peripherally selective TPH inhibition offers the potential for effective symptom management without the central nervous system side effects of non-selective inhibitors.[2] Clinical data, although from early phase trials, have demonstrated proof of concept with improvements in clinical outcomes and a corresponding reduction in a key biomarker of serotonin synthesis.[2] Further elucidation of optimal dosing, long-term efficacy, and safety in larger patient populations will be crucial for the future development of this compound.[2] The use of urinary 5-HIAA as a biomarker may also aid in identifying patients most likely to respond to this targeted therapy.[5]
References
- 1. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Impact of LX-1031 on Gut Microbiome and Serotonin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX-1031, a potent and peripherally acting inhibitor of tryptophan hydroxylase (TPH1), represents a targeted therapeutic approach for disorders characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome. By selectively inhibiting the rate-limiting enzyme in the synthesis of serotonin in the gastrointestinal tract, this compound effectively reduces serotonin production, thereby alleviating associated symptoms. While the direct impact of this compound on the gut microbiome has not been explicitly studied in clinical trials, the intricate and bidirectional relationship between the gut microbiota, tryptophan metabolism, and serotonin signaling suggests a plausible and significant interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its established effects on serotonin production, and a scientifically grounded exploration of its potential impact on the gut microbiome. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this area.
Introduction: The Serotonin-Gut Microbiome Axis
The gastrointestinal tract is the primary site of serotonin (5-hydroxytryptamine, 5-HT) synthesis in the body, with enterochromaffin (EC) cells being the main producers.[1][2] Peripheral serotonin plays a crucial role in regulating gut motility, secretion, and visceral sensitivity.[1] Dysregulation of serotonin signaling is implicated in the pathophysiology of various gastrointestinal disorders, including IBS-D.[3][4]
The gut microbiome has emerged as a key regulator of host physiology, including neurotransmitter synthesis.[5][6] The microbiota can influence serotonin production through several mechanisms:
-
Tryptophan Availability: Gut bacteria can metabolize dietary tryptophan, the essential amino acid precursor for serotonin synthesis, thereby modulating its availability for host EC cells.[3][7][8]
-
Metabolite Production: Certain bacterial species produce short-chain fatty acids (SCFAs) and other metabolites that can stimulate TPH1 expression and serotonin release from EC cells.[5]
-
Direct Production: Some gut bacteria possess the enzymatic machinery to synthesize serotonin themselves.[6]
This complex interplay forms the "serotonin-gut microbiome axis," a critical communication pathway between the host and its resident microbes.
This compound: A Peripherally Acting TPH1 Inhibitor
This compound is a small molecule inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[3][9] It is designed to act locally in the gastrointestinal tract with minimal systemic absorption, thereby reducing peripheral serotonin production without affecting central nervous system serotonin levels.[3][10]
Mechanism of Action
This compound selectively inhibits TPH1, the isoform of tryptophan hydroxylase predominantly expressed in enterochromaffin cells of the gut mucosa.[11] By blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), this compound effectively reduces the synthesis of serotonin.[3][9]
Figure 1: Mechanism of Action of this compound.
Quantitative Data from Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in reducing a key biomarker of serotonin production, urinary 5-hydroxyindoleacetic acid (5-HIAA), and in improving clinical symptoms in patients with non-constipating IBS.[4][12][13]
Table 1: Summary of Phase II Clinical Trial of this compound in Non-Constipating IBS (NCT00813098)[14][15]
| Parameter | Placebo | This compound (250 mg q.i.d.) | This compound (1000 mg q.i.d.) |
| Number of Patients | 52 | 52 | 51 |
| Treatment Duration | 28 days | 28 days | 28 days |
| Mean Change in Urinary 5-HIAA from Baseline | - | Dose-dependent reduction | Statistically significant reduction |
| Adequate Relief of IBS Pain and Discomfort (Week 4) | 38.6% | 48.1% | 50.0% |
| Improvement in Stool Consistency | - | - | Statistically significant improvement |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers[16]
| Dose | Duration | Mean Reduction in Urinary 5-HIAA |
| 250 mg q.d. to 1000 mg q.i.d. | 14 days | 33% |
| 2g - 4g/day | 14 days | Significant reduction by day 5 |
Potential Impact of this compound on the Gut Microbiome: A Hypothetical Framework
While direct evidence is lacking, the inhibition of serotonin synthesis by this compound can be hypothesized to influence the gut microbiome through several indirect mechanisms:
-
Altered Gut Motility: Serotonin is a key regulator of intestinal transit. By reducing serotonin levels, this compound may alter gut motility, which is a known factor that can shape the composition of the gut microbiota.
-
Modified Gut Environment: Changes in serotonin-mediated secretion and mucosal immune function could alter the luminal environment, creating selective pressures on different microbial populations.
-
Feedback Mechanisms: A reduction in host serotonin production might trigger compensatory or adaptive responses from the gut microbiota, potentially altering their tryptophan metabolism and production of other neuroactive compounds.
References
- 1. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-switching LC-MS/MS [jstage.jst.go.jp]
- 2. GitHub - jianhong/16S_pipeline: 16S RNA microbiome pipeline [github.com]
- 3. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16S-FASAS: an integrated pipeline for synthetic full-length 16S rRNA gene sequencing data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Tryptophan Metabolism by Gut Microbiome and Gut-Brain-Axis: An in silico Analysis [frontiersin.org]
- 7. Tryptophan Metabolism and Gut-Brain Homeostasis » Department of Neurology » College of Medicine » University of Florida [neurology.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acb.org.uk [acb.org.uk]
- 11. The graphviz template for flow chart. · GitHub [gist.github.com]
- 12. Metagenomics 16S analysis | BatchX - Supercharge your research with our end-to-end bioinformatics platform. [batchx.io]
- 13. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LX-1031: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered, peripherally acting small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Specifically, this compound targets TPH1, the isoform predominantly found in the gastrointestinal tract, distinguishing it from TPH2, which is primarily located in the central and enteric nervous systems.[4] By inhibiting TPH1, this compound reduces the production of serotonin in the gut without significantly affecting serotonin levels in the brain.[1][5] This localized action makes this compound a promising therapeutic candidate for disorders characterized by excessive peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome.[1][5][6] In vitro studies have demonstrated that this compound inhibits TPH1 in the nanomolar range, specifically between 10⁻⁸ and 10⁻⁷ mol/L.[1][3]
This application note provides a detailed protocol for an in vitro cell-based assay to evaluate the potency and efficacy of this compound in inhibiting serotonin production.
Signaling Pathway of Serotonin Synthesis and Inhibition by this compound
The synthesis of serotonin begins with the amino acid L-tryptophan. Tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). This is the initial and rate-limiting step in serotonin biosynthesis.[7] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-HT). This compound exerts its effect by specifically inhibiting TPH1, thereby blocking the first step and reducing the overall synthesis of serotonin.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Experimental Protocols
Cell Line Selection and Culture
The human pancreatic neuroendocrine tumor cell line, BON-1 , is a suitable model for this assay as it expresses TPH1 and secretes serotonin.[2][6][8]
-
Cell Line: BON-1
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
In Vitro Cell-Based Assay for this compound Potency
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on serotonin production in BON-1 cells.
Materials:
-
BON-1 cells
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Serotonin ELISA kit
-
Plate reader
Experimental Workflow:
Caption: Workflow for determining the in vitro potency of this compound.
Procedure:
-
Cell Seeding:
-
Trypsinize and count BON-1 cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dilution).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new 96-well plate or microcentrifuge tubes and store at -80°C until analysis.
-
-
Serotonin Quantification:
-
Quantify the concentration of serotonin in the collected supernatants using a commercially available Serotonin ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the percentage of serotonin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The following table summarizes the expected quantitative data for this compound from in vitro and preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro TPH1 Inhibition | 10 - 100 nM (10⁻⁸ - 10⁻⁷ mol/L) | Enzyme/Cell-based assays | [1][3] |
| This compound Molecular Weight | 538 g/mol | N/A | [2] |
Conclusion
This application note provides a comprehensive framework for conducting an in vitro cell-based assay to evaluate the inhibitory activity of this compound on serotonin production. The described protocol, utilizing the BON-1 cell line, offers a robust and reproducible method for determining the potency of this compound and similar TPH1 inhibitors. The provided diagrams and data tables serve as valuable resources for researchers in the fields of gastroenterology, oncology, and drug development.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin secretion by human carcinoid BON cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPH1 - Wikipedia [en.wikipedia.org]
- 8. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON | Anticancer Research [ar.iiarjournals.org]
Establishing a Dose-Response Curve for LX-1031 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered small-molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Specifically, this compound targets TPH1, the isoform predominantly responsible for peripheral serotonin production in enterochromaffin (EC) cells of the gastrointestinal tract.[1][4] By inhibiting TPH1, this compound reduces the synthesis of peripheral serotonin, offering a promising therapeutic strategy for conditions characterized by excess serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][2][5] In vitro studies have demonstrated that inhibition of TPH1 by this compound occurs in the nanomolar to low micromolar range.[1][5]
These application notes provide a detailed protocol for establishing a dose-response curve for this compound in a cell culture model. The primary endpoint of this assay is the quantification of serotonin in the cell culture supernatant, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound. The human pancreatic neuroendocrine tumor cell line, QGP-1, which expresses TPH1 and secretes serotonin, is recommended for this protocol.[5]
Signaling Pathway of Serotonin Synthesis and Inhibition by this compound
The synthesis of serotonin begins with the essential amino acid L-tryptophan. Tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin biosynthesis. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-HT). This compound exerts its effect by directly inhibiting the enzymatic activity of TPH1.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for determining the dose-response of this compound in QGP-1 cells.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| QGP-1 Cell Line | JCRB Cell Bank | JCRB0183 |
| RPMI-1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| 96-well clear, flat-bottom cell culture plates | Corning | 3596 |
| This compound | MedChemExpress | HY-15849A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Serotonin ELISA Kit | Abcam | ab285243 |
| Plate reader capable of measuring absorbance at 450 nm | Molecular Devices | SpectraMax M5 |
Cell Culture and Maintenance
-
Culture QGP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Dose-Response Experimental Workflow
The following diagram outlines the key steps for the dose-response experiment.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest QGP-1 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
Day 2: this compound Treatment
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. A suggested starting range, based on the known in vitro inhibition of TPH1 and IC50 values of similar compounds, is from 1 nM to 10 µM.[2] It is recommended to perform a 1:3 or 1:5 serial dilution to generate at least 8 concentration points.
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Include wells with cells in culture medium only.
-
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Day 3: Serotonin Quantification
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Serotonin ELISA: Quantify the serotonin concentration in the collected supernatants using a commercially available serotonin ELISA kit. Follow the manufacturer's instructions precisely. A general procedure is outlined below:
-
Prepare serotonin standards and samples according to the kit protocol.
-
Add standards and samples to the antibody-precoated microplate.
-
Add the detection reagent and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop the color.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data for this experiment.
| Parameter | Recommended Value/Range |
| Cell Line | QGP-1 |
| Seeding Density (96-well plate) | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM (logarithmic series) |
| Incubation Time | 24 hours |
| Endpoint Measurement | Serotonin concentration in supernatant (ng/mL) |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the serotonin standards against their known concentrations.
-
Serotonin Concentration Calculation: Use the standard curve to determine the serotonin concentration in each of your experimental samples.
-
Dose-Response Curve: Plot the serotonin concentration (or percentage of inhibition relative to the vehicle control) against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC50 value of this compound. The IC50 is the concentration of this compound that causes a 50% reduction in serotonin production.
Conclusion
This application note provides a comprehensive and detailed protocol for establishing a dose-response curve for the TPH1 inhibitor this compound in a relevant cell culture model. By following these guidelines, researchers can accurately determine the in vitro potency of this compound and similar compounds, which is a critical step in the drug development process for serotonin-driven diseases. The provided diagrams and structured data tables are intended to facilitate clear understanding and execution of the experimental workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveal serotonin in your samples using our dedicated tools - Immusmol [immusmol.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LX-1031 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is a potent and orally available inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1] It is designed to act locally in the gastrointestinal (GI) tract to reduce peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[2][3] This makes this compound a valuable research tool for studying the role of peripheral serotonin in various physiological and pathological processes, particularly in the context of gastrointestinal disorders like irritable bowel syndrome (IBS).[2][4][5] These application notes provide detailed protocols for the administration of this compound to in vivo mouse models, along with relevant quantitative data and pathway information.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of orally administered this compound on serotonin levels in the jejunum of mice.
| Dosage (mg/kg/day, p.o.) | Average Reduction in Jejunum 5-HT (%) | Reference |
| 15 | ~33 | [3] |
| 45 | ~51 | [3] |
| 135 | ~66 | [3] |
Note: In preclinical studies, daily oral doses of 15, 50, and 150 mg/kg of this compound did not alter brain 5-HT content.[3][6] The effects of 100 mg/kg daily on 5-HT levels in the jejunal mucosa were found to be reversible within 2 days of discontinuation.[3][6]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting peripheral serotonin synthesis.
Caption: Mechanism of this compound action.
Experimental Protocols
Oral Administration of this compound in Mice
This protocol details the preparation and oral gavage administration of this compound to mice. Oral administration is the most common and effective route for this compound, ensuring localized action in the GI tract.[1][3]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Ensure free access to food and water.
-
Record the body weight of each mouse on the day of dosing.
-
-
Preparation of this compound Formulation:
-
Calculate the total amount of this compound and vehicle required based on the desired dose (e.g., 15, 45, or 135 mg/kg) and the number of animals. A typical dosing volume is 10 mL/kg.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle to the tube.
-
Vortex the mixture thoroughly until a homogenous suspension is formed. If necessary, sonicate the suspension for short intervals to aid in dispersion.
-
Prepare fresh on each day of dosing.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor the animals daily for changes in body weight, food and water intake, and general behavior.
-
At the end of the study period, tissues can be collected for analysis of 5-HT levels.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study involving this compound administration in a mouse model.
Caption: Experimental workflow for this compound studies.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols provided are guidelines and may require optimization for specific experimental designs. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: LX-1031 for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LX-1031, a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), in rodent models for preclinical research. The protocols outlined below are based on established findings and are intended to assist in the design and execution of studies investigating the role of peripheral serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes.
Introduction
This compound is an orally administered small molecule that effectively reduces the synthesis of serotonin in the gastrointestinal (GI) tract without significantly impacting central nervous system (CNS) serotonin levels.[1][2][3] Its mechanism of action is the inhibition of TPH1, the rate-limiting enzyme in the biosynthesis of peripheral serotonin, primarily within enterochromaffin (EC) cells of the gut mucosa.[1][4][5] This targeted action makes this compound a valuable tool for investigating the role of gut-derived serotonin in a variety of disorders, including irritable bowel syndrome (IBS), carcinoid syndrome, and other conditions characterized by excessive peripheral serotonin.[1][2][5]
Data Presentation
The following table summarizes the dose-dependent effect of orally administered this compound on serotonin levels in the jejunum of mice. These data provide a guideline for dose selection to achieve a desired level of peripheral serotonin reduction.
| Oral Dose (mg/kg/day) | Mean Reduction in Jejunum 5-HT (%) | Effect on Brain 5-HT |
| 5 | Not significantly different from control | No effect |
| 15 | ~33% | No effect |
| 45 | ~51% | No effect |
| 135 | ~66% | No effect |
| 150 | Not specified, but no effect on brain 5-HT | No effect |
Data compiled from preclinical studies in mice. The reduction in 5-HT is relative to vehicle-treated control animals.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the TPH1-mediated serotonin synthesis pathway in an enterochromaffin cell.
References
- 1. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A population of gut epithelial enterochromaffin cells is mechanosensitive and requires Piezo2 to convert force into serotonin release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stratification of enterochromaffin cells by single-cell expression analysis [elifesciences.org]
- 5. Frontiers | Potential Roles of Enterochromaffin Cells in Early Life Stress-Induced Irritable Bowel Syndrome [frontiersin.org]
preparing LX-1031 stock solutions for laboratory use
Application Notes and Protocols for LX-1031
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of this compound, a potent and orally available inhibitor of tryptophan 5-hydroxylase (TPH), for laboratory use. This compound reduces the synthesis of serotonin (5-HT) peripherally, making it a valuable tool for research in areas such as irritable bowel syndrome and other gastrointestinal disorders.[1][2][3]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for experimental design.
| Property | Value | Reference |
| Molecular Weight | 538.52 g/mol | [1][4] |
| Formula | C₂₈H₂₅F₃N₄O₄ | [1][4] |
| CAS Number | 945976-76-1 | [1][4] |
| Appearance | Solid, light yellow to yellow | [1] |
| Purity | >98% (typical) |
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility for in vitro and in vivo applications. It is important to use newly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the results.[1]
| Solvent | Solubility | Application | Reference |
| DMSO | ≥ 34 mg/mL (≥ 63.14 mM) | In Vitro | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 4.64 mM) | In Vivo (oral) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 4.64 mM) | In Vivo (oral) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 4.64 mM) | In Vivo (oral) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 5.385 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of an this compound Formulation for Oral Administration in Mice
This protocol details the preparation of a formulation of this compound suitable for oral gavage in mice, based on a common vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example Calculation for a 1 mL final volume of 2.5 mg/mL this compound:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Mixing: Vortex the final solution until it is a clear and homogenous.
-
Administration: The resulting solution will have a concentration of 2.5 mg/mL and is ready for oral administration to mice.[1]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. It inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT) from tryptophan. This inhibition leads to a reduction in peripheral serotonin levels.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the general workflow for preparing a stock solution of this compound for laboratory use.
Caption: Workflow for this compound stock solution preparation.
References
LX-1031 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is a potent and orally available small molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Specifically, this compound targets TPH1, the isoform predominantly found in the gastrointestinal tract, thereby reducing peripheral serotonin production without significantly affecting central nervous system 5-HT levels.[4][5][6] This localized action makes this compound a subject of interest for studying and potentially treating conditions associated with excess peripheral serotonin, such as certain gastrointestinal disorders.[3][4][6]
These application notes provide essential information on the solubility of this compound in various solvents and protocols for its preparation in research settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₅F₃N₄O₄ | [1] |
| Molecular Weight | 538.52 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 945976-76-1 | [1] |
Solubility Data
The solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents is summarized below. It is important to note that for DMSO, the saturation point has not been fully determined, and the provided values represent the minimum concentration at which the compound is soluble.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 34 | ≥ 63.14 | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 26.93 | ≥ 50.0 | - |
| Ethanol | Insoluble | - | - |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for further dilution in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube/vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or cloudiness is observed, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Formulations for In Vivo Studies
For animal studies, this compound is often formulated as a suspension or solution to ensure appropriate delivery and bioavailability. The following are examples of vehicle formulations that have been used.
Formulation A: DMSO, PEG300, Tween-80, and Saline
This formulation creates a clear solution suitable for oral or parenteral administration.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, combine the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture thoroughly to ensure homogeneity. The resulting solution should be clear.
Formulation B: DMSO and Corn Oil
This formulation is suitable for oral gavage.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution to achieve the target final concentration in a vehicle of 10% DMSO and 90% corn oil.
-
Vortex thoroughly to create a uniform suspension.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting tryptophan hydroxylase 1 (TPH1), the initial and rate-limiting enzyme in the biosynthesis of serotonin from the amino acid L-tryptophan. By blocking TPH1, this compound reduces the production of 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin (5-HT). This leads to a decrease in peripheral serotonin levels, particularly in the gastrointestinal tract where TPH1 is predominantly expressed.
Experimental Workflow: Solubility Assessment
The following workflow outlines a general procedure for determining the solubility of a compound like this compound in a specific solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C28H25F3N4O4 | CID 23633604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of LX-1031 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage and stability assessment of LX-1031 powder, a potent and selective peripheral tryptophan 5-hydroxylase (TPH1) inhibitor. Given the absence of extensive publicly available stability data for this compound, this document outlines best-practice protocols based on general guidelines for small molecule drug stability from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Adherence to these protocols will enable researchers to generate reliable data on the stability of this compound under various environmental conditions.
Introduction to this compound
This compound is a heterocyclic substituted phenylalanine analog with the chemical formula C₂₈H₂₅F₃N₄O₄ and a molecular weight of 538.52 g/mol .[1][2][3] It is an orally available small molecule that selectively inhibits tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the gastrointestinal tract.[4][5][6] By reducing peripheral serotonin production without affecting central nervous system 5-HT levels, this compound has been investigated for the treatment of conditions characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D).[4][5][7][8][9]
Recommended Storage Conditions
Based on information from commercial suppliers and general practices for similar compounds, the following storage conditions are recommended for this compound powder to ensure its stability.
| Storage Condition | Temperature | Duration | Container | Notes |
| Long-Term Storage | -20°C | Up to 3 years | Tightly sealed, light-resistant container | Recommended for preserving the integrity of the powder for extended periods. |
| Intermediate Storage | 4°C | Up to 2 years | Tightly sealed, light-resistant container | Suitable for shorter-term storage. |
| Room Temperature | Ambient | Not Recommended | - | Avoid prolonged storage at room temperature due to the potential for degradation. |
Note: The shelf-life of this compound in solvent is significantly reduced. Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by inhibiting the TPH1 enzyme. This enzyme catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the precursor to serotonin. By blocking this step, this compound effectively reduces the synthesis of peripheral serotonin.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the long-term stability of this compound powder, a series of experiments should be conducted. These protocols are designed to identify potential degradation pathways and establish a reliable shelf-life.
Stress Testing (Forced Degradation)
Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh samples of this compound powder into individual, appropriate containers.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: After the exposure period, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and identify any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of this compound under recommended storage conditions.
Protocol:
-
Sample Preparation: Prepare multiple, uniform samples of this compound powder from at least three different batches in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Schedule: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Using a validated stability-indicating HPLC method.
-
Assay: To determine the potency of this compound.
-
Water Content: Using Karl Fischer titration.
-
Data Presentation
The quantitative data generated from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Example of Accelerated Stability Data for this compound Powder (40°C/75% RH)
| Time Point (Months) | Appearance | Purity (%) by HPLC | Major Degradant (%) | Water Content (%) | Assay (%) |
| 0 | White to off-white powder | 99.8 | < 0.1 | 0.2 | 100.1 |
| 3 | No change | 99.5 | 0.2 | 0.3 | 99.8 |
| 6 | No change | 99.1 | 0.4 | 0.4 | 99.3 |
Table 2: Example of Long-Term Stability Data for this compound Powder (25°C/60% RH)
| Time Point (Months) | Appearance | Purity (%) by HPLC | Major Degradant (%) | Water Content (%) | Assay (%) |
| 0 | White to off-white powder | 99.8 | < 0.1 | 0.2 | 100.1 |
| 3 | No change | 99.8 | < 0.1 | 0.2 | 100.0 |
| 6 | No change | 99.7 | 0.1 | 0.2 | 99.9 |
| 9 | No change | 99.7 | 0.1 | 0.3 | 99.8 |
| 12 | No change | 99.6 | 0.15 | 0.3 | 99.7 |
Conclusion
The protocols and recommendations outlined in these application notes provide a robust framework for the systematic evaluation of the long-term storage and stability of this compound powder. By implementing these methodologies, researchers and drug development professionals can ensure the quality, purity, and potency of this compound throughout its lifecycle, from preclinical research to potential clinical applications. The generation of specific stability data for this compound is crucial for defining its shelf-life and ensuring the reliability of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. xcessbio.com [xcessbio.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]
- 8. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serotonin Level Changes Following LX-1031 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Specifically, this compound targets TPH1, the isoform predominantly found in the gastrointestinal (GI) tract, thereby reducing peripheral serotonin production without significantly affecting serotonin levels in the brain.[1][3][4][5] This targeted action makes this compound a subject of investigation for conditions characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][2][4]
These application notes provide detailed protocols for measuring the changes in serotonin levels following treatment with this compound, primarily through the quantification of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in urine.
Mechanism of Action of this compound
This compound acts by inhibiting TPH1, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin. By inhibiting TPH1 in the enterochromaffin cells of the GI tract, this compound effectively reduces the local production of serotonin.[6][7]
Data Presentation: Efficacy of this compound in Reducing Serotonin Levels
Clinical studies have demonstrated a dose-dependent reduction in urinary 5-HIAA levels in subjects treated with this compound. The following tables summarize the quantitative data from these studies.
Table 1: Reduction in Urinary 5-HIAA in Healthy Volunteers
| Dose of this compound | Duration of Treatment | Percent Reduction in Urinary 5-HIAA | Reference |
| 1000 mg q.i.d. | 14 days | 50-60% | [8] |
| 250 mg b.i.d. | 5 days | 28% | [9] |
| 1 g b.i.d. | 5 days | 49% | [9] |
Table 2: Reduction in Urinary 5-HIAA in Patients with Non-Constipating IBS
| Dose of this compound | Duration of Treatment | Percent Reduction in Urinary 5-HIAA | Reference |
| 1000 mg q.i.d. | 28 days | 31.4% | [7] |
Experimental Protocols
The primary method for assessing the pharmacodynamic effect of this compound is the measurement of 24-hour urinary 5-HIAA excretion. Below are detailed protocols for sample collection and analysis.
Protocol 1: 24-Hour Urine Collection for 5-HIAA Analysis
Objective: To collect a complete 24-hour urine sample for the accurate measurement of 5-HIAA levels.
Materials:
-
24-hour urine collection container, often containing an acid preservative (e.g., 6N HCl).
-
Collection hat or urinal.
-
Cooler with ice or refrigerator.
Procedure:
-
Patient Preparation: For 3 days prior to and during the 24-hour urine collection, the patient must avoid certain foods and medications that can interfere with 5-HIAA measurements.[4][6][10]
-
Starting the Collection:
-
Collecting the Urine:
-
Ending the Collection:
-
Exactly 24 hours after the start time, the patient should empty their bladder completely and add this final urine to the collection container.[10]
-
Record the end time and date.
-
-
Sample Handling and Storage:
-
The collected urine should be mixed well.
-
The total volume of the 24-hour collection should be recorded.
-
An aliquot of the mixed urine should be transferred to a separate tube for transport to the laboratory. The sample should be kept refrigerated or frozen until analysis.
-
Protocol 2: Measurement of Urinary 5-HIAA by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of 5-HIAA in a 24-hour urine sample using HPLC with electrochemical detection.
Materials and Reagents:
-
HPLC system with an electrochemical detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent).
-
5-HIAA standard solutions.
-
Internal standard.
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation).
Procedure:
-
Sample Preparation:
-
Thaw the urine aliquot if frozen and mix well.
-
To a known volume of urine, add an internal standard and a precipitating agent like perchloric acid to remove proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC method with a defined flow rate and electrochemical detector settings.
-
The retention time of the 5-HIAA peak in the sample should match that of the standard.
-
-
Quantification:
-
Prepare a calibration curve using the 5-HIAA standard solutions of known concentrations.
-
Calculate the concentration of 5-HIAA in the urine sample by comparing its peak area (or height) to the calibration curve, correcting for the internal standard.
-
The final result is typically expressed as mg of 5-HIAA per 24 hours (mg/24h).
-
Protocol 3: Measurement of Urinary 5-HIAA by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of 5-HIAA in a urine sample using a competitive ELISA kit.
Materials:
-
Commercial 5-HIAA ELISA kit (containing microtiter plate, 5-HIAA standards, antibody, enzyme conjugate, substrate, and stop solution).
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Preparation: Urine samples may require dilution according to the kit manufacturer's instructions.
-
Assay Procedure (example):
-
Add standards, controls, and prepared urine samples to the wells of the microtiter plate.
-
Add the 5-HIAA antibody to each well.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate as per the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 5-HIAA in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5-HIAA in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for assessing the effect of this compound on serotonin levels.
References
- 1. mskcc.org [mskcc.org]
- 2. labcorp.com [labcorp.com]
- 3. chromsystems.com [chromsystems.com]
- 4. ruh.nhs.uk [ruh.nhs.uk]
- 5. acb.org.uk [acb.org.uk]
- 6. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. teknokroma.es [teknokroma.es]
- 8. research.rug.nl [research.rug.nl]
- 9. cinj.org [cinj.org]
- 10. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 11. cavuhb.nhs.wales [cavuhb.nhs.wales]
Application Note: Quantifying Serotonin Reduction by LX-1031 Using Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a key biogenic amine and neurotransmitter, plays a critical role in regulating gastrointestinal motility, secretion, and sensation.[1][2] The majority of the body's serotonin is synthesized in the enterochromaffin (EC) cells of the gut mucosa.[3] Dysregulation of peripheral serotonin is implicated in the pathophysiology of various gastrointestinal disorders, including irritable bowel syndrome (IBS) and carcinoid syndrome.[4][5][6]
LX-1031 is an orally administered, small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[4][5][7][8][9] By targeting TPH locally in the gastrointestinal tract, this compound is designed to reduce the production of serotonin without affecting central nervous system serotonin levels.[4][8][10] This application note provides a detailed protocol for quantifying the in vitro or ex vivo reduction of serotonin by this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of this compound
This compound competitively inhibits tryptophan hydroxylase, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan. This is the initial and rate-limiting step in serotonin biosynthesis.[3] By blocking this step, this compound effectively reduces the downstream synthesis of serotonin. The primary biomarker for the pharmacodynamic activity of this compound in clinical settings is the reduction of the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in urine.[7][11]
Experimental Protocol: Competitive ELISA for Serotonin Quantification
This protocol outlines the steps for measuring serotonin levels in biological samples (e.g., cell culture supernatant, tissue homogenates) following treatment with this compound. The principle of the competitive ELISA is that free serotonin in the sample competes with a fixed amount of labeled serotonin for a limited number of binding sites on a specific antibody. The amount of labeled serotonin bound to the antibody is inversely proportional to the concentration of serotonin in the sample.
Materials and Reagents
-
Serotonin Competitive ELISA Kit (e.g., RayBiotech, Abcam, or similar)[12][13]
-
This compound
-
Appropriate biological matrix (e.g., cell culture medium, tissue homogenate buffer)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Orbital shaker
Sample Preparation
-
Cell Culture Supernatant:
-
Culture cells (e.g., intestinal epithelial cell line) to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
The supernatant can now be used in the ELISA. Dilution may be necessary based on the expected serotonin concentration.
-
-
Tissue Homogenates:
-
Harvest tissues (e.g., sections of the gastrointestinal tract) from animal models treated with this compound or vehicle control.
-
Homogenize the tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant for analysis. Dilution in the assay buffer provided with the ELISA kit is recommended.
-
ELISA Procedure
The following is a general procedure and should be adapted based on the specific instructions of the chosen serotonin ELISA kit.[1][2][12][14]
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided serotonin standard.
-
Sample and Standard Addition: Add a specific volume (e.g., 50 µL) of the standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated serotonin to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature) on an orbital shaker.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well.
-
Incubation: Incubate the plate in the dark for a specified time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of serotonin in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage reduction in serotonin for each this compound treated group compared to the vehicle control.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | This compound Concentration (µM) | Mean Serotonin Concentration (ng/mL) | Standard Deviation | % Serotonin Reduction |
| Vehicle Control | 0 | 150.2 | 12.5 | 0% |
| This compound | 1 | 115.8 | 9.8 | 22.9% |
| This compound | 10 | 65.4 | 7.2 | 56.5% |
| This compound | 100 | 25.1 | 4.1 | 83.3% |
Troubleshooting
| Issue | Potential Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive enzyme conjugate | Ensure proper storage and handling of reagents. |
| Insufficient incubation time | Optimize incubation times. | |
| High variability | Pipetting errors | Use calibrated pipettes and proper technique. |
| Inconsistent incubation | Ensure uniform temperature during incubation. |
Conclusion
This application note provides a framework for utilizing a competitive ELISA to accurately quantify the reduction of serotonin by the tryptophan hydroxylase inhibitor, this compound. This methodology is a valuable tool for researchers and drug development professionals to assess the efficacy and dose-response of this compound and other TPH inhibitors in various preclinical models. The provided protocols and diagrams are intended to serve as a guide and should be optimized for specific experimental conditions.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. eaglebio.com [eaglebio.com]
- 3. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. raybiotech.com [raybiotech.com]
- 13. abcam.com [abcam.com]
- 14. fybreeds.com [fybreeds.com]
Application Notes and Protocols for the HPLC-Based Detection of LX-1031 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of the tryptophan hydroxylase (TPH) inhibitor LX-1031 and its primary active metabolite, telotristat, in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, pharmacodynamic, and clinical studies.
Introduction
This compound is a peripherally acting inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] By reducing the production of serotonin in the gastrointestinal tract, this compound offers a therapeutic approach for conditions characterized by excess peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome. This compound is a prodrug that is rapidly converted to its active metabolite, telotristat (also referred to as LX-1033).[2][4] Monitoring the concentrations of both the prodrug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Additionally, the primary downstream metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), serves as a key pharmacodynamic biomarker to assess the biological activity of this compound.[2][5]
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for bioanalytical quantification due to its high sensitivity and selectivity.
Signaling Pathway of this compound Action
This compound exerts its pharmacological effect by inhibiting tryptophan hydroxylase (TPH), which is the initial and rate-limiting step in the biosynthesis of serotonin from the essential amino acid L-tryptophan.[1][2][6] TPH converts L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin. By inhibiting TPH, this compound effectively reduces the synthesis of serotonin.
Application Note 1: Quantification of Telotristat Ethyl and Telotristat in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of telotristat ethyl (the active form of this compound) and its active metabolite, telotristat, in human plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of telotristat).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
A reverse-phase UPLC/HPLC system is suitable for the separation of telotristat ethyl and telotristat.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.
| Parameter | Telotristat Ethyl | Telotristat |
| Precursor Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
4. Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated method. Actual values should be determined during method validation.
| Parameter | Telotristat Ethyl | Telotristat |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
Application Note 2: Quantification of Urinary 5-HIAA by HPLC with Fluorescence Detection
This protocol details a method for the analysis of the pharmacodynamic biomarker 5-hydroxyindoleacetic acid (5-HIAA) in urine.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to direct injection, which is crucial for fluorescence detection.
-
Acidify 1 mL of urine with 100 µL of 6M HCl.
-
Add an internal standard (e.g., a structural analog of 5-HIAA).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M HCl.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 50 mM Sodium Acetate buffer (pH 4.8) : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Fluorescence Detection
| Parameter | Wavelength |
| Excitation | 285 nm |
| Emission | 345 nm |
4. Quantitative Data Summary
| Parameter | 5-HIAA |
| Linearity Range (ng/mL) | 50 - 5000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | ± 10% |
| Recovery (%) | > 90% |
Experimental Workflow
The general workflow for the bioanalysis of this compound and its metabolites involves several key stages, from sample collection to data analysis.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. The specific parameters provided should be considered as starting points and must be fully validated by the end-user in their laboratory to ensure compliance with regulatory requirements and to achieve the desired performance characteristics. The user is responsible for ensuring that all procedures are performed safely and in accordance with all applicable laws and regulations.
References
- 1. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Evaluation of LX-1031
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered, peripherally acting small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] By selectively targeting TPH1, the predominant isoform in the gastrointestinal (GI) tract, this compound reduces mucosal 5-HT production without affecting central nervous system (CNS) serotonin levels.[1][2][3][5][6] This localized action makes this compound a promising therapeutic candidate for disorders characterized by excess peripheral 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][2][3][4]
These application notes provide a detailed framework for designing and conducting an in vivo study to evaluate the efficacy of this compound in a preclinical model of IBS-D. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of gastroenterology and pharmacology.
Signaling Pathway of this compound Action
The therapeutic effect of this compound is mediated through the inhibition of 5-HT synthesis in the GI tract. The following diagram illustrates the targeted signaling pathway.
Caption: this compound inhibits TPH1, blocking serotonin synthesis.
Experimental Design and Protocols
This study is designed to assess the efficacy of this compound in a post-inflammatory rat model of IBS-D, which mimics key clinical features of the human condition, including visceral hypersensitivity and altered bowel function.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for in vivo evaluation of this compound.
Protocol 1: Induction of Post-Inflammatory IBS-D Model
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction Agent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
Under light isoflurane anesthesia, a catheter is inserted rectally to 8 cm proximal to the anus.
-
TNBS (50 mg/kg in 50% ethanol) is administered intracolonically.
-
Control animals receive a sham administration of saline.
-
Animals are monitored and allowed to recover for 21 days to allow acute inflammation to resolve, leaving residual visceral hypersensitivity.
-
Protocol 2: Dosing and Administration
-
Grouping: Animals are randomly assigned to four groups (n=10 per group):
-
Group 1: Vehicle control (0.5% methylcellulose in water).
-
Group 2: this compound Low Dose (e.g., 15 mg/kg/day).
-
Group 3: this compound Medium Dose (e.g., 45 mg/kg/day).
-
Group 4: this compound High Dose (e.g., 135 mg/kg/day).
-
Dose selection is based on previously reported effective doses in mice, which showed a dose-dependent reduction in jejunal 5-HT levels.[7]
-
-
Administration: this compound or vehicle is administered orally via gavage once daily for 14 consecutive days.
Protocol 3: Efficacy Endpoints Assessment
-
Bowel Function Assessment (Days 12-14 of treatment):
-
Animals are housed in individual metabolic cages.
-
Stool is collected daily, and the total number of fecal pellets is counted (stool frequency).
-
Stool consistency is scored using a standardized Bristol-like stool scale for rodents.
-
-
Visceral Hypersensitivity Assessment (Day 14 of treatment):
-
Visceral sensitivity is measured by quantifying the abdominal withdrawal reflex (AWR) to colorectal distension (CRD).
-
A flexible balloon catheter is inserted into the colon.
-
The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
The visceromotor response (AWR score) is recorded by a blinded observer.
-
Protocol 4: Pharmacodynamic and Histological Analysis
-
Sample Collection (Day 15):
-
24-hour urine is collected for 5-hydroxyindoleacetic acid (5-HIAA) analysis.
-
Animals are euthanized, and trunk blood is collected for plasma 5-HIAA and this compound concentration analysis.
-
Jejunal tissue is collected for the measurement of 5-HT levels and histological examination.
-
-
Biochemical Analysis:
-
Histopathology:
-
Jejunal tissues are fixed in formalin, paraffin-embedded, and stained with hematoxylin and eosin (H&E).
-
Slides are examined for any signs of inflammation or morphological changes.
-
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on Bowel Function
| Treatment Group | Stool Frequency (pellets/24h) | Stool Consistency Score |
| Vehicle Control | ||
| This compound Low Dose | ||
| This compound Med Dose | ||
| This compound High Dose |
Table 2: Effect of this compound on Visceral Hypersensitivity (AWR Score)
| Treatment Group | 20 mmHg | 40 mmHg | 60 mmHg | 80 mmHg |
| Vehicle Control | ||||
| This compound Low Dose | ||||
| This compound Med Dose | ||||
| This compound High Dose |
Table 3: Pharmacodynamic and Pharmacokinetic Parameters
| Treatment Group | Urinary 5-HIAA (ng/24h) | Jejunal 5-HT (ng/g tissue) | Plasma this compound (ng/mL) |
| Vehicle Control | N/A | ||
| This compound Low Dose | |||
| This compound Med Dose | |||
| This compound High Dose |
Conclusion
This comprehensive set of protocols provides a robust framework for the in vivo evaluation of this compound efficacy. The use of a clinically relevant animal model, coupled with detailed behavioral, biochemical, and histological analyses, will allow for a thorough assessment of the therapeutic potential of this compound for the treatment of IBS-D. The expected outcomes are a dose-dependent improvement in stool consistency and a reduction in visceral pain, correlated with a decrease in peripheral serotonin synthesis.[8][9]
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LX-1031 Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of LX-1031 to mice, a potent and peripherally acting inhibitor of tryptophan 5-hydroxylase (TPH). The information is intended to guide researchers in preclinical studies evaluating the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a small molecule inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] It is designed to act locally in the gastrointestinal tract with minimal systemic exposure, thereby reducing peripheral serotonin production without affecting central nervous system 5-HT levels.[1] This makes this compound a valuable tool for studying the role of peripheral serotonin in various physiological and pathological processes. In mouse models, oral administration of this compound has been shown to dose-dependently reduce 5-HT levels in the jejunum.[1]
Data Presentation
Table 1: In Vivo Dose-Dependent Reduction of Jejunal 5-HT in Mice
| Dosage of this compound (mg/kg/day, p.o.) | Average Reduction in Jejunal 5-HT (%) |
| 15 | ~33 |
| 45 | ~51 |
| 135 | ~66 |
Data compiled from studies on the oral administration of this compound in mice, showing the mean percentage reduction of 5-HT in the jejunum relative to a control group.[1]
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of Tryptophan Hydroxylase (TPH). TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin from the essential amino acid L-tryptophan. By inhibiting TPH, this compound effectively reduces the production of 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin, leading to a decrease in overall serotonin levels, particularly in the gastrointestinal tract where TPH1 is predominantly expressed.
Figure 1. Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solubilization: Prepare the vehicle by adding the solvents one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mixing:
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Finally, add the saline and vortex again to obtain a clear solution.
-
-
Aiding Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid in the dissolution process.
-
Storage: The prepared formulation should be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to prepare fresh solutions for each experiment or to aliquot and freeze for single use to avoid repeated freeze-thaw cycles.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
Syringes (1 ml)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of the formulation to be administered based on the desired dosage (mg/kg).
-
It is recommended to fast the mice for a few hours (e.g., 4-6 hours) before gavage to ensure an empty stomach, which can improve absorption and reduce variability. Provide free access to water during the fasting period.
-
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound formulation.
-
Carefully insert the gavage needle into the mouse's mouth, directing it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or unusual behavior, for at least 30 minutes post-gavage.
-
Figure 2. Experimental workflow for this compound administration.
References
Application Notes and Protocols for Studying LX-1031's Effects on Serotonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for selecting suitable cell lines and conducting experiments to investigate the effects of LX-1031, a tryptophan hydroxylase (TPH) inhibitor, on serotonin synthesis.
Introduction to this compound and Serotonin Synthesis
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and hormone involved in a wide range of physiological processes.[1][2] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the rate-limiting enzyme tryptophan hydroxylase (TPH).[1][3] Two isoforms of TPH exist: TPH1, found predominantly in peripheral tissues like the gastrointestinal tract, and TPH2, which is primarily expressed in the central nervous system.[3]
This compound is an oral, peripherally acting small molecule inhibitor of TPH, with a primary focus on TPH1.[4][5] By inhibiting TPH1, this compound reduces the production of serotonin in the gut, making it a promising therapeutic candidate for disorders characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D).[4][6][7] In vitro studies have shown that this compound inhibits TPH1 in the micromolar to nanomolar range.[4][7]
Suitable Cell Lines for Studying this compound
The selection of an appropriate cell line is crucial for obtaining relevant and reproducible data. The ideal cell line should endogenously express TPH1 and produce detectable levels of serotonin. Below is a summary of recommended cell lines:
| Cell Line | Origin | Key Characteristics | Recommended For |
| QGP-1 | Human Pancreatic Neuroendocrine Tumor | Expresses high levels of TPH1 and secretes serotonin.[4][8] Good model for human enterochromaffin cells.[4] | Primary screening, mechanism of action studies, human-relevant research. |
| BON-1 | Human Pancreatic Carcinoid Tumor | Synthesizes and secretes serotonin and expresses TPH1.[3][9][10] Well-characterized neuroendocrine tumor model.[9] | Long-term studies, comparison with other neuroendocrine tumor models. |
| RBL-2H3 | Rat Basophilic Leukemia | Expresses TPH1 and produces significant amounts of serotonin.[11][12] Historically used for studying serotonin release.[11][13] | Initial compound testing, studies where a non-human model is acceptable. |
| Caco-2 | Human Colorectal Adenocarcinoma | Differentiated cells can model the intestinal epithelium and have been shown to release serotonin.[14][15][16] Expresses the serotonin transporter (SERT).[17] | Studies on serotonin uptake and release in an intestinal barrier model. Serotonin synthesis capacity should be verified. |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a neuronal phenotype and is known to synthesize serotonin.[18][19][20] Expresses TPH. | Investigating potential off-target effects on neuronal serotonin synthesis. |
Experimental Protocols
Cell Culture
General Cell Culture Protocol:
-
Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[21]
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to treatment.
Cell Line Specific Recommendations:
-
QGP-1: Culture in RPMI-1640 medium with 10% FBS.
-
BON-1: Use a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS.[22]
-
RBL-2H3: Grow in MEM with 15% FBS.
-
Caco-2: Use DMEM with 10-20% FBS. For differentiation, culture for 18-21 days post-confluency.
-
SH-SY5Y: Culture in a 1:1 mixture of DMEM and F12 medium with 10% FBS.[23] Differentiation can be induced with retinoic acid.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Remove the old medium from the cultured cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Measurement of Serotonin Levels
a) Serotonin ELISA:
This method is suitable for high-throughput screening of serotonin levels in cell culture supernatants.
-
Collect the cell culture supernatant after this compound treatment.
-
Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cells and debris.[6]
-
Use a commercially available serotonin ELISA kit and follow the manufacturer's instructions.[6][24]
-
Briefly, the assay typically involves adding the supernatant and standards to a microplate pre-coated with an anti-serotonin antibody, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
After washing, a substrate solution is added, and the color development is measured using a microplate reader.
-
Calculate the serotonin concentration in the samples based on the standard curve.
b) High-Performance Liquid Chromatography (HPLC):
HPLC provides a more sensitive and specific measurement of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
Collect both the cell culture supernatant and cell lysates.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation and filtration.
-
The mobile phase typically consists of a buffer (e.g., citrate or phosphate) with an organic modifier like methanol or acetonitrile.[26][27]
-
Detect serotonin and 5-HIAA using electrochemical or fluorescence detection for high sensitivity.[1][26]
-
Quantify the analytes by comparing their peak areas to those of known standards.
Measurement of Tryptophan Hydroxylase (TPH) Activity
a) Continuous Fluorometric Assay:
This assay measures the conversion of tryptophan to 5-hydroxytryptophan, which has different fluorescent properties.[7][28]
-
Prepare cell lysates from control and this compound-treated cells.
-
The reaction mixture typically includes the cell lysate, tryptophan, a pterin cofactor (e.g., 6-methyltetrahydropterin), and a reducing agent.[7]
-
Monitor the increase in fluorescence at an emission wavelength of ~330-340 nm with an excitation wavelength of ~300 nm.[7][28]
-
The rate of fluorescence increase is proportional to the TPH activity.
b) Radioenzymatic Assay:
This highly sensitive assay measures the release of tritiated water from tritiated tryptophan.[29]
-
Prepare cell lysates.
-
Incubate the lysate with [3H]-L-tryptophan, a pterin cofactor, and other necessary reagents.
-
Stop the reaction and separate the [3H]H2O from the unreacted [3H]-tryptophan using activated charcoal.[29]
-
Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
The amount of [3H]H2O produced is directly proportional to the TPH activity.
Visualizations
Figure 1: Serotonin Synthesis Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing the effects of this compound.
Figure 3: Decision tree for selecting a suitable cell line.
References
- 1. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 3. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON | Anticancer Research [ar.iiarjournals.org]
- 4. QGP-1 cells release 5-HT via TRPA1 activation; a model of human enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. static.igem.org [static.igem.org]
- 8. Reveal serotonin in your samples using our dedicated tools - Immusmol [immusmol.com]
- 9. karger.com [karger.com]
- 10. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of tryptophan hydroxylase production in a serotonin-producing cell line (RBL2H3) by intracellular calcium mobilizing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide induces serotonin release from RBL-2H3 mast cells through calcium mediated activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Serotonin-Related Genes by Extracellular Vesicles of the Probiotic Escherichia coli Nissle 1917 in the Interleukin-1β-Induced Inflammation Model of Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular characterization and intracellular regulation of the human serotonin transporter in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [soar.wichita.edu]
- 19. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 20. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for Culturing Human Cell Lines [cytion.com]
- 22. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SH-SY5Y Cells [cytion.com]
- 24. genetex.cn [genetex.cn]
- 25. escholarship.org [escholarship.org]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urinary 5-HIAA Following LX-1031 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX-1031 is an orally administered, locally acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1][2][3][4][5] By inhibiting TPH, particularly TPH1 in the gastrointestinal (GI) tract, this compound effectively reduces the production of serotonin in enterochromaffin cells.[1][5] The primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), is excreted in the urine and serves as a reliable biomarker for peripheral serotonin synthesis.[1][6][7] Monitoring urinary 5-HIAA levels is therefore a critical component in the clinical development of this compound, providing a quantitative measure of target engagement and pharmacodynamic effect. In clinical trials for conditions such as non-constipating irritable bowel syndrome (IBS), a reduction in urinary 5-HIAA has been shown to correlate with clinical improvement.[1][2][8][9]
These application notes provide a detailed protocol for the measurement of urinary 5-HIAA in a clinical or preclinical research setting following the administration of this compound.
Signaling Pathway of Serotonin Synthesis and this compound Action
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. chromsystems.com [chromsystems.com]
- 8. ascopubs.org [ascopubs.org]
- 9. fiercebiotech.com [fiercebiotech.com]
Application Note: LX-1031 for Studying Serotonin Synthesis in Human Intestinal Organoid Models
Introduction
Human intestinal organoids are three-dimensional structures derived from adult stem cells or pluripotent stem cells that recapitulate the cellular diversity and architecture of the intestinal epithelium. These models are increasingly utilized in drug development and disease modeling due to their physiological relevance. LX-1031 is a potent and peripherally-acting small molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) synthesis.[1][2][3][4] Given that approximately 95% of the body's serotonin is produced in the gastrointestinal tract, primarily by enterochromaffin (EC) cells, intestinal organoids containing these cells present an ideal in vitro system to study the effects of TPH inhibitors like this compound.[3]
This application note details a hypothetical framework and protocols for utilizing this compound in human intestinal organoid models to investigate its efficacy in reducing serotonin production and to study the downstream effects on intestinal epithelial function.
Principle of the Application
This compound is designed to act locally in the gastrointestinal tract to reduce the production of serotonin without affecting central nervous system serotonin levels.[5] The primary isoform of TPH in the gut is TPH1. This compound is a selective inhibitor of TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan, the first step in serotonin biosynthesis.[3][4][6]
Human intestinal organoids can be differentiated to contain a mixed population of intestinal epithelial cells, including serotonin-producing EC cells. By treating these organoids with this compound, researchers can directly measure the reduction in serotonin secretion into the culture medium. This provides a powerful in vitro tool to assess the drug's potency and mechanism of action at the tissue level, bridging the gap between preclinical animal studies and human clinical trials.[1][7]
Core Requirements: Data Presentation
Table 1: Preclinical and Clinical Data Summary for this compound
| Parameter | Species/Trial Phase | Key Findings | Reference |
| Mechanism of Action | In vitro | Inhibition of TPH1 in the 10⁻⁸–10⁻⁷ M range. | [3][4] |
| Preclinical Efficacy | Mice | Dose-dependent reduction of 5-HT in the jejunum (33-66% with 15-135 mg/kg/day). No effect on brain 5-HT levels. | [2] |
| Phase I Clinical Trial | Healthy Volunteers | Significant reduction in urinary 5-HIAA (a 5-HT metabolite) with 2-4 g/day doses. | [1][3][4][8] |
| Phase II Clinical Trial | Patients with non-constipating IBS | Improved stool consistency and global IBS scores. Reduction in urinary 5-HIAA correlated with symptom improvement. | [1][7][9] |
Table 2: Hypothetical Experimental Design for this compound Treatment of Intestinal Organoids
| Treatment Group | This compound Concentration | Number of Replicates | Primary Endpoint | Secondary Endpoint |
| Vehicle Control | 0 µM (DMSO) | 3 | Baseline Serotonin (5-HT) Concentration | Organoid Viability, Gene Expression (TPH1, CHGA) |
| This compound Low Dose | 0.1 µM | 3 | 5-HT Concentration | Organoid Viability, Gene Expression |
| This compound Mid Dose | 1 µM | 3 | 5-HT Concentration | Organoid Viability, Gene Expression |
| This compound High Dose | 10 µM | 3 | 5-HT Concentration | Organoid Viability, Gene Expression |
Mandatory Visualization
References
- 1. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LX-1031 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the tryptophan hydroxylase 1 (TPH1) inhibitor, LX-1031, in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro assays.
Q1: My this compound is not showing any inhibitory effect, or the effect is very weak. What are the initial checks I should perform?
A1: When observing low or no efficacy with this compound, it is crucial to first verify the fundamentals of your experimental setup. Here are the initial troubleshooting steps:
-
Compound Integrity and Purity: Confirm the identity and purity of your this compound stock.[1] Degradation during storage or issues with the initial synthesis can significantly impact its activity. Consider using techniques like mass spectrometry or HPLC to verify the compound's integrity.
-
Solubility Issues: Visually inspect your stock solution and the final concentration in your cell culture media for any signs of precipitation.[1] this compound may not be fully dissolved at the desired concentration, leading to a lower effective concentration.
-
Calculation and Dilution Errors: Double-check all calculations for preparing your stock solutions and serial dilutions. Simple errors in calculation can lead to inaccurate final concentrations in your assay.[1]
Q2: I've confirmed my compound is pure and my calculations are correct, but the efficacy is still low. What are the next steps?
A2: If the initial checks do not resolve the issue, consider the following factors related to the experimental conditions and the compound's properties:
-
Cell Permeability: If your assay uses an intracellular target, the compound may not be effectively crossing the cell membrane.[1][2] this compound is designed to act locally in the gastrointestinal tract and has low systemic absorption, which may translate to limited passive diffusion across cell membranes in some in vitro models.[3] Consider performing a cell permeability assay to assess its uptake.
-
Off-Target Effects: Unintended interactions with other cellular components can sometimes mask the desired effect or lead to misleading results.[4] While this compound is selective for TPH1 over TPH2, comprehensive off-target profiling may be necessary if you observe unexpected phenotypes.[5]
-
Inappropriate Cell Line: The chosen cell line may not express TPH1 at a sufficient level for inhibition to produce a measurable downstream effect. Verify TPH1 expression in your cell model using techniques like Western blotting or qPCR.
Q3: I'm observing significant cell death that doesn't seem related to TPH1 inhibition. How can I address this?
A3: Unexplained cytotoxicity can confound your results. It's important to distinguish between targeted effects and general toxicity.
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).[1] This will help you identify a concentration range where the compound is not causing general cell death.
-
Evaluate Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells.[1] Run a dose-response curve with your vehicle control alone to ensure the observed toxicity is not due to the solvent.
-
Consider Off-Target Toxicity: If toxicity persists at concentrations where you expect to see TPH1 inhibition, it may be due to off-target effects.[4] Screening against a panel of known toxicity-related targets can help identify such issues.
Q4: My results with this compound are not reproducible. What could be the cause?
A4: Lack of reproducibility is a common challenge in in vitro studies.[1] Key factors to consider include:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes. Maintain consistent cell culture conditions.
-
Compound Stability: Solutions of this compound may be unstable.[6] It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[6]
-
Assay Variability: Ensure your assay protocol is robust and includes appropriate controls. Minor variations in incubation times, reagent concentrations, or measurement techniques can lead to inconsistent results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| TPH1 Inhibition Range | 10⁻⁸ - 10⁻⁷ M | [3][5][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 34 mg/mL (≥ 63.14 mM) | [8] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Protocol 1: TPH1 Inhibition Assay (Fluorogenic)
This protocol is adapted from a general TPH1 inhibitor screening assay kit.[9]
-
Prepare Reagents:
-
Prepare TPH1 enzyme solution, reaction solution, and quench solution as per the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the appropriate buffer. Also, prepare a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add 25 µL of the TPH1 enzyme solution to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding 20 µL of the TPH reaction solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of the TPH quench solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Serotonin (5-HT) in Cell Culture Supernatant by ELISA
This protocol provides a general workflow for a competitive ELISA to measure 5-HT levels.
-
Sample Collection:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available serotonin ELISA kit and follow the manufacturer's instructions.[10]
-
Typically, this involves adding standards, controls, and samples to a microplate pre-coated with a 5-HT antibody.
-
A fixed amount of HRP-conjugated 5-HT is then added, which competes with the 5-HT in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5-HT in the samples by interpolating their absorbance values from the standard curve.
-
Compare the 5-HT levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Protocol 3: Western Blot for TPH1 and Downstream Targets
This protocol outlines the general steps for performing a Western blot to assess protein levels.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for TPH1 or a downstream target (e.g., components of the NF-κB or β-catenin pathways) overnight at 4°C.[13][14][15][16]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its in vitro testing.
Caption: this compound inhibits TPH1, the rate-limiting enzyme in serotonin synthesis.
Caption: A general experimental workflow for assessing the in vitro efficacy of this compound.
Caption: A decision tree for troubleshooting low efficacy of this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Serotonin ELISA kits for easy & accurate 5-HT quantification in biological samples [immusmol.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A positive feedback loop between tryptophan hydroxylase 1 and β-Catenin/ZBP-89 signaling promotes prostate cancer progression [frontiersin.org]
- 15. TPH-1 (D10C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
optimizing LX-1031 concentration for maximum TPH inhibition
Welcome to the technical support center for LX-1031, a potent inhibitor of tryptophan hydroxylase (TPH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in experimental settings for maximal TPH inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] It specifically targets TPH1, the isoform of the enzyme found predominantly in the gastrointestinal tract, thereby reducing peripheral serotonin synthesis.[4][5] This local action in the gut minimizes effects on the central nervous system, as this compound has low systemic bioavailability and does not readily cross the blood-brain barrier.[2][4]
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: Based on available data, in vitro inhibition of TPH1 by this compound occurs in the range of 10⁻⁸ to 10⁻⁷ mol/L (10 to 100 nM).[2][4][5] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 1 µM) to determine the IC₅₀ value in your specific assay system.
Q3: How can I measure the inhibitory effect of this compound?
A3: The inhibitory effect of this compound can be quantified by measuring the activity of the TPH enzyme. This is typically done by monitoring the production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction, or by measuring the downstream product, serotonin.[6][7] Commercially available TPH1 inhibitor screening assay kits often use fluorescence-based methods for detection.[6][7] In a broader biological context, the effect of this compound can be assessed by measuring levels of serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1][4]
Q4: Is this compound selective for TPH1 over TPH2?
A4: this compound is reported to be selective for TPH1 over TPH2, the isoform of the enzyme found in the central nervous system.[5] This selectivity, combined with its low penetration of the blood-brain barrier, contributes to its localized peripheral action.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low TPH inhibition observed | Incorrect this compound Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar levels. |
| Enzyme Instability: TPH enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (-80°C) and minimize freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.[8] | |
| Assay Condition Issues: The pH, temperature, or buffer composition of the assay may not be optimal for enzyme activity or inhibitor binding. | Verify that the assay is performed under optimal conditions for TPH1 activity.[8] | |
| Inconsistent inhibition results between experiments | Variable Reagent Preparation: Inconsistencies in the preparation of this compound dilutions, enzyme, or substrate solutions. | Prepare fresh solutions for each experiment and use calibrated pipettes for accurate measurements. |
| Incubation Time Variation: The pre-incubation time of the enzyme with this compound or the reaction time may not be consistent. | Standardize all incubation and reaction times across all experiments. | |
| Inhibition decreases at higher this compound concentrations | Solubility Issues: this compound may be precipitating out of solution at higher concentrations. | Dissolve this compound in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all samples. Check for any visible precipitation. |
| Off-Target Effects: At very high concentrations, the compound may be interacting with other components of the assay system. | Refer to any available literature on the off-target profile of this compound or related compounds. Consider using a different detection method to rule out assay interference. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound and other relevant TPH inhibitors.
| Compound | Target | Inhibitory Concentration | Reference |
| This compound | TPH1 | 10⁻⁸–10⁻⁷ mol/L (in vitro) | [2][4][5] |
| Telotristat | TPH | IC₅₀: 0.028 µM (in vivo) | [9] |
| LP-533401 | TPH1 | IC₅₀: 0.103 µM | [10] |
| TPH1-IN-1 | TPH1 | IC₅₀: 110.1 nM | [9] |
Experimental Protocols
Protocol: In Vitro TPH1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on TPH1 activity.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for TPH1 activity (e.g., 40 mM HEPES, pH 7.0, containing necessary cofactors).[10]
- TPH1 Enzyme Solution: Reconstitute recombinant human TPH1 enzyme in assay buffer to the desired concentration. Keep on ice.
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
- This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations.
- Substrate Solution: Prepare a solution of L-tryptophan in assay buffer.
2. Assay Procedure:
- Add the TPH1 enzyme solution to the wells of a microplate.
- Add the various dilutions of this compound (or vehicle control) to the wells containing the enzyme.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature to allow for binding.
- Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to all wells.
- Incubate the reaction for a fixed period, ensuring the reaction is in the linear range.
- Stop the reaction using a suitable quenching solution.
3. Detection and Data Analysis:
- Measure the product formation (e.g., 5-HTP) using a suitable detection method, such as a fluorescence-based assay kit.[6][7]
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
References
- 1. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LX-1031 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing LX-1031 in cellular assays. The information focuses on understanding its mechanism of action and investigating potential off-target effects.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cellular Assay
If you observe a cellular phenotype that is not readily explained by the inhibition of serotonin synthesis, it is crucial to determine if this is due to an off-target effect of this compound.
Recommended Troubleshooting Workflow:
Experimental Protocols
Western Blot for Tryptophan Hydroxylase (TPH) Expression
-
Cell Lysis: Lyse cells treated with this compound and control vehicle using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TPH1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Serotonin (5-HT) Quantification Assay
-
Sample Collection: Collect conditioned media from cells treated with this compound and controls.
-
Sample Preparation: Stabilize serotonin in the media, if necessary, following the manufacturer's instructions for the chosen assay kit.
-
ELISA: Use a commercially available Serotonin ELISA kit.
-
Standard Curve: Prepare a standard curve using the provided serotonin standards.
-
Assay Procedure: Add samples and standards to the antibody-coated plate and follow the kit's protocol for incubation, washing, and substrate addition.
-
Data Analysis: Measure absorbance at the appropriate wavelength and calculate serotonin concentrations based on the standard curve.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2] It is designed to act locally in the gastrointestinal tract to reduce mucosal serotonin production.[1][3] Preclinical studies have shown it reduces serotonin levels in the gut without affecting brain serotonin levels.[2][4][5][6]
Q2: Are there any known off-target effects of this compound reported in cellular assays?
A2: The publicly available literature on this compound, which primarily consists of clinical trial data, does not specify any off-target effects observed in cellular assays. The compound is described as having low systemic exposure, which is suggested to contribute to its favorable safety profile.[2][3][7]
Q3: My cells do not express TPH, but I am still observing a phenotype with this compound treatment. What could be the cause?
A3: If your cell line does not express TPH, the observed phenotype is likely due to an off-target effect. It is recommended to confirm the absence of TPH expression via Western Blot or qPCR. If TPH is absent, the troubleshooting workflow for investigating off-target effects should be initiated.
Q4: How can I differentiate between an on-target and an off-target effect in my experiments?
A4: To differentiate between on- and off-target effects, you can perform a "rescue" experiment. If the phenotype is on-target (i.e., due to serotonin depletion), adding exogenous serotonin to the cell culture medium should reverse the effect. If the phenotype persists despite the addition of serotonin, it is more likely to be an off-target effect.
Q5: What is the selectivity profile of this compound?
A5: this compound is suggested to be selective for TPH1 over TPH2.[2][7] TPH1 is the predominant isoform in the gastrointestinal tract, while TPH2 is the primary isoform in the central nervous system. This selectivity, combined with its low oral bioavailability, is intended to limit its action to the periphery.[2][3]
Signaling Pathway
On-Target Effect of this compound on Serotonin Synthesis
Quantitative Data Summary
The available quantitative data for this compound primarily comes from clinical trials and focuses on its safety and on-target pharmacodynamic effects. No quantitative data on off-target effects in cellular assays is available in the provided search results.
Table 1: Summary of this compound Clinical Trial Findings
| Parameter | Finding | Reference |
| Mechanism | Orally administered TPH inhibitor. | [1][3] |
| Dosing (Phase II) | 250 mg or 1000 mg, four times daily for 28 days. | [1][3] |
| Pharmacodynamics | Dose-dependent reduction in urinary 5-HIAA, a biomarker of serotonin synthesis. | [1][3][4] |
| Safety | Generally well-tolerated in Phase I and II trials. | [1][2][3][4][8] |
| Adverse Events | In one trial, incidental injury, skin/subcutaneous disorders, and vascular disorders were reported with no imbalance in another. No dose-limiting toxicities noted. | [2] |
| Systemic Exposure | Low systemic exposure after oral administration. | [3][6][7] |
References
- 1. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LX-1031 Technical Support Center: Managing Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LX-1031. The following information is intended to help overcome challenges related to the compound's solubility in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and orally available inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) synthesis.[1][2] It is designed to act peripherally, primarily in the gastrointestinal tract, to reduce serotonin production without affecting central nervous system serotonin levels.[3][4] this compound is a solid, appearing as a light yellow to yellow powder.[1]
| Property | Value |
| Molecular Formula | C₂₈H₂₅F₃N₄O₄ |
| Molecular Weight | 538.52 g/mol |
| CAS Number | 945976-76-1 |
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the recommended solvents and preparation methods?
This compound has limited solubility in purely aqueous solutions. To achieve higher concentrations, the use of organic co-solvents is necessary. It is highly soluble in DMSO (≥ 34 mg/mL).[1] For experiments requiring a more aqueous-based vehicle, specific solvent systems are recommended.
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Below are tested solvent systems for achieving a clear solution of this compound.
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.64 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.64 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.64 mM) |
| 4 | DMSO | ≥ 34 mg/mL (63.14 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows particulate matter.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Ensure you are using one of the recommended solvent systems. After adding the solvents, vortex the solution thoroughly. If cloudiness persists, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can facilitate dissolution.[1]
-
-
Possible Cause 2: Use of old or wet DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound. Use a fresh, unopened vial of anhydrous DMSO for preparing your stock solution.[1]
-
-
Possible Cause 3: Exceeded Solubility Limit.
-
Solution: The concentration of this compound in your final working solution may be too high for the chosen solvent system. Try preparing a more dilute solution. Refer to the solubility table above for guidance.
-
Problem: My this compound precipitates out of solution after dilution with an aqueous buffer.
-
Possible Cause: Insufficient co-solvent in the final solution.
-
Solution: When diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, the final concentration of the organic co-solvent may be too low to maintain solubility. It is recommended to prepare the final working solution using a pre-tested vehicle that is compatible with your experimental system (see Protocol 1 or 2 in the table above). If direct dilution is necessary, perform a small-scale test to determine the maximum dilution factor that avoids precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Formulation in a PEG300/Tween-80 Vehicle
-
Weigh out the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the vehicle to the this compound powder to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm the solution slightly to aid dissolution.
-
Visually inspect the solution to ensure it is clear before use.
Protocol 2: Assessment of this compound Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a series of test solutions by adding small aliquots of the DMSO stock to your aqueous buffer of interest.
-
After each addition, vortex the solution and allow it to equilibrate at the desired experimental temperature for at least 1 hour.
-
Visually inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the approximate solubility under those conditions.
-
For a more quantitative assessment, centrifuge the equilibrated solutions at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits TPH, blocking serotonin synthesis.
References
Navigating LX-1031 in Long-Term Cell Culture: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the tryptophan hydroxylase (TPH) inhibitor LX-1031 in long-term cell culture experiments, stability issues can present a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems encountered during these extended studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years or at 4°C for up to two years. Once in solution, it is highly recommended to prepare it fresh for each experiment due to its instability. If a stock solution in an organic solvent like DMSO is prepared, it should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year to minimize freeze-thaw cycles.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: If precipitation is observed in your this compound solution, gentle warming and/or sonication can be used to aid in redissolution. However, given the compound's instability in solution, the best practice is to prepare fresh solutions immediately before use.
Q3: What is the expected effective concentration range for this compound in cell culture?
A3: In vitro studies have shown that this compound effectively inhibits TPH1 in the range of 10 to 100 nM.[2][3] The optimal concentration will be cell-line dependent, and it is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q4: How frequently should the cell culture media containing this compound be replaced in a long-term experiment?
A4: Due to the instability of this compound in aqueous solutions, frequent media changes are crucial to maintain a consistent effective concentration. For long-term experiments, it is advisable to replace the media containing freshly prepared this compound every 24 to 48 hours. This frequency helps to counteract the degradation of the compound and ensure continuous inhibition of tryptophan hydroxylase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Effect Over Time | Degradation of this compound in the cell culture medium. | Increase the frequency of media changes with freshly prepared this compound solution (e.g., every 24 hours). Confirm the initial potency of your this compound stock by preparing a fresh solution from powder. |
| Cell line developing resistance or adapting its metabolic pathways. | Consider a washout period followed by re-exposure to this compound. Analyze downstream markers of serotonin synthesis to confirm pathway inhibition. | |
| Unexpected Cytotoxicity | The concentration of this compound is too high for the specific cell line. | Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic threshold for your cells. Start with concentrations at the lower end of the effective range (10-100 nM). |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is below cytotoxic levels (typically <0.5%). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Variability in Experimental Results | Inconsistent concentration of active this compound due to degradation. | Strictly adhere to a consistent schedule for media changes with freshly prepared compound. Ensure homogenous mixing of this compound in the media before adding it to the cells. |
| Inconsistent cell culture conditions. | Maintain consistent cell seeding densities, passage numbers, and overall culture conditions. Regularly monitor cell health and morphology. |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
For a 10 mM stock solution of this compound (Molecular Weight: 538.52 g/mol ) in DMSO:
-
Weigh out 5.39 mg of this compound powder.
-
Dissolve in 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C.
General Protocol for Long-Term Cell Culture with this compound
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the intended duration of the experiment.
-
Initial Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound. Remember to prepare the this compound dilution fresh from a frozen stock or powder.
-
Media Changes: Replace the entire volume of cell culture medium with fresh medium containing freshly diluted this compound every 24-48 hours.
-
Monitoring: Regularly monitor cell morphology and viability. At predetermined time points, harvest cells or supernatant for downstream analysis of serotonin levels or other relevant markers.
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: Simplified serotonin synthesis pathway showing the inhibitory action of this compound on TPH1.
References
addressing variability in in vivo response to LX-1031
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LX-1031. The information is designed to address potential variability in in vivo responses and to offer insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, small-molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1][2][3] It is designed to act locally in the gastrointestinal (GI) tract to reduce the production of peripheral serotonin without significantly affecting serotonin levels in the brain.[1][4][5] The goal is to mitigate symptoms in conditions characterized by excess peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][2]
Q2: How does this compound differ from its analog, telotristat ethyl (LX-1032)?
This compound is characterized by very low systemic exposure, designed for local action within the GI tract.[1][6] In contrast, its analog telotristat ethyl (LX-1032) was developed to have greater systemic exposure.[1] This makes telotristat ethyl more suitable for targeting serotonin synthesis in metastatic carcinoid tumor cells, which may not be localized to the gut.[1]
Q3: What is the primary biomarker used to assess the pharmacodynamic activity of this compound?
The primary biomarker for this compound's activity is the level of 5-hydroxyindoleacetic acid (5-HIAA) in the urine.[4][7] 5-HIAA is the main metabolite of serotonin, and a reduction in its urinary excretion is indicative of successful inhibition of peripheral serotonin synthesis.[7][8]
Q4: What is the pharmacokinetic profile of this compound in humans?
This compound exhibits low systemic exposure after oral administration.[1][6] Plasma concentrations are generally linear within the dose range of 250 mg to 750 mg four times a day (q.i.d.).[2][6] The median terminal half-life (T1/2) for elimination is approximately 20 hours.[1][2][6]
Troubleshooting Guide: Addressing Variability in In Vivo Response
Researchers may observe variability in the in vivo response to this compound. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Suboptimal or inconsistent reduction in urinary 5-HIAA levels.
Potential Causes and Troubleshooting Steps:
-
Dosing and Administration:
-
Is the dose sufficient? In human studies, doses of 2g-4g per day were required to see a significant reduction in urinary 5-HIAA.[1][2][6] Preclinical studies in mice have used doses ranging from 15 to 135 mg/kg/day.[9] Ensure your dosing is within the effective range for your model.
-
Was the compound administered correctly? this compound is orally administered. Ensure consistent administration technique (e.g., gavage) and vehicle.
-
Is there a food effect? In humans, administration with a high-fat meal doubled the systemic exposure of this compound.[10] Consider standardizing feeding protocols in animal studies to minimize variability.
-
-
Urine Sample Collection and Analysis:
-
Is the collection period adequate? 24-hour urine collection is standard for assessing 5-HIAA levels.[7][8] Ensure the full collection is captured.
-
Are the samples being handled and stored correctly? Follow appropriate protocols for urine sample preservation to prevent degradation of 5-HIAA.
-
Is the analytical method validated? Use a validated and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS), for 5-HIAA quantification.
-
-
Biological Variability:
-
What is the baseline 5-HT production in your model? The effect of this compound will be most apparent in models with elevated peripheral serotonin synthesis. Consider measuring baseline urinary 5-HIAA to stratify subjects or to identify appropriate models.
-
Is there heterogeneity in the subject population? In clinical trials, symptom improvement correlated with a reduction in 5-HIAA, suggesting that responders are those with higher baseline 5-HT production.[7][8] This principle may apply to animal models as well.
-
Issue 2: Lack of correlation between 5-HIAA reduction and desired physiological effect (e.g., improved stool consistency).
Potential Causes and Troubleshooting Steps:
-
Mechanism of Action:
-
Is elevated peripheral serotonin the primary driver of the phenotype in your model? While this compound effectively reduces serotonin synthesis, the observed phenotype may be influenced by other pathophysiological mechanisms.
-
Are you assessing the right endpoints? In clinical trials for IBS, improvements were seen in stool consistency and weekly global assessment scores.[4][6][7] Ensure your chosen endpoints are sensitive to changes in peripheral serotonin.
-
-
Study Design:
-
Is the treatment duration sufficient? In human studies, a significant reduction in urinary 5-HIAA was observed starting around day 5 and persisting over a 14-day exposure period.[1][2][4][6] Ensure your study duration allows for the pharmacodynamic effect to manifest.
-
Is there a high placebo effect? Clinical trials for IBS are noted for having a high placebo effect.[8] Ensure your preclinical studies are adequately powered and blinded to mitigate this.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Conditions | Citation |
| Systemic Exposure | Very low | Oral administration | [1][2][6] |
| Dose Linearity | Linear in the range of 250 mg QD to 750 mg QID | Human subjects | [1] |
| T1/2 (Elimination) | ~20 hours | All dose groups | [1][2][6] |
| Cmax | 84.4 to 384 ng/mL | Fed conditions | [1] |
| Effect of Food | Exposure doubled | With a high-fat meal (1000 mg dose) | [10] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Dose | Effect | Citation |
| Human | 1000 mg q.i.d. | Significant improvement in IBS pain and discomfort at week 1 | [7][8] |
| Human | 2g - 4g / day | Significant reduction in urinary 5-HIAA by day 5 | [1][2][6] |
| Human | 1000 mg q.i.d. | 50-60% decrease in 24-hour urinary 5-HIAA after 14 days | [11] |
| Mouse | 15, 45, 135 mg/kg/day | ~33%, 51%, and 66% reduction in jejunum 5-HT, respectively | [9] |
| Rodent | Not specified | Dose-dependent reduction in small bowel 5-HT with no effect on brain 5-HT | [1][2][3] |
Detailed Experimental Protocol
Protocol: Assessment of this compound Efficacy via 24-Hour Urinary 5-HIAA Measurement in a Rodent Model
-
Animal Acclimatization and Baseline Collection:
-
House animals (e.g., mice or rats) in metabolic cages that allow for the separation and collection of urine and feces.
-
Acclimatize animals to the cages for at least 3 days prior to the start of the experiment.
-
Collect 24-hour urine samples for 2 consecutive days to establish baseline 5-HIAA excretion rates for each animal. Record the total volume of urine collected.
-
Store urine samples at -80°C until analysis.
-
-
This compound Administration:
-
Randomize animals into vehicle control and this compound treatment groups.
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the vehicle or the specified dose of this compound (e.g., 15, 45, or 135 mg/kg) via oral gavage once daily for the desired study duration (e.g., 7-14 days).
-
-
Urine Collection During Treatment:
-
On specified days (e.g., Day 5, Day 7, Day 14), place animals back into metabolic cages for 24-hour urine collection.
-
Record the total urine volume for each animal and store samples at -80°C.
-
-
5-HIAA Analysis:
-
Thaw urine samples on ice.
-
Prepare samples for analysis, which may include a dilution step and the addition of an internal standard.
-
Analyze 5-HIAA concentrations using a validated LC-MS/MS method.
-
Normalize the 5-HIAA concentration to creatinine to account for variations in urine dilution.
-
-
Data Analysis:
-
Calculate the total 24-hour 5-HIAA excretion for each animal at baseline and at each time point during treatment.
-
Compare the post-treatment 5-HIAA levels to the baseline levels for each group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there is a significant dose-dependent reduction in urinary 5-HIAA in the this compound treated groups compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound in the peripheral serotonin synthesis pathway.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. ascopubs.org [ascopubs.org]
identifying potential artifacts in LX-1031 research
Welcome to the technical support center for LX-1031 research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and identifying artifacts during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered, small-molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) synthesis.[1][2][3] It is designed to act locally in the gastrointestinal (GI) tract to reduce the production of serotonin without significantly affecting serotonin levels in the central nervous system.[1][4]
Q2: What is the primary biomarker used to assess the pharmacodynamic activity of this compound?
A2: The primary biomarker is 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, which is measured in the urine.[4][5] A reduction in urinary 5-HIAA levels is indicative of TPH inhibition and reduced peripheral serotonin synthesis.[4][5]
Q3: Does this compound have off-target effects on other enzymes?
A3: this compound is selective for TPH1, the isoform found predominantly in the GI tract, over TPH2, which is the primary isoform in the brain.[2] This selectivity, combined with its low systemic absorption, is thought to minimize central nervous system side effects.[2][3]
Q4: What were the key findings from the clinical trials of this compound?
A4: Phase 2 clinical trials in patients with non-constipating irritable bowel syndrome (IBS) showed that this compound was well-tolerated and associated with improvements in stool consistency and relief of IBS pain and discomfort.[4] Symptom improvement correlated with a dose-dependent reduction in urinary 5-HIAA.[4][5]
Troubleshooting Guides
Artifact Identification in Urinary 5-HIAA Measurement
Urinary 5-HIAA is a critical biomarker in this compound research, and its accurate measurement is essential. However, several factors can lead to artifactual results.
Issue 1: Unexpectedly high or variable 5-HIAA levels.
-
Potential Cause: Dietary intake of serotonin-rich foods can falsely elevate 5-HIAA levels.
-
Troubleshooting Steps:
| Foods High in Serotonin to Avoid[6][7][9][10] |
| Pineapple |
| Bananas |
| Kiwi |
| Plums |
| Tomatoes |
| Avocados |
| Walnuts |
| Pecans |
| Eggplant |
-
Potential Cause: Certain medications can interfere with 5-HIAA measurement.
-
Troubleshooting Steps:
-
Review all concomitant medications of study subjects.
-
Consult the table below for a list of common interfering medications.
-
| Medications Affecting 5-HIAA Levels[6][11][12] | Effect on 5-HIAA |
| Acetaminophen | Increase |
| Aspirin | Decrease |
| MAO Inhibitors | Decrease |
| Tricyclic Antidepressants | Decrease |
| Methyldopa | Decrease |
| Guaifenesin | Increase (with older assay methods) |
Issue 2: Degradation of 5-HIAA in urine samples.
-
Potential Cause: Improper sample collection and storage can lead to the degradation of 5-HIAA.
-
Troubleshooting Steps:
-
Use a 24-hour urine collection method for the most accurate results.[6][7]
-
The collection container must contain a preservative, such as hydrochloric acid or acetic acid, to maintain a low pH (2.0-4.0).[6][13]
-
Keep the urine sample refrigerated or on ice during the 24-hour collection period.[6][14]
-
For long-term storage, samples should be frozen.[6] 5-HIAA is stable in refrigerated samples for up to 7 days and for longer periods when frozen.[15]
-
Troubleshooting In Vitro TPH1 Enzyme Assays
Issue: Low or no enzyme activity detected.
-
Potential Cause: Improper assay conditions.
-
Troubleshooting Steps:
-
Ensure all reagents, especially the enzyme and cofactors, are properly stored and handled to maintain activity.
-
Verify the pH and temperature of the reaction are optimal for TPH1 activity.
-
Confirm the correct concentrations of substrates (tryptophan) and cofactors (e.g., 6-methyltetrahydropterin) are used.[16]
-
Issue: High background or non-specific signal in fluorescence-based assays.
-
Potential Cause: Inner filter effects from the accumulation of quinonoid dihydropterin.
-
Troubleshooting Steps:
Experimental Protocols
Protocol for 24-Hour Urinary 5-HIAA Collection
-
Patient Instruction: Instruct the patient to avoid specific foods and medications for 72 hours before and during the collection period.
-
Collection Period:
-
On day 1, the patient should empty their bladder in the morning and discard this urine. Note the time.
-
All subsequent urine for the next 24 hours should be collected in the provided container with preservative.
-
The container should be kept cool during the collection period.
-
-
Final Collection: The next morning, at the same time as the start, the patient should empty their bladder and add this final urine to the container.
-
Sample Processing: The total volume of the 24-hour collection should be measured and recorded. A well-mixed aliquot is then taken for analysis.
Protocol for a Continuous Fluorometric TPH1 Assay
This protocol is based on the principle that the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) results in a significant increase in fluorescence.[16][17]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 7.0).
-
Prepare stock solutions of tryptophan, 6-methyltetrahydropterin, ferrous ammonium sulfate, catalase, and DTT.
-
Prepare a stock solution of purified TPH1 enzyme.
-
-
Assay Mixture: In a microplate well, combine the reaction buffer, tryptophan, 6-methyltetrahydropterin, ferrous ammonium sulfate, catalase, and DTT.
-
Initiate Reaction: Add the TPH1 enzyme to the assay mixture to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at 300 nm and emission at 330 nm.[16]
-
Data Analysis: The rate of increase in fluorescence is proportional to the TPH1 enzyme activity.
Visualizations
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin Synthesis Inhibitor Improves IBS Symptoms | MDedge [mdedge.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. labcorp.com [labcorp.com]
- 9. Serotonin content of foods: effect on urinary excretion of 5-hydroxyindoleacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin, neuroendocrine tumours & your diet - Sunnybrook Hospital [sunnybrook.ca]
- 11. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 12. carcinoid.org [carcinoid.org]
- 13. Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. static.igem.org [static.igem.org]
- 17. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing LX-1031 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for minimizing the degradation of LX-1031 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small molecule inhibitor of tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1][2] It is designed to act locally in the gastrointestinal tract to reduce peripheral serotonin production without affecting central nervous system serotonin levels.[1] this compound is a heterocyclic substituted phenylalanine analog.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability of this compound. Recommendations for the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in various organic solvents and solvent mixtures. The choice of solvent will depend on the specific experimental requirements. It is recommended to use freshly opened, anhydrous solvents to minimize the risk of hydrolysis.
| Solvent System | Achievable Concentration |
| DMSO | ≥ 34 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.
For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing and troubleshooting degradation.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound in stock or working solutions.
-
Preventative Actions:
-
Storage: Always store the solid compound and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solution Preparation: Prepare working solutions fresh for each experiment. Use high-purity, anhydrous solvents. If using aqueous-based systems, consider the pH and buffer components, as extreme pH can promote hydrolysis.
-
Light Exposure: Protect solutions from light, especially during long-term storage and experiments, as compounds with aromatic rings can be susceptible to photodegradation. Use amber vials or wrap containers in foil.
-
-
Corrective Actions:
-
Prepare a fresh stock solution from the solid compound.
-
If possible, analyze the purity of the existing stock solution using a stability-indicating method such as HPLC.
-
Problem 2: Precipitation of this compound in aqueous buffers or media.
-
Potential Cause: Low aqueous solubility of this compound.
-
Preventative Actions:
-
Solvent Selection: Use a solvent system known to be compatible with your experimental setup. For cell-based assays, ensure the final concentration of organic solvents (e.g., DMSO) is not toxic to the cells.
-
Formulation: Consider using a formulation with excipients that improve solubility, such as PEG300 or SBE-β-CD, as indicated in the solution preparation table.
-
-
Corrective Actions:
-
Try gentle warming or sonication to redissolve the precipitate.
-
Prepare a new solution using a different solvent system or a lower concentration.
-
Problem 3: Gradual loss of this compound activity in a prolonged experiment.
-
Potential Cause: Slow degradation of this compound under experimental conditions (e.g., physiological temperature, presence of oxidative species in cell culture media).
-
Preventative Actions:
-
Experimental Design: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the experimental system could be considered, provided they do not interfere with the experimental outcomes.
-
-
Corrective Actions:
-
If an experiment is already underway, it may be difficult to correct for degradation. For future experiments, implement the preventative actions above.
-
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: PEG300, Tween-80, Saline, SBE-β-CD, Corn oil for specific formulations.
Procedure for 10 mM DMSO Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 538.52 g/mol ).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Procedure for In Vivo Working Solution (Example Formulation):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Prepare the vehicle solution (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. The volume of DMSO should not exceed 10% of the total volume.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Use the freshly prepared working solution immediately. Do not store for later use.
Visualizations
Caption: this compound signaling pathway.
References
assessing LX-1031 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of LX-1031 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally administered small molecule that acts as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1][2][3] It is designed to act locally in the gastrointestinal tract to reduce the production of peripheral serotonin without affecting serotonin levels in the brain.[3][4] this compound is a heterocyclic substituted phenylalanine analog.[1] A related compound, telotristat ethyl (LX-1032), is a prodrug of the active metabolite telotristat and is also a TPH inhibitor.[4]
Q2: Is there evidence of this compound cytotoxicity in cell lines?
Direct public data on the general cytotoxicity of this compound across a wide range of cell lines is limited. However, one study indicated that related compounds significantly reduced cell viability and colony formation in the human bronchial carcinoid cell lines H-727 and H-720 in a dose-dependent manner (0-80 µM) over 48 hours and 7 days.[5] Additionally, research in glioma cell lines (LN229 and T98G) has suggested that TPH-1 inhibition by this compound may contribute to anti-tumor effects by reducing cellular proliferation, migration, and chemoresistance.[6]
Q3: What is the known in vitro inhibitory concentration of related compounds?
While not a direct measure of cytotoxicity, the in vitro IC50 value of a related aminopropanoic acid compound, LP-533401, for the inhibition of 5-HT synthesis in the rat mastocytoma cell line RBL-2H3 was 0.4 μM.[1] The inhibition of the purified human TPH1 enzyme by LP-533401 was observed with an IC50 of 0.7μM.[1] For this compound, the in vitro inhibition of TPH1 occurred in the 10⁻⁸ to 10⁻⁷ M range.[1][2]
Q4: What is the known safety and toxicity profile of this compound and related compounds in preclinical and clinical studies?
In clinical trials, this compound has been generally well-tolerated with no evidence of dose-limiting toxicities in healthy subjects or remarkable adverse effects.[1][2] The favorable safety profile is partly attributed to its local action in the gastrointestinal tract and low systemic bioavailability.[7] For the related compound telotristat ethyl, 2-year carcinogenicity studies in rats and mice showed no tumorigenic effects at the tested oral doses.[4] Common adverse effects noted in clinical trials for telotristat ethyl were primarily gastrointestinal and included nausea, headache, and elevated liver enzymes.[8]
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure thorough cell suspension mixing before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| No dose-dependent cytotoxicity observed | - this compound may not be cytotoxic to the chosen cell line at the tested concentrations.- The incubation time may be too short.- The compound may have precipitated out of the solution. | - Test a broader range of concentrations, including higher doses.- Extend the incubation period (e.g., 48 or 72 hours).- Check the solubility of this compound in your cell culture medium. Consider using a low percentage of a solvent like DMSO. |
| Unexpected increase in cell viability at some concentrations | - The assay reagent (e.g., MTT, resazurin) may be interacting with this compound.- The compound may be promoting cell proliferation at low concentrations (a hormetic effect). | - Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.- Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity). |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation conditions (e.g., CO2, temperature).- Different lots of reagents or serum. | - Use cells within a consistent range of passage numbers.- Regularly check and calibrate incubators.- Qualify new lots of critical reagents before use in experiments. |
Data on the Effects of Related Compounds on Cell Viability
Table 1: Effect of Related TPH Inhibitors on Carcinoid Cell Line Viability
| Cell Lines | Compound Concentration | Duration | Effect |
| H-727 and H-720 (Human Bronchial Carcinoid) | 0-80 µM | 48 hours and 7 days | Significant dose-dependent reduction in cell viability and colony formation[5] |
Table 2: In Vitro Inhibitory Activity of a Related Compound (LP-533401)
| Assay Type | Cell Line/Enzyme | IC50 Value | Note |
| Inhibition of 5-HT Synthesis | RBL-2H3 (Rat Mastocytoma) | 0.4 µM[1] | This is a measure of pharmacological activity, not cytotoxicity. |
| Enzyme Inhibition | Purified Human TPH1 | 0.7 µM[1] | This is a measure of pharmacological activity, not cytotoxicity. |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
1. Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium for the chosen cell line
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of measuring fluorescence at ~560 nm excitation and ~590 nm emission
2. Procedure: a. Cell Seeding: i. Culture cells to ~80% confluency. ii. Harvest cells and perform a cell count. iii. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells per well). iv. Seed 100 µL of the cell suspension into each well of a 96-well plate. v. Incubate for 24 hours to allow cells to attach. b. Compound Preparation and Treatment: i. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). ii. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%). iii. Include a "vehicle control" (medium with the solvent at the same concentration as the treated wells) and a "no-cell" control (medium only). iv. Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. v. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). c. Resazurin Assay: i. After the incubation period, add 10 µL of the resazurin solution to each well. ii. Incubate for 2-4 hours, or until the color of the vehicle control wells changes from blue to pink/purple. iii. Measure the fluorescence using a plate reader. d. Data Analysis: i. Subtract the average fluorescence of the "no-cell" control from all other wells. ii. Normalize the data to the vehicle control by expressing the fluorescence of the treated wells as a percentage of the average vehicle control fluorescence. iii. Plot the percent cell viability versus the log of the this compound concentration. iv. Use a non-linear regression analysis to determine the IC50 value (the concentration at which there is a 50% reduction in cell viability).
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: this compound mechanism of action.
Caption: Troubleshooting high variability.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telotristat ethyl - Wikipedia [en.wikipedia.org]
how to improve LX-1031 delivery to target tissues in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of LX-1031 to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the downstream effector, β-catenin, in the Wnt signaling pathway. By binding to β-catenin, this compound is designed to prevent its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes implicated in cell proliferation and survival.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges with in vivo delivery of this compound include its low aqueous solubility, which can lead to poor bioavailability, and its potential for off-target effects, which may result in systemic toxicity.
Q3: What are the recommended starting points for formulation development?
For initial in vivo studies, it is recommended to explore lipid-based formulations, such as liposomes or lipid nanoparticles. These have been shown to improve the solubility and stability of hydrophobic small molecules.
Q4: How can I monitor the biodistribution of this compound in vivo?
To track the biodistribution of this compound, a fluorescently labeled version of the compound can be synthesized. This allows for in vivo imaging using systems like an IVIS spectrum, providing real-time visualization of its accumulation in various tissues.
Troubleshooting Guides
Issue 1: Low Bioavailability and Poor Tumor Accumulation
Potential Causes:
-
Low aqueous solubility of this compound.
-
Rapid clearance from circulation.
-
Inefficient penetration into target tissues.
Troubleshooting Steps:
-
Formulation Optimization:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can enhance its solubility and circulation time.
-
Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles can provide a sustained release profile.
-
-
Targeted Delivery:
-
Passive Targeting: Utilize the enhanced permeability and retention (EPR) effect in tumors by using nanoparticle formulations.
-
Active Targeting: Conjugate targeting ligands (e.g., antibodies, peptides) to the surface of the delivery vehicle to direct it to specific cell surface receptors on target tissues.
-
Issue 2: Systemic Toxicity and Off-Target Effects
Potential Causes:
-
Non-specific biodistribution of this compound.
-
High peak plasma concentrations.
Troubleshooting Steps:
-
Encapsulation for Shielding:
-
Liposomal or nanoparticle encapsulation can shield this compound from interacting with non-target tissues, reducing systemic toxicity.
-
-
Controlled Release Formulations:
-
Employing sustained-release formulations can help maintain therapeutic concentrations at the target site while minimizing peak plasma levels and associated toxicity.
-
Data Presentation
Table 1: Comparison of In Vivo Efficacy of Different this compound Formulations
| Formulation | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Free this compound | 25 | 30 |
| Liposomal this compound | 60 | 45 |
| Targeted Liposomal this compound | 85 | 60 |
Table 2: Biodistribution of this compound Formulations in Tumor-Bearing Mice (24h post-injection)
| Formulation | % Injected Dose/g in Tumor | % Injected Dose/g in Liver |
| Free this compound | 1.5 | 25 |
| Liposomal this compound | 5.0 | 15 |
| Targeted Liposomal this compound | 12.0 | 10 |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing at a temperature above the lipid transition temperature.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: In Vivo Biodistribution Study
-
Animal Model:
-
Use tumor-bearing mice (e.g., xenograft or syngeneic models).
-
-
Injection:
-
Administer fluorescently labeled this compound formulations intravenously via the tail vein.
-
-
In Vivo Imaging:
-
At various time points post-injection, anesthetize the mice and acquire images using an in vivo imaging system (e.g., IVIS).
-
-
Ex Vivo Analysis:
-
At the end of the study, euthanize the mice and harvest major organs and the tumor.
-
Quantify the fluorescence in each organ to determine the percentage of the injected dose per gram of tissue.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Caption: Workflow for optimizing the in vivo delivery of this compound.
Caption: Troubleshooting flowchart for in vivo delivery issues with this compound.
LX-1031 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for LX-1031, a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2][3] Specifically, it targets TPH1, the isoform predominantly found in the gastrointestinal (GI) tract and other peripheral tissues.[4][5] By inhibiting TPH1, this compound reduces the production of serotonin in the gut without significantly affecting serotonin levels in the brain, as it has low penetration of the blood-brain barrier.[4][5][6]
Q2: What is the primary application of this compound in research?
This compound is primarily investigated for its potential to treat conditions characterized by excess peripheral serotonin, such as non-constipating irritable bowel syndrome (IBS) and carcinoid syndrome.[1][4][5][6] In a research setting, it is a valuable tool for studying the role of peripheral serotonin in various physiological and pathophysiological processes.
Q3: How can I measure the effectiveness of this compound in my experiment?
The most common biomarker for assessing the pharmacodynamic activity of this compound is the measurement of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in urine or other biological samples.[1][7] A reduction in 5-HIAA levels indicates successful inhibition of serotonin synthesis.[1][7] Direct measurement of serotonin levels in tissues or plasma can also be performed.
Q4: What is the selectivity profile of this compound?
This compound exhibits selectivity for TPH1 over TPH2, the isoform of tryptophan hydroxylase found primarily in the central nervous system.[4][5][6] This selectivity is crucial for its targeted action in the periphery, minimizing the risk of centrally-mediated side effects.[4][6]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect of this compound in an in vitro TPH1 enzymatic assay.
Possible Causes and Solutions:
-
Sub-optimal Assay Conditions: TPH1 activity is sensitive to various factors. Ensure your assay buffer contains the necessary co-factors.
-
Detailed Protocol: See the "Key Experimental Protocols" section below for a recommended TPH1 enzymatic assay protocol.
-
-
Enzyme Instability: TPH1 is known to be sensitive to freeze-thaw cycles.
-
Recommendation: Aliquot the enzyme upon receipt and avoid repeated freezing and thawing.
-
-
Incorrect Substrate Concentration: The concentration of the substrate, L-tryptophan, can influence the apparent inhibitory effect of this compound.
-
Recommendation: Perform a substrate titration to determine the optimal L-tryptophan concentration for your assay conditions.
-
-
Competitors for the Enzyme: The presence of other aromatic amino acids in your assay mixture could potentially compete with tryptophan for binding to TPH1.
-
Recommendation: Use a purified system or be aware of the composition of any complex biological samples used.
-
Issue 2: High variability in serotonin measurements in cell-based assays.
Possible Causes and Solutions:
-
Variable Tryptophan Availability: The synthesis of serotonin is highly dependent on the availability of its precursor, tryptophan.[8][9]
-
Recommendation: Ensure that the cell culture medium has a consistent and sufficient concentration of L-tryptophan. Consider supplementing the medium if necessary.
-
-
Cell Line Health and Confluency: The metabolic state and density of the cells can impact serotonin production.
-
Recommendation: Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase during the experiment. The human pancreatic carcinoid cell line, BON, is a suitable model for assessing TPH1 activity in a cellular context.[7]
-
-
Presence of Other Bioactive Molecules: Components in serum or other supplements in the cell culture medium may influence serotonin signaling or metabolism.
-
Recommendation: For mechanistic studies, consider using serum-free medium or a defined, low-serum medium to reduce variability.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound In Vitro TPH1 Inhibition | 10⁻⁸ - 10⁻⁷ M | [4][5][6] |
| This compound Clinical Trial Dosage (Phase 2) | 250 mg or 1000 mg (four times daily) | [1][7] |
| This compound Effect on Urinary 5-HIAA | Significant reduction observed | [1][7] |
Key Experimental Protocols
Protocol 1: In Vitro TPH1 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring TPH1 activity.
-
Prepare the Reaction Mixture:
-
40 mM HEPES, pH 7.0
-
0.05 mg/mL Catalase
-
10 µM Ferrous ammonium sulfate
-
20 µM L-tryptophan
-
-
Initiate the Reaction:
-
Add the TPH1 enzyme to the reaction mixture.
-
Start the reaction by adding 200 µM of the cofactor tetrahydrobiopterin (BH₄) and 2 mM DTT.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding 2% (v/v) acetic acid in ethanol.
-
-
Detection:
-
Measure the product, 5-hydroxytryptophan (5-HTP), or downstream serotonin using a suitable method such as HPLC with fluorescence detection or a specific ELISA kit.
-
Visualizations
Caption: this compound inhibits TPH1, the rate-limiting enzyme in serotonin synthesis.
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 2. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for serotonin synthesis-dependent regulation of in vitro neuronal firing rates in the midbrain raphe complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
interpreting unexpected results in LX-1031 studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting results from studies involving LX-1031, a locally-acting inhibitor of tryptophan hydroxylase (TPH). Here you will find troubleshooting guides and frequently asked questions to address common and unexpected findings during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT).[1][2][3][4] It is designed to act locally within the gastrointestinal (GI) tract to reduce the production of mucosal 5-HT without significantly affecting serotonin levels in the central nervous system.[1][2][5]
Q2: What is the expected effect of this compound on biomarkers?
A2: The primary biomarker for this compound's pharmacodynamic activity is a reduction in 24-hour urinary 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin.[1][4] A dose-dependent reduction in urinary 5-HIAA is expected with this compound treatment, indicating successful inhibition of peripheral 5-HT synthesis.[1][2][4] Some studies have also observed a reduction in whole-blood 5-HT.[2]
Q3: What are the reported clinical outcomes in studies of non-constipating Irritable Bowel Syndrome (IBS)?
A3: In a phase 2 clinical trial, this compound, particularly at a dose of 1000 mg four times daily, was associated with a significant improvement in the relief of IBS pain and discomfort, especially during the first week of treatment.[4] It has also been shown to significantly improve stool consistency.[4] Importantly, clinical symptom improvement has been correlated with the reduction in urinary 5-HIAA levels.[1][4]
Q4: What is the general safety and tolerability profile of this compound?
A4: this compound has been reported to be safe and well-tolerated in clinical trials.[1][4] Adverse events were generally mild, self-limited, and occurred at a similar frequency to placebo.[1] No dose-limiting toxicities have been reported in the studies reviewed.[2][6]
Troubleshooting Unexpected Results
This section addresses potential discrepancies between expected and observed outcomes in your this compound studies.
Issue 1: No significant reduction in urinary 5-HIAA is observed after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Patient Compliance | Verify patient adherence to the prescribed dosing regimen. The per-protocol population in some studies required at least 80% compliance. |
| Sample Collection and Handling | Ensure proper 24-hour urine collection protocols were followed. Inaccurate collection can lead to variability in 5-HIAA measurements. Review sample storage and processing procedures to prevent degradation of 5-HIAA. |
| Dietary Factors | Diets rich in tryptophan, a precursor to serotonin, could potentially influence 5-HIAA levels and mask the effect of this compound.[7] Review and consider standardizing patient diets prior to and during the study period. |
| Individual Pharmacokinetic Variability | Although this compound has low systemic exposure, individual differences in absorption and metabolism could play a role.[2][6] Consider measuring plasma levels of this compound to confirm drug exposure. |
Issue 2: A reduction in urinary 5-HIAA is observed, but there is a lack of clinical efficacy.
| Potential Cause | Troubleshooting Steps |
| Heterogeneity of the Patient Population | The underlying pathophysiology of IBS can vary significantly between patients. Not all patients with non-constipating IBS may have symptoms driven by excess serotonin production. In a phase 2 study, a subset of patients who were biomarker non-responders (less than 15% reduction in 5-HIAA) showed minimal clinical improvement.[8] |
| Placebo Effect | IBS studies are known to have a significant placebo response. The placebo response rate in one study was observed to increase over the 4-week treatment period.[8] |
| Gastrointestinal Transit Time | The local action of this compound depends on its access to enterochromaffin (EC) cells in the GI mucosa.[1] Increased GI transit time could potentially limit the drug's exposure to these cells, reducing its efficacy despite some level of TPH inhibition.[7] |
| Alternative Pathophysiological Mechanisms | The patient's symptoms may be driven by mechanisms other than serotonin signaling, such as visceral hypersensitivity, immune activation, or alterations in the gut microbiome. |
Issue 3: Unexpected adverse events are observed.
| Potential Cause | Troubleshooting Steps |
| Concomitant Medications | Although no specific drug-drug interactions have been highlighted in the provided search results, it is crucial to review all concomitant medications for potential interactions. |
| Underlying Medical Conditions | Evaluate patients for any underlying medical conditions that may predispose them to the observed adverse events. |
| Off-Target Effects | While this compound is designed to be a selective TPH inhibitor, the possibility of off-target effects should be considered, especially if the adverse events are inconsistent with the known pharmacology of serotonin inhibition. |
Data Presentation
Table 1: Summary of Phase 2 Clinical Trial Results for this compound in Non-Constipating IBS
| Parameter | Placebo | This compound (250 mg q.i.d.) | This compound (1000 mg q.i.d.) |
| Number of Patients | 52 | 52 | 51 |
| Adequate Relief of IBS Pain/Discomfort (Week 1) | 22.0% | Not reported as significant | 47.5% (p=0.018 vs placebo)[4][8] |
| Improvement in Stool Consistency (Bristol Stool Scale) | - | Significant improvement (p<0.01 at weeks 1 & 4; p<0.001 at week 2 vs placebo)[4] | Significant improvement (p<0.01 at weeks 1 & 4; p<0.001 at week 2 vs placebo)[4] |
| Reduction in Urinary 5-HIAA from Baseline (Week 4) | - | Dose-dependent reduction observed[1][4] | Dose-dependent reduction observed[1][4] |
Experimental Protocols
Protocol 1: Measurement of 24-Hour Urinary 5-HIAA
-
Patient Instructions: Instruct patients on the proper procedure for a 24-hour urine collection. This includes discarding the first morning void on day 1 and collecting all subsequent urine for the next 24 hours, including the first morning void on day 2.
-
Collection Container: Provide patients with a suitable light-protected container for urine collection, which may contain a preservative (e.g., boric acid) to ensure the stability of 5-HIAA.
-
Dietary Restrictions: To minimize variability, instruct patients to avoid foods high in serotonin or its precursors (e.g., avocados, bananas, pineapples, plums, tomatoes, walnuts) for 24-48 hours before and during the urine collection period.
-
Sample Processing: Upon receipt of the 24-hour urine collection, measure and record the total volume. Aliquot the urine into smaller, labeled tubes for storage.
-
Storage: Freeze the urine aliquots at -20°C or lower until analysis to prevent degradation of 5-HIAA.
-
Analysis: Analyze the concentration of 5-HIAA in the urine samples using a validated method such as high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: Calculate the total 24-hour urinary 5-HIAA excretion by multiplying the concentration of 5-HIAA by the total urine volume collected over 24 hours.
Mandatory Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Caption: Clinical trial workflow for evaluating this compound in IBS patients.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tryptophan Hydroxylase (TPH) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tryptophan Hydroxylase (TPH) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with TPH inhibitors.
Issue: Inconsistent IC50 values for my TPH inhibitor.
Possible Causes and Solutions:
-
Inhibitor Solubility and Stability:
-
Problem: The inhibitor may be precipitating in the assay buffer or degrading over time.
-
Solution: Visually inspect wells for precipitation. Test the inhibitor's solubility in the assay buffer and assess its stability over the incubation period. Always follow the manufacturer's storage instructions and consider preparing fresh stock solutions for each experiment. Several protease inhibitors, for instance, are unstable at room temperature or even when refrigerated for extended periods.[1]
-
-
Assay Buffer Composition:
-
Problem: Components in the buffer, such as reducing agents, can affect inhibitor potency. The choice of reducing agent can significantly alter IC50 values, in some cases leading to a complete loss of inhibitory activity.[2][3]
-
Solution: Be consistent with the type and concentration of all buffer components, including reducing agents like DTT, β-mercaptoethanol, or TCEP.[2][3] If troubleshooting, consider using a milder physiological reducing agent like reduced glutathione (GSH).[2][3]
-
-
Variations in Assay Conditions:
-
Problem: Minor differences in temperature, incubation time, or reagent concentrations can lead to variability.
-
Solution: Ensure uniform temperature distribution during incubation and use plate lids to minimize evaporation.[4] Standardize all assay parameters and include appropriate controls in every experiment.
-
Issue: High background signal in my fluorescence-based TPH inhibitor assay.
Possible Causes and Solutions:
-
Autofluorescence of Compounds or Assay Components:
-
Problem: The inhibitor itself or other components in the assay mixture may be fluorescent at the assay wavelengths.[4][5][6]
-
Solution: Pre-screen your compound library for autofluorescence.[4] If possible, use red-shifted fluorophores to minimize interference from common fluorescent artifacts.[4] Run controls without the enzyme to measure the background fluorescence of the substrate and inhibitor.[7]
-
-
Inner Filter Effect:
Issue: My TPH inhibitor shows activity in a biochemical assay but not in a cell-based assay.
Possible Causes and Solutions:
-
Cell Permeability:
-
Problem: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Solution: Evaluate the physicochemical properties of the inhibitor to predict its cell permeability. Consider modifying the compound to improve its uptake or use a cell line with higher permeability.
-
-
Inhibitor Instability in Cell Culture Media:
-
Problem: The inhibitor may be unstable in the complex environment of cell culture media.
-
Solution: Assess the stability of the inhibitor in your specific cell culture media over the time course of the experiment.
-
-
Off-Target Effects in Cells:
-
Problem: The inhibitor may be interacting with other cellular components that mask its effect on TPH.
-
Solution: Perform target engagement studies to confirm that the inhibitor is binding to TPH within the cell.
-
Issue: Unexpected or contradictory results in my in vivo studies.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Problem: The inhibitor may have poor absorption, rapid metabolism, or may not reach the target tissue at a sufficient concentration.
-
Solution: Conduct pharmacokinetic studies to determine the inhibitor's profile. If targeting peripheral TPH1, ensure the inhibitor does not cross the blood-brain barrier to avoid central nervous system effects.[9]
-
-
Animal Model and Biology:
-
Problem: The role of serotonin and the effect of TPH inhibition can be organ-specific and may differ between animal models, sexes, and age groups.[9][10] For example, conflicting results have been reported regarding the effect of TPH1 inhibition on bone mass in different mouse models.[7]
-
Solution: Carefully select the animal model that is most relevant to your research question. Consider potential sex and age differences in your experimental design and data analysis.
-
-
Off-Target Effects of the Inhibitor:
-
Problem: The observed in vivo effects may be due to the inhibitor acting on targets other than TPH. For instance, some adverse effects of rodatristat ethyl in pulmonary arterial hypertension treatment may be due to off-target actions.[11]
-
Solution: Profile the inhibitor against a panel of other relevant targets, especially the other aromatic amino acid hydroxylases, to assess its selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between TPH1 and TPH2, and why is selectivity important?
A1: Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis and exists in two isoforms: TPH1 and TPH2.[12]
-
TPH1 is primarily found in peripheral tissues, such as the gut and pineal gland, and is responsible for the majority of serotonin production in the periphery.[12]
-
TPH2 is predominantly expressed in neurons and is the main source of serotonin in the central nervous system.[12]
Selectivity is crucial because inhibiting TPH2 can lead to a reduction in brain serotonin, which has been associated with side effects like depression.[2] Therefore, for treating peripheral disorders associated with excess serotonin, a TPH1-selective inhibitor that does not cross the blood-brain barrier is desirable.[9]
Q2: My TPH inhibitor is showing effects on dopamine or norepinephrine pathways. Why could this be?
A2: TPH1 and TPH2 are part of the aromatic amino acid hydroxylase family, which also includes tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[2][9] TH is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), and PAH is involved in phenylalanine metabolism. Due to the structural similarity of their active sites, a non-selective TPH inhibitor may also inhibit TH and/or PAH.[2] Inhibition of TH can directly impact catecholamine synthesis.
Q3: How can I test the selectivity of my TPH inhibitor?
A3: To assess the selectivity of your inhibitor, you should perform enzymatic assays using purified recombinant human TPH1, TPH2, TH, and PAH.[9][13] By determining the IC50 values for each enzyme, you can calculate the selectivity ratios (e.g., IC50 for TH / IC50 for TPH1). This will provide a quantitative measure of your inhibitor's specificity.
Q4: I've seen conflicting reports in the literature about the effects of TPH1 inhibition. What could be the reasons for these discrepancies?
A4: Conflicting results in the literature can arise from several factors:
-
Differences in Animal Models: The physiological role of serotonin and the response to its inhibition can vary between species, strains, and even sexes of the animals used.[9]
-
Specificity of Inhibitors: Early studies may have used less selective inhibitors like p-chlorophenylalanine (pCPA), which can have off-target effects. Newer, more selective inhibitors may produce different results.
-
Experimental Conditions: Variations in the experimental design, such as the dose and duration of inhibitor treatment, and the age of the animals, can influence the outcome.[10]
-
Organ-Specific Effects: The beneficial or detrimental effects of inhibiting serotonin production can be organ-specific.[9]
Q5: What are the best practices for preparing and storing TPH inhibitors?
A5:
-
Follow Manufacturer's Instructions: Always adhere to the storage conditions recommended by the supplier. Many inhibitors are unstable at room temperature for extended periods.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO).
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
Safety Precautions: Always review the safety data sheet for any new reagent. Some inhibitors may be toxic or require special handling.[1]
Data Presentation
Table 1: Example IC50 Values for TPH Inhibitors Against Aromatic Amino Acid Hydroxylases
| Inhibitor | TPH1 IC50 (µM) | TPH2 IC50 (µM) | PAH IC50 (µM) | TH IC50 (µM) |
| pCPA | 4.49 | 1.55 | - | - |
| LP533401 | 0.103 | 0.032 | - | - |
| Omeprazole | 3.09 | 4.30 | >100 | >100 |
| Ilaprazole | 0.83 | 0.535 | - | - |
| TPT-004 | 0.033 | 0.022 | 0.404 | 1.359 |
| Telotristat (LP778902) | 0.592 | 0.586 | 2.688 | 8.110 |
Data compiled from multiple sources for illustrative purposes.[2][13][14] Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: General TPH Enzymatic Activity Assay
This protocol is a generalized procedure based on common practices for measuring TPH activity in a 96-well plate format.
-
Prepare Reaction Mixture: The reaction mixture typically contains a buffer (e.g., 50 mM MES buffer, pH 7.0), ferrous ammonium sulfate (e.g., 50 µM), the cofactor tetrahydrobiopterin (BH4) (e.g., 20 µM), catalase (e.g., 0.05 mg/mL), and a reducing agent like DTT (e.g., 5 mM).[9]
-
Add Inhibitor: Add the TPH inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified human recombinant TPH1 or TPH2 enzyme to the wells.
-
Initiate Reaction: Start the reaction by adding the substrate, L-tryptophan. The concentration should be around the enzyme's Km value for competitive inhibitor screening.[9]
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Stop Reaction: Terminate the reaction using a quenching solution (e.g., an acid).
-
Detect Product: Measure the formation of 5-hydroxytryptophan (5-HTP) using a suitable detection method, such as fluorescence or HPLC.
Protocol 2: Cell-Based TPH Inhibition Assay
This protocol outlines a general workflow for assessing TPH inhibition in a cellular context.
-
Cell Seeding: Seed a suitable cell line that endogenously expresses TPH1 (e.g., BON human carcinoid cells or RBL-2H3 cells) in a 96-well plate.[10][14]
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the TPH inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period.
-
Optional: Labeled Substrate: To measure newly synthesized serotonin, you can add a deuterated tryptophan substrate.[14]
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular contents.
-
Quantify Serotonin: Measure the levels of serotonin (or deuterated serotonin) using a sensitive method like LC-MS/MS.[14]
-
Assess Cell Viability: Concurrently, perform a cell viability assay (e.g., LDH assay) to ensure that the observed reduction in serotonin is not due to cytotoxicity.[14]
Visualizations
Caption: Serotonin synthesis pathway and the point of inhibition by TPH inhibitors.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent LX-1031 activity between experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LX-1031, a potent and peripherally acting tryptophan 5-hydroxylase (TPH) inhibitor.[1][2][3] Consistent experimental results are paramount in research, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the reliable activity of this compound across different experimental batches.
This compound is an oral, small-molecule inhibitor of TPH designed to reduce the peripheral synthesis of serotonin (5-HT) by acting locally in the gastrointestinal tract.[2][4] It shows selectivity for TPH1 over TPH2, minimizing effects on central nervous system serotonin levels.[5][6] Its primary application is in studying conditions associated with excess peripheral serotonin, such as certain gastrointestinal disorders.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of tryptophan hydroxylase (TPH) with respect to the substrate tryptophan. It binds to the tryptophan binding pocket of TPH1, preventing the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is the rate-limiting step in serotonin (5-HT) biosynthesis. This inhibition is uncompetitive with respect to the cofactor pterin.
Q2: How should this compound be stored?
A2: this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[2]
Q3: What is the recommended solvent for preparing this compound solutions?
A3: For in vivo experiments, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, the solvent will depend on the specific assay conditions, but DMSO is a common choice for initial stock solutions. Always check for solubility and potential solvent effects in your experimental system.
Q4: How can I measure the activity of this compound in my experiments?
A4: The activity of this compound can be assessed by measuring the levels of serotonin (5-HT) or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in relevant biological samples (e.g., plasma, tissue homogenates, urine).[3][6] In vitro, a direct measure of TPH1 enzyme inhibition can be performed by quantifying the production of 5-HTP.
Q5: Is the effect of this compound reversible?
A5: Yes, the effects of this compound on 5-HT levels are reversible. In mice, jejunal mucosa 5-HT levels were shown to return to normal within two days of discontinuing treatment.[1]
Troubleshooting Guide
Consistent this compound activity can be influenced by a variety of factors. This guide addresses common issues and provides systematic troubleshooting steps.
Problem: High Variability in this compound Activity Between Batches
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Ensure proper storage of this compound powder at -20°C or -80°C. 2. Prepare fresh working solutions for each experiment. Do not use previously prepared and stored solutions.[2] 3. Protect stock solutions and working dilutions from light and excessive heat. |
| Inconsistent Formulation | 1. Use a precise and consistent method for preparing the dosing vehicle. 2. Ensure complete dissolution of this compound in the vehicle. Sonication or gentle heating may be used, but check for compound stability under these conditions.[1] |
| Assay Variability | 1. Standardize all assay protocols, including incubation times, temperatures, and reagent concentrations. 2. Include positive and negative controls in every assay run to monitor for consistency. 3. Perform regular calibration and maintenance of all laboratory equipment (e.g., pipettes, spectrophotometers, HPLC). |
| Biological Variability | 1. Use animals of the same age, sex, and genetic background. 2. For in vitro studies, ensure cell lines are from a consistent passage number and are routinely tested for mycoplasma contamination. |
Problem: Lower Than Expected this compound Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | 1. Verify all calculations for dose and concentration. 2. Ensure accurate administration of the compound (e.g., proper gavage technique for oral dosing). |
| Suboptimal Assay Conditions | 1. Optimize the assay for your specific experimental setup (e.g., cell type, tissue). 2. Check the pH and ionic strength of buffers used in enzyme assays. |
| Cell Line Resistance | 1. Some cell lines may have lower expression of TPH1 or compensatory mechanisms. Confirm TPH1 expression in your cell line. |
Problem: Inconsistent Serotonin (5-HT) or 5-HIAA Measurements
| Potential Cause | Troubleshooting Steps |
| Sample Handling | 1. Process and store biological samples consistently and at the appropriate temperature to prevent degradation of 5-HT and 5-HIAA. 2. Use appropriate anticoagulants for blood collection if measuring plasma 5-HT. |
| Assay Sensitivity | 1. Ensure your detection method (e.g., ELISA, HPLC) has sufficient sensitivity for the expected concentrations of 5-HT or 5-HIAA in your samples. |
| Dietary Influences (in vivo) | 1. Be aware that dietary tryptophan can influence serotonin levels. Use a standardized diet for animal studies. |
Experimental Protocols & Data
In Vitro TPH1 Inhibition Assay
This protocol provides a method for determining the in vitro potency of this compound by measuring the inhibition of recombinant human TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
This compound
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well plates
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and BH4.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the recombinant TPH1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for 5-HTP production using HPLC with fluorescence detection.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Assessment of this compound Activity in Mice
This protocol outlines a method for evaluating the in vivo efficacy of this compound by measuring its effect on 5-HT levels in the jejunum.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Tissue homogenizer
-
Reagents for 5-HT measurement (e.g., ELISA kit or HPLC reagents)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the this compound dosing solution in the vehicle.
-
Divide mice into groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally by gavage once daily for the desired duration (e.g., 7 days).
-
At the end of the treatment period, euthanize the mice and collect the jejunum.
-
Homogenize the jejunum tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the 5-HT concentration in the supernatant using a validated method (e.g., ELISA or HPLC).
-
Compare the 5-HT levels between the vehicle and this compound-treated groups.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Jejunum 5-HT Levels in Mice [1]
| Dose (mg/kg/day) | Mean 5-HT Reduction (%) |
| 15 | 33 |
| 45 | 51 |
| 135 | 66 |
Table 2: In Vitro Potency of this compound [5][6][7]
| Assay | IC50 |
| TPH1 Enzyme Inhibition | 10⁻⁸ - 10⁻⁷ M |
Visualizations
Caption: this compound inhibits TPH1, blocking serotonin synthesis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Serotonin Depletion: LX-1031 vs. p-Chlorophenylalanine (pCPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent pharmacological tools used for serotonin depletion: LX-1031 (also known as telotristat ethyl) and p-chlorophenylalanine (pCPA). The information presented is based on available preclinical and clinical data to assist researchers in selecting the appropriate compound for their specific experimental needs.
Mechanism of Action and Specificity
Both this compound and pCPA achieve serotonin depletion by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] However, their specificity and site of action differ significantly, leading to distinct physiological effects.
This compound (Telotristat Ethyl) is an orally administered, small-molecule inhibitor of TPH that acts primarily in the periphery, with limited ability to cross the blood-brain barrier.[3] This localized action in the gastrointestinal (GI) tract makes it a selective tool for studying the effects of peripheral serotonin depletion without significantly impacting central nervous system (CNS) serotonin levels.[4] this compound is a prodrug that is converted to its active metabolite, telotristat.[5]
p-Chlorophenylalanine (pCPA) , also known as fenclonine, is an irreversible inhibitor of TPH that readily crosses the blood-brain barrier, leading to profound and long-lasting depletion of serotonin in the CNS.[1][2] Its systemic action makes it a powerful tool for investigating the central roles of serotonin. However, at high doses, pCPA may also affect other neurotransmitters, such as noradrenaline and dopamine.[1][6]
Efficacy in Serotonin Depletion
The efficacy of both compounds in reducing serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), has been demonstrated in various studies.
This compound has shown dose-dependent reductions in peripheral serotonin. In preclinical studies with mice, oral administration of this compound resulted in a 33% to 66% reduction of serotonin in the jejunum.[1] Clinical trials in humans have also demonstrated its efficacy. A phase 1 study in healthy volunteers showed that this compound could reduce mean urinary 5-HIAA levels by 33%.[1] A phase 2 study in patients with non-constipating irritable bowel syndrome (IBS) reported a significant dose-dependent reduction in urinary 5-HIAA, which correlated with clinical improvement.[7][8]
pCPA induces a more drastic and widespread serotonin depletion, particularly in the CNS. Preclinical studies in rats have shown that pCPA can reduce whole brain serotonin levels to as low as 9.4% of control levels.[9] Some studies have reported an almost complete depletion (over 99%) of serotonin and 5-HIAA in the frontal cortex of rats following pCPA treatment.[6]
Data Presentation
The following tables summarize the key quantitative data for this compound and pCPA.
Table 1: Comparison of Efficacy in Serotonin and 5-HIAA Reduction
| Parameter | This compound (Telotristat Ethyl) | p-Chlorophenylalanine (pCPA) | Citations |
| Primary Site of Action | Peripheral (Gastrointestinal Tract) | Central Nervous System | [1][2][3] |
| Serotonin Reduction (Preclinical) | 33-66% reduction in mouse jejunum | ~90% reduction in rat whole brain; >99% in frontal cortex | [1][6][9] |
| Urinary 5-HIAA Reduction (Clinical) | ~33% reduction in healthy volunteers | Data not available from comparable clinical studies | [1] |
Table 2: Comparison of Safety and Tolerability
| Parameter | This compound (Telotristat Ethyl) | p-Chlorophenylalanine (pCPA) | Citations |
| Reported Side Effects (Human) | Generally well-tolerated; incidental injury, skin disorders, vascular disorders reported in one trial. | Hypersensitivity reactions, psychiatric disturbances. | [10] |
| Effects on Other Neurotransmitters | No significant effect on brain serotonin. | Can reduce noradrenaline and dopamine at high doses. | [1][4][6] |
| Clinical Development Status | Approved for carcinoid syndrome diarrhea (as Xermelo®). | Use limited to experimental settings due to side effects. | [5][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
This compound: Phase 2 Clinical Trial in Non-Constipating IBS
-
Objective: To evaluate the efficacy and safety of two dose levels of this compound in patients with non-constipating IBS.[7][8]
-
Study Design: 28-day, multicenter, randomized, double-blind, placebo-controlled study.[7]
-
Participants: 155 patients with non-constipating IBS.[7]
-
Intervention: this compound administered orally at 250 mg or 1000 mg, four times a day, versus placebo.[7]
-
Key Endpoint Measurement:
-
Sample Collection and Analysis: 24-hour urine samples were collected from a subset of patients (n=76) for 5-HIAA analysis.[7]
pCPA: Preclinical Serotonin Depletion Study in Rats
-
Objective: To determine the effect of pCPA-induced serotonin depletion on brain neurochemistry and behavior.[6][9]
-
Study Animals: Male rats.[9]
-
Intervention: pCPA administered via intraperitoneal (i.p.) injection. A common protocol involves three successive daily injections of 300 mg/kg to achieve drastic serotonin depletion.[11] Another study used a wide range of doses from 150-1000 mg/kg.[9]
-
Key Endpoint Measurement:
-
Neurochemistry: Whole brain or specific brain regions (e.g., frontal cortex) were collected 24 to 72 hours after the final injection. Serotonin and 5-HIAA levels were quantified using HPLC with electrochemical detection.[6][9]
-
Behavioral Assessment: Various behavioral tests can be conducted, such as the open field test to assess locomotor activity or tests for anxiety-like behavior.[9]
-
Mandatory Visualization
Signaling Pathway of Serotonin Synthesis and Inhibition
The following diagram illustrates the serotonin synthesis pathway and the points of inhibition by this compound and pCPA.
Experimental Workflow for Assessing Serotonin Depletion
This diagram outlines a general experimental workflow for evaluating the effects of a TPH inhibitor.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scientificliterature.org [scientificliterature.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TPH1 Inhibition by LX-1031: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for validating the inhibition of Tryptophan Hydroxylase 1 (TPH1) by the peripherally acting inhibitor LX-1031. While clinical data has demonstrated the efficacy of this compound in reducing serotonin production, this document focuses on the specific experimental validation of its mechanism of action at the protein level, with a primary focus on Western blotting.[1][2][3]
Introduction to this compound and TPH1
This compound is an orally administered small molecule inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[3][4] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal (GI) tract and pineal gland, and TPH2, located in the central and enteric nervous systems.[1][5] this compound is designed to act locally in the GI tract, selectively inhibiting TPH1 to reduce mucosal serotonin production without significantly affecting central nervous system serotonin levels.[2][6] This targeted action makes it a promising therapeutic for conditions characterized by excess peripheral serotonin, such as certain types of irritable bowel syndrome (IBS).[1][2][3]
Validating TPH1 Inhibition: A Multi-faceted Approach
Validation of a drug's mechanism of action is crucial in drug development. For this compound, this involves demonstrating its direct inhibitory effect on TPH1. While in vivo efficacy is often assessed by measuring downstream biomarkers like 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, in vitro and ex vivo methods are essential to confirm target engagement at the molecular level.[1][2]
Here, we compare Western blotting with an alternative biochemical assay for validating TPH1 inhibition.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of TPH1 protein levels in cell or tissue lysates. A decrease in TPH1 protein levels or a change in its phosphorylation status upon this compound treatment can indicate inhibition or downstream effects. | Provides information on protein abundance and potential post-translational modifications. Widely available technique. | Indirect measure of enzyme activity. Can be semi-quantitative. Requires specific and validated antibodies. |
| TPH1 Inhibitor Screening Assay | A fluorescence-based assay that directly measures the enzymatic activity of TPH1 and its inhibition by compounds like this compound.[7] | Direct measure of enzyme inhibition. High-throughput compatible. Quantitative. | Does not provide information on protein levels within a cellular context. Requires purified enzyme. |
Experimental Protocol: Western Blot for TPH1
The following is a representative protocol for validating TPH1 inhibition by this compound using Western blotting. This protocol is based on standard procedures and commercially available reagents.
Objective: To determine if this compound treatment leads to a change in the expression level of TPH1 protein in a relevant cell line (e.g., human carcinoid BON cells, which express TPH1).[8]
Materials:
-
Cell Line: Human carcinoid BON cells
-
Reagents: this compound, Cell Lysis Buffer (e.g., RIPA buffer), Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Tris-Glycine SDS-PAGE gels, Transfer Buffer, Ponceau S solution, Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST), Primary Antibody against TPH1, HRP-conjugated Secondary Antibody, ECL Chemiluminescence Substrate.
-
Antibodies:
-
Rabbit Polyclonal anti-TPH1 Antibody (e.g., Thermo Fisher Scientific Cat# PA1-777)[9]
-
Rabbit Monoclonal anti-TPH1 Antibody (e.g., Cell Signaling Technology Cat# 12339)[10]
-
Goat Polyclonal anti-TPH1 Antibody (e.g., R&D Systems Cat# AF5276)[11]
-
Loading Control Antibody (e.g., anti-β-actin or anti-GAPDH)
-
Procedure:
-
Cell Culture and Treatment:
-
Culture BON cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Verify transfer efficiency with Ponceau S staining.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TPH1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Data Interpretation: A dose-dependent decrease in the intensity of the TPH1 band in this compound treated samples compared to the vehicle control would suggest that this compound downregulates TPH1 protein expression or leads to its degradation.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental steps, the following diagrams are provided.
Caption: TPH1 catalyzes the conversion of Tryptophan to 5-HTP, the precursor of Serotonin. This compound inhibits TPH1.
Caption: Workflow for validating TPH1 inhibition by this compound using Western blotting.
Alternative Method: TPH1 Inhibitor Screening Assay
For a more direct and quantitative assessment of inhibition, a TPH1 inhibitor screening assay can be employed. Several commercial kits are available for this purpose.[7]
Principle: These assays typically measure the enzymatic conversion of a substrate by purified TPH1, often through a fluorescence-based readout. The presence of an inhibitor like this compound will reduce the enzymatic activity, leading to a decrease in the fluorescent signal.
General Protocol:
-
Prepare a reaction mixture containing purified TPH1 enzyme, a suitable buffer, and the substrate.
-
Add varying concentrations of this compound or a control vehicle to the reaction mixture.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the output (e.g., fluorescence) using a plate reader.
-
Calculate the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce TPH1 activity by 50%.
| Parameter | Western Blot | TPH1 Inhibitor Screening Assay |
| Endpoint | TPH1 protein level | TPH1 enzymatic activity |
| Format | Gel-based | Plate-based |
| Throughput | Low to medium | High |
| Quantification | Semi-quantitative | Quantitative (IC50) |
Conclusion
Validating the inhibitory effect of this compound on TPH1 is a critical step in its development and characterization. While in vivo biomarker analysis provides evidence of its overall physiological effect, in vitro techniques like Western blotting and direct enzyme inhibition assays are indispensable for confirming its mechanism of action at the molecular level. Western blotting offers a valuable method to assess the impact of this compound on TPH1 protein expression in a cellular context. For a more direct and quantitative measure of inhibitory potency, biochemical assays are the preferred method. A combined approach, utilizing both cellular and biochemical assays, will provide the most robust validation of TPH1 inhibition by this compound.
References
- 1. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPH1 Polyclonal Antibody (PA1-777) [thermofisher.com]
- 10. TPH-1 (D10C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. rndsystems.com [rndsystems.com]
LX-1031: A Comparative Analysis of its Cross-Reactivity with Other Hydroxylase Enzymes
For Researchers, Scientists, and Drug Development Professionals
LX-1031, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, has been developed as a peripherally acting agent to reduce serotonin production.[1][2] Its therapeutic potential in conditions characterized by excess peripheral serotonin, such as irritable bowel syndrome with diarrhea (IBS-D), is predicated on its targeted action within the gastrointestinal tract.[3][4][5] A critical aspect of its pharmacological profile for researchers and drug developers is its selectivity. Due to the structural similarities among the aromatic amino acid hydroxylase family, which includes TPH, tyrosine hydroxylase (TH), and phenylalanine hydroxylase (PAH), the potential for cross-reactivity is a significant consideration. This guide provides a comparative analysis of the selectivity of this compound, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of telotristat's active metabolite against human TPH1 and TPH2. It is important to note that while this compound is a potent TPH1 inhibitor with in vitro activity in the 10-100 nM range, direct quantitative comparison with TH and PAH is extrapolated from the selectivity profile of telotristat.[2][6]
| Enzyme Target | Inhibitor | IC50 (µM) | Reference |
| Tryptophan Hydroxylase 1 (TPH1) | Telotristat (active metabolite of Telotristat Ethyl) | 0.028 | [7] |
| Tryptophan Hydroxylase 2 (TPH2) | Telotristat (active metabolite of Telotristat Ethyl) | 0.032 | [7] |
| Tyrosine Hydroxylase (TH) | This compound / Telotristat | Data not publicly available; implied high selectivity | |
| Phenylalanine Hydroxylase (PAH) | This compound / Telotristat | Data not publicly available; implied high selectivity |
Note: The selectivity of this compound for TPH1 over TPH2 in vivo is primarily achieved through its peripheral restriction, limiting its exposure to the central nervous system where TPH2 is predominantly expressed.[1]
Signaling Pathways and Inhibitory Action
The following diagram illustrates the metabolic pathways involving the aromatic amino acid hydroxylases and the intended inhibitory action of this compound.
Caption: Inhibition of Aromatic Amino Acid Hydroxylases by this compound.
Experimental Protocols
To assess the cross-reactivity of a TPH inhibitor such as this compound with other hydroxylase enzymes, a series of in vitro enzymatic assays would be conducted. The following outlines a general methodology for determining the IC50 values.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of TPH1, TPH2, TH, and PAH.
Materials:
-
Recombinant human TPH1, TPH2, TH, and PAH enzymes
-
This compound
-
Substrates: L-tryptophan (for TPH), L-tyrosine (for TH), L-phenylalanine (for PAH)
-
Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Catalase, Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well microplates
-
Plate reader capable of fluorescence or absorbance detection
Experimental Workflow:
Caption: Workflow for Determining IC50 of this compound.
Detailed Procedure:
-
Enzyme and Compound Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound to cover a wide range of concentrations.
-
Dilute the recombinant enzymes to a working concentration in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, cofactors (BH4, catalase, DTT), and the diluted enzyme to each well.
-
Add the various concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the specific substrate (L-tryptophan, L-tyrosine, or L-phenylalanine) to each well.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid or trifluoroacetic acid).
-
-
Detection and Analysis:
-
The amount of product formed is quantified. For TPH, the formation of 5-hydroxytryptophan can be measured by its intrinsic fluorescence. For TH and PAH, the products (L-DOPA and tyrosine, respectively) can be quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
By performing these assays for TPH1, TPH2, TH, and PAH, a quantitative comparison of the inhibitory potency of this compound can be established, providing a clear profile of its selectivity. The expected outcome for a highly selective inhibitor like this compound would be a significantly lower IC50 value for TPH1 compared to those for TH and PAH.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Showdown: In Vitro Comparison of Tryptophan Hydroxylase (TPH) Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective Tryptophan Hydroxylase (TPH) inhibitors is a critical endeavor in the development of novel therapeutics for a range of disorders, from carcinoid syndrome and pulmonary arterial hypertension to inflammatory bowel disease. This guide provides a head-to-head comparison of various TPH inhibitors based on publicly available in vitro data, offering a valuable resource for selecting the right tool for your research.
Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Two isoforms of this enzyme exist: TPH1, which is predominantly found in the periphery (e.g., in the enterochromaffin cells of the gut) and is responsible for the majority of peripheral serotonin production, and TPH2, which is primarily expressed in the central nervous system.[1][2][3] The ability to selectively inhibit TPH1 over TPH2 is a key objective in drug development to avoid potential neurological side effects.[4][5]
This guide will delve into the in vitro performance of several TPH inhibitors, presenting their inhibitory potency (IC50 values) against both TPH1 and TPH2. We will also provide a detailed, generalized experimental protocol for assessing TPH inhibition, based on methodologies described in the cited literature and commercially available assay kits.
The Contenders: A Glance at TPH Inhibitors
Several small molecule inhibitors of TPH have been developed and characterized. This comparison focuses on some of the most cited compounds in the literature:
-
Telotristat Ethyl (LX-1606) and its active metabolite Telotristat (LP-778902) : Telotristat ethyl is a prodrug that is rapidly converted to its active form, telotristat.[6] It is an approved drug for the treatment of carcinoid syndrome diarrhea.[7][8]
-
LX-1031 : An oral TPH inhibitor that has been investigated for chronic diarrhea-predominant irritable bowel syndrome (IBS-D).[4][9][10]
-
KAR5585 and its active form KAR5416/KAR5417 : Novel, orally active TPH1 inhibitors.[11][12]
-
para-Chlorophenylalanine (pCPA) : A classic, non-selective TPH inhibitor often used as a reference compound in research.[1][13]
-
LP-533401 : A potent TPH inhibitor developed by Lexicon Pharmaceuticals.[1][14]
-
TPT-004 : A novel, highly selective TPH inhibitor.[15]
In Vitro Potency: A Comparative Analysis
The following table summarizes the reported in vitro inhibitory potencies (IC50 values) of various TPH inhibitors against TPH1 and TPH2. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (µM) | Source |
| Telotristat Ethyl (Prodrug) | TPH1 | 0.8 ± 0.09 | [6] |
| TPH2 | 1.21 ± 0.02 | [6] | |
| Telotristat (Active Metabolite, LP-778902) | TPH1 | 0.028 ± 0.003 | [6] |
| TPH2 | 0.032 ± 0.003 | [6] | |
| TPH1 | 0.592 | [15] | |
| This compound | TPH1 | Inhibition in the 10⁻⁸ - 10⁻⁷ mol/L (0.01 - 0.1 µM) range | [4][9][10][16] |
| KAR5585 / KAR5416 | TPH1 | Nanomolar in vitro potency | [11] |
| p-Chlorophenylalanine (pCPA) | TPH1 | > 50 | [13] |
| TPH1 | 4.49 mM (relative value) | [5] | |
| TPH2 | 1.55 mM (relative value) | [5] | |
| LP-533401 | TPH1 | 0.103 mM (relative value) | [5] |
| TPH2 | 0.032 mM (relative value) | [5] | |
| TPT-004 | TPH1 | 0.03338 | [15] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of TPH inhibition, the following diagrams illustrate the serotonin synthesis pathway and a typical experimental workflow for evaluating TPH inhibitors in vitro.
Caption: The Serotonin Synthesis Pathway and the Point of Intervention for TPH Inhibitors.
Caption: A Generalized Experimental Workflow for an In Vitro TPH Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for an in vitro TPH inhibition assay, synthesized from methodologies described in the literature and commercial assay kits.[1][15][17][18] Specific details may vary between laboratories and inhibitor classes.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPH1 and TPH2.
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-Tryptophan (substrate)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4; cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate (FAS)
-
Assay Buffer (e.g., 50 mM HEPES or MES, pH 7.0-7.4)
-
Test TPH inhibitors
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader (capable of fluorescence detection) or HPLC system
Methodology:
-
Preparation of Reagents:
-
Prepare the assay buffer containing DTT and catalase.
-
Prepare stock solutions of L-tryptophan, BH4, and FAS.
-
Prepare serial dilutions of the test TPH inhibitor in the assay buffer or DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
To each well of the microplate, add the test inhibitor at various concentrations (in triplicate). Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the TPH enzyme (either TPH1 or TPH2) to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-tryptophan and BH4 to all wells.[15]
-
Incubate the reaction for a specific time (e.g., 10-60 minutes) at a controlled temperature. The incubation time should be within the linear range of the reaction.
-
-
Detection of Product:
-
Fluorescence-based detection: Stop the reaction by adding a quenching solution. The product, 5-hydroxytryptophan (5-HTP), can be detected directly by its intrinsic fluorescence or through a coupled enzymatic reaction that generates a fluorescent product.[17][18] Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
HPLC-based detection: Stop the reaction by adding an acid (e.g., perchloric acid). The amount of 5-HTP produced can be quantified by reverse-phase HPLC with fluorescence or electrochemical detection.[1]
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro comparison of TPH inhibitors reveals a landscape of compounds with varying potencies and selectivities. Newer agents like TPT-004 demonstrate high potency and selectivity for TPH1, a desirable characteristic for minimizing central nervous system side effects.[15] Telotristat, the active form of the approved drug telotristat ethyl, also shows potent inhibition of both TPH1 and TPH2.[6] The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the role of peripheral versus central serotonin or screening for novel therapeutic candidates. The provided experimental framework offers a solid starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on TPH inhibition.
References
- 1. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 2. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. tryptophan-hydroxylase-1-inhibition-impacts-pulmonary-vascular-remodeling-in-two-rat-models-of-pulmonary-hypertension - Ask this paper | Bohrium [bohrium.com]
- 13. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.amsbio.com [resources.amsbio.com]
LX-1031: A Targeted Approach to Serotonin Inhibition Outperforms Non-Selective Agents
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals that LX-1031, a peripherally acting tryptophan 5-hydroxylase (TPH) inhibitor, offers significant advantages over non-selective serotonin inhibitors. By selectively targeting serotonin production in the gastrointestinal (GI) tract, this compound effectively manages symptoms associated with excessive serotonin release, such as in irritable bowel syndrome with diarrhea (IBS-D), without the central nervous system (CNS) side effects that plague non-selective agents like para-chlorophenylalanine (pCPA).
This compound is an orally administered small molecule that inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[1] Its targeted action is designed to reduce the production of serotonin locally in the GI tract, where it can cause symptoms like diarrhea and abdominal pain, without affecting serotonin levels in the brain.[1] In contrast, non-selective serotonin inhibitors impact serotonin synthesis systemically, leading to a broad range of adverse effects.
Superior Clinical Efficacy and Safety Profile of this compound
A phase 2 clinical trial involving 155 patients with non-constipating IBS demonstrated the clinical benefits of this compound.[2][3] Patients treated with 1000 mg of this compound four times daily (q.i.d.) experienced a statistically significant improvement in the global assessment of relief from IBS pain and discomfort compared to placebo.[4] This clinical improvement was correlated with a dose-dependent reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a biomarker for serotonin production.[3]
The study also showed a significant improvement in stool consistency at weeks 1, 2, and 4 in the high-dose group.[5] Importantly, this compound was well-tolerated, with no significant differences in adverse events observed between the treatment and placebo groups.[4] This favorable safety profile is a key advantage, particularly when compared to non-selective inhibitors.
| Parameter | This compound (1000 mg q.i.d.) | Placebo | p-value |
| Global Assessment of Relief of IBS Pain and Discomfort (Week 1) | 47.5% of patients | 22.0% of patients | 0.018 |
| Improvement in Stool Consistency (Week 1) | Statistically Significant | - | < 0.01 |
| Improvement in Stool Consistency (Week 2) | Statistically Significant | - | < 0.001 |
| Improvement in Stool Consistency (Week 4) | Statistically Significant | - | < 0.01 |
Table 1: Efficacy of this compound in a Phase 2 Clinical Trial for Non-Constipating IBS.[3][6]
The Drawbacks of Non-Selective Serotonin Inhibition
Para-chlorophenylalanine (pCPA) serves as a classic example of a non-selective tryptophan hydroxylase inhibitor. While it effectively depletes serotonin, its use has been limited to experimental settings due to significant adverse effects.[7] By inhibiting serotonin synthesis both peripherally and centrally, pCPA can induce a range of psychiatric and neurological side effects, including insomnia, anxiety, and aggression.[8][9][10] These effects are a direct result of the depletion of serotonin in the brain, a neurotransmitter crucial for mood regulation and other CNS functions.
The development of peripherally acting TPH inhibitors like this compound and the FDA-approved telotristat ethyl (Xermelo) for carcinoid syndrome diarrhea represents a significant advancement.[11][12] These agents underscore the therapeutic benefit of targeting peripheral serotonin without disrupting central serotonergic pathways.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and non-selective serotonin inhibitors are illustrated in the following diagrams.
Caption: Comparative Signaling Pathways of this compound and pCPA.
Caption: this compound Phase 2 Clinical Trial Workflow.
Experimental Protocols
Measurement of Urinary 5-HIAA in Clinical Trials
The measurement of 24-hour urinary 5-HIAA is a critical biomarker for assessing the pharmacodynamic effect of TPH inhibitors.
Objective: To quantify the total excretion of 5-HIAA, a major metabolite of serotonin, over a 24-hour period to assess peripheral serotonin synthesis.
Procedure:
-
Patient Instruction: Patients are instructed to avoid serotonin-rich foods (e.g., avocados, bananas, walnuts) and certain medications for 72 hours prior to and during the urine collection period.[13]
-
Collection Period: A 24-hour urine collection is initiated. The patient is instructed to void and discard the first morning urine, noting the exact time. All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative such as acetic or hydrochloric acid.[14]
-
Final Collection: The collection is completed by voiding and collecting the urine at the same time the following day.[15]
-
Sample Handling and Storage: The total volume of the 24-hour collection is recorded. A well-mixed aliquot is transferred to a transport tube. Samples are refrigerated during and after collection and then frozen for transport to the laboratory.[13]
-
Analysis: Urinary 5-HIAA levels are typically measured using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] Results are often expressed as a ratio to urinary creatinine to account for variations in urine dilution.[14]
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
Objective: To determine the inhibitory potency of a compound against TPH1 and TPH2 isoforms.
Procedure:
-
Enzyme Preparation: Recombinant human TPH1 and TPH2 enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the respective TPH enzyme, the substrate L-tryptophan, a cofactor (e.g., tetrahydrobiopterin), and a buffer solution.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations to determine the dose-response relationship. A control group with no inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Detection: The enzymatic reaction is stopped, and the product, 5-hydroxytryptophan (5-HTP), is quantified. This can be done using methods such as HPLC with fluorescence detection or through a coupled enzyme reaction that produces a detectable signal.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated to determine its potency. Selectivity is determined by comparing the IC50 values for TPH1 and TPH2.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Fenclonine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 9. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. 5-Hydroxyindoleacetic Acid (HIAA), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. mskcc.org [mskcc.org]
- 16. acb.org.uk [acb.org.uk]
Confirming the Peripheral Selectivity of LX-1031 In Vivo: A Comparative Guide
For researchers and drug development professionals engaged in the treatment of carcinoid syndrome and other disorders characterized by excess peripheral serotonin, the selective inhibition of peripheral serotonin synthesis is a key therapeutic goal. This guide provides a comparative analysis of LX-1031, a peripherally acting tryptophan hydroxylase (TPH) inhibitor, with a focus on its in vivo peripheral selectivity. We will compare its performance with the approved TPH inhibitor, telotristat etiprate, and briefly discuss other therapeutic alternatives.
Introduction to this compound and Peripheral Serotonin Inhibition
This compound is an orally administered small molecule designed to locally inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] The rationale for its development lies in the differential expression of TPH isoforms: TPH1 is predominantly found in the enterochromaffin cells of the gastrointestinal (GI) tract and is responsible for the vast majority of peripheral serotonin production, while TPH2 is primarily located in the central nervous system (CNS) and governs serotonin synthesis in the brain.[3] By selectively inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, thereby alleviating the symptoms of carcinoid syndrome, such as diarrhea, without affecting central serotonin levels and avoiding potential neurological side effects.[2]
Comparative In Vivo Efficacy of TPH Inhibitors
The peripheral selectivity of a TPH inhibitor is best demonstrated by its ability to reduce serotonin levels in the periphery without significantly altering them in the CNS. The following table summarizes the available preclinical data for this compound and another peripherally acting TPH inhibitor, telotristat etiprate.
| Compound | Dose (in mice) | Peripheral 5-HT Reduction (Jejunum) | Central 5-HT (Brain) | Reference |
| This compound | 15 mg/kg/day | ~33% | No significant change | [1] |
| 45 mg/kg/day | ~51% | No significant change | [1] | |
| 135 mg/kg/day | ~66% | No significant change | [1] | |
| Telotristat Etiprate | ≥150 mg/kg/day | Up to 95% | No significant change | [3][4] |
Note: The data for this compound and telotristat etiprate are from separate studies and may not be directly comparable due to potential differences in experimental conditions. A head-to-head in vivo study would be required for a definitive comparison.
Human Clinical Data: Reduction in a Biomarker of Serotonin Production
In clinical trials, the efficacy of TPH inhibitors is often assessed by measuring the urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin. A reduction in urinary 5-HIAA serves as a biomarker for the inhibition of peripheral serotonin synthesis.
| Compound | Dose | Reduction in Urinary 5-HIAA | Study Population | Reference |
| This compound | 2,000 mg/day for 14 days | Statistically significant reduction | Healthy volunteers | |
| Telotristat Etiprate | 500 mg t.i.d. for 2 weeks | ~45% reduction | Healthy volunteers | [4] |
| 250 mg t.i.d. for 12 weeks | ≥30% reduction in 78% of patients | Carcinoid syndrome patients | [3] | |
| 500 mg t.i.d. for 12 weeks | ≥30% reduction in 87% of patients | Carcinoid syndrome patients | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the in vivo data is crucial for interpretation. Below is a representative experimental protocol for assessing the peripheral selectivity of a TPH inhibitor in a rodent model.
Objective: To determine the effect of a test compound on serotonin levels in the gastrointestinal tract and the brain.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (e.g., 0.1 M perchloric acid)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
Procedure:
-
Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment.
-
Dosing: Mice are randomly assigned to treatment groups (vehicle control and different doses of the test compound). The compound is administered orally (e.g., by gavage) once daily for a specified period (e.g., 7 days).
-
Tissue Collection: On the final day of treatment, at a defined time point after the last dose, mice are anesthetized. Blood is collected via cardiac puncture. The brain and a section of the jejunum are rapidly dissected, rinsed with ice-cold saline, blotted dry, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.
-
Tissue Preparation:
-
Frozen tissue samples are weighed.
-
Tissues are homogenized in a fixed volume of ice-cold homogenization buffer.
-
The homogenates are centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
The supernatant is collected for analysis.
-
-
Serotonin Quantification (HPLC-ECD):
-
An aliquot of the supernatant is injected into the HPLC-ECD system.
-
Serotonin is separated from other molecules on a reverse-phase C18 column.
-
The electrochemical detector is used to quantify the amount of serotonin in the sample based on its oxidation potential.
-
Standard curves with known concentrations of serotonin are used to calculate the concentration of serotonin in the tissue samples.
-
-
Data Analysis: Serotonin levels in the jejunum and brain of the treatment groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the serotonin synthesis pathway, the experimental workflow, and the comparative selectivity of TPH inhibitors.
Caption: Serotonin Synthesis Pathway and Site of this compound Action.
Caption: Experimental Workflow for Assessing Peripheral Selectivity.
Caption: Comparative Peripheral Selectivity of TPH Inhibitors.
Alternative Therapeutic Strategies
While TPH inhibitors represent a targeted approach to reducing serotonin production, other treatments for carcinoid syndrome exist. Somatostatin analogs, such as octreotide and lanreotide, are a mainstay of therapy. Their primary mechanism of action is to bind to somatostatin receptors on neuroendocrine tumor cells, which inhibits the secretion of a variety of hormones, including serotonin.[5] Unlike TPH inhibitors, they do not block the synthesis of serotonin but rather its release. Their effects are systemic and not specific to the gastrointestinal tract.
Conclusion
The available in vivo data strongly support the peripheral selectivity of this compound. It effectively reduces serotonin levels in the gastrointestinal tract without impacting central serotonin in preclinical models. This profile is comparable to that of the approved TPH inhibitor, telotristat etiprate. The development of peripherally selective TPH inhibitors like this compound represents a significant advancement in the management of carcinoid syndrome, offering a targeted therapeutic strategy with a potentially favorable safety profile by avoiding central nervous system effects. Further head-to-head comparative studies would be valuable to delineate any subtle differences in the in vivo performance of these compounds.
References
- 1. Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. The effect of a somatostatin analogue on the release of hormones from human midgut carcinoid tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Tryptophan Hydroxylase (TPH) Inhibition: A Comparative Analysis of LX-1031 and Other TPH Inhibitors
For Immediate Release
This guide provides a comparative analysis of the reversibility of TPH inhibition by LX-1031, an investigational drug candidate, against other notable TPH inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of peripheral TPH inhibitors.
Introduction
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin. Inhibition of peripheral TPH is a therapeutic strategy for managing conditions characterized by excess peripheral serotonin, such as certain gastrointestinal disorders. The reversibility of a TPH inhibitor is a critical pharmacological parameter, influencing its dosing regimen and safety profile. This guide focuses on the reversibility of this compound and compares it with other TPH inhibitors, including telotristat etiprate and rodatristat ethyl.
Mechanism of TPH Inhibition
This compound is a potent, orally available inhibitor of tryptophan 5-hydroxylase (TPH), the enzyme responsible for the initial step in serotonin (5-HT) biosynthesis. By inhibiting TPH1, the isoform predominantly found in the gastrointestinal tract, this compound reduces the production of peripheral serotonin without significantly affecting serotonin levels in the central nervous system.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Reversibility of TPH Inhibition by this compound
The reversibility of a drug's effect is crucial as it determines how quickly the physiological processes return to baseline after cessation of treatment.
Preclinical Evidence
In preclinical studies involving mice, the effects of this compound on serotonin levels in the jejunal mucosa were observed to be reversible within two days of discontinuing the administration of the drug. This finding provided early evidence of the reversible nature of TPH inhibition by this compound.
Clinical Evidence
A Phase II, multicenter, double-blind, placebo-controlled, randomized clinical trial (NCT00813098) of this compound included a 2-week follow-up period after the 28-day treatment phase.[1] During this follow-up, urine and blood samples were collected to evaluate the recovery of urinary 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, and whole-blood 5-HT levels.[1] The inclusion of this follow-up period in the study design was intended to provide data on the reversibility of TPH inhibition in humans. The elimination half-life of this compound is approximately 20 hours, which is consistent with a reversible mechanism of action.[2]
Comparative Analysis of TPH Inhibitor Reversibility
To provide a comprehensive assessment, the reversibility of this compound is compared with other TPH inhibitors for which data are available.
| TPH Inhibitor | Reversibility Data | Mechanism of Action |
| This compound | Preclinical: 5-HT levels in mice return to normal within 2 days of discontinuation. Clinical: A 2-week follow-up in a Phase II trial was conducted to assess the recovery of urinary 5-HIAA and blood 5-HT. Elimination half-life is ~20 hours.[2] | Peripheral TPH1 inhibitor |
| Telotristat Etiprate | Prodrug of telotristat, a potent TPH inhibitor. Reductions in urinary 5-HIAA are observed.[3] Specific washout/reversibility data from clinical trials is not detailed in the provided results. | Peripheral TPH inhibitor |
| Rodatristat Ethyl | Prodrug of rodatristat, a potent, peripheral TPH1 inhibitor.[4] Demonstrates robust dose-dependent reductions of 5-HIAA in healthy human subjects.[4] Specific reversibility data is not detailed. | Peripheral TPH1 inhibitor |
| LP-533401 | Competitive inhibitor of TPH1 with respect to tryptophan, with a Ki value of 0.31 µM. Competitive inhibition is a form of reversible inhibition. | Peripheral TPH1 inhibitor |
Experimental Protocols
The assessment of the reversibility of TPH inhibition relies on the measurement of pharmacodynamic markers such as serotonin and its metabolite, 5-HIAA.
Measurement of Urinary 5-HIAA
A common method for assessing peripheral serotonin synthesis is the measurement of 24-hour urinary 5-HIAA excretion.
Caption: A generalized experimental workflow for assessing the reversibility of TPH inhibition.
Protocol for 24-hour Urinary 5-HIAA Measurement:
-
Patient Preparation: Patients are instructed to avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples) for a specified period before and during urine collection to prevent dietary interference with the results.[5]
-
Sample Collection: A 24-hour urine sample is collected in a light-protected container with a preservative (e.g., acid) to ensure the stability of 5-HIAA.[6]
-
Sample Analysis: The concentration of 5-HIAA in the urine sample is typically quantified using a validated analytical method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
Data Interpretation: The 24-hour urinary 5-HIAA excretion is calculated and compared between baseline, during treatment, and at various time points after discontinuation of the TPH inhibitor to assess the rate and extent of recovery.
Conclusion
The available evidence indicates that the inhibition of TPH by this compound is reversible. Preclinical data in mice show a return to baseline serotonin levels within two days of drug cessation. The design of the Phase II clinical trial for this compound, which included a 2-week follow-up for measuring urinary 5-HIAA and blood 5-HT, underscores the commitment to characterizing the reversibility of its action in humans. While quantitative data from this follow-up period would provide a more definitive profile of reversibility, the existing information, including its elimination half-life, strongly supports a reversible mechanism.
In comparison, while other TPH inhibitors like telotristat etiprate and rodatristat ethyl have demonstrated efficacy in reducing peripheral serotonin production, detailed public data specifically assessing the reversibility of their effects through washout studies is less available. LP-533401 has been characterized as a competitive and therefore reversible inhibitor in vitro. For a comprehensive understanding, further studies with detailed washout and recovery data for all TPH inhibitors are warranted. This will enable a more direct and quantitative comparison of their reversibility profiles, a key factor in their clinical application.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testing.com [testing.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HIAA as a Pharmacodynamic Marker for LX-1031 in Carcinoid Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LX-1031, a novel tryptophan hydroxylase (TPH) inhibitor, and its utility as a potential therapeutic for carcinoid syndrome. A core focus is the validation of 5-hydroxyindoleacetic acid (5-HIAA) as a pharmacodynamic marker for assessing the efficacy of this compound and other treatment modalities for this condition. The information is presented to aid researchers and drug development professionals in their understanding of the current landscape of carcinoid syndrome treatment and the role of biomarkers in clinical assessment.
Executive Summary
Carcinoid syndrome is a debilitating condition resulting from the overproduction of serotonin by neuroendocrine tumors. The primary metabolite of serotonin, 5-HIAA, serves as a crucial biomarker for diagnosing and monitoring disease activity. This compound, a potent and peripherally acting TPH inhibitor, has demonstrated a significant reduction in 5-HIAA levels, correlating with clinical improvement in symptoms associated with serotonin overproduction. This guide compares the pharmacodynamic effect of this compound on 5-HIAA with established treatments for carcinoid syndrome, namely somatostatin analogs and the TPH inhibitor telotristat ethyl. The presented data underscores the validity of 5-HIAA as a sensitive pharmacodynamic marker for evaluating the therapeutic efficacy of this compound.
Mechanism of Action: Targeting Serotonin Synthesis
This compound is an oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] By inhibiting TPH1, the isoform predominantly found in peripheral tissues like the gastrointestinal tract, this compound effectively reduces the production of serotonin without significantly affecting central nervous system serotonin levels.[3][4][5] This targeted peripheral action is crucial for mitigating the systemic effects of carcinoid syndrome. The reduction in serotonin synthesis leads to a subsequent decrease in its metabolite, 5-HIAA, which is excreted in the urine.[6]
Figure 1. Serotonin Synthesis Pathway and the Mechanism of Action of this compound.
Comparative Efficacy: Reduction of Urinary 5-HIAA
The following tables summarize the quantitative data on the reduction of urinary 5-HIAA by this compound and other therapies for carcinoid syndrome. It is important to note that direct head-to-head comparative trials are limited; therefore, the data is compiled from separate clinical studies.
Table 1: this compound Effect on Urinary 5-HIAA in a Phase 2 Study
| Treatment Group | Dose | Duration | Baseline Urinary 5-HIAA | Change from Baseline in Urinary 5-HIAA | Reference |
| This compound | 1000 mg q.i.d. | 4 weeks | Not specified | -31.4% (compared to placebo) | [7] |
| Placebo | - | 4 weeks | Not specified | Not specified | [7] |
Note: Data from a study in patients with non-constipating Irritable Bowel Syndrome (IBS). A 50-60% decrease in 24-hour urinary 5-HIAA was observed after 14 days of 1000 mg QID in normal volunteers.[8]
Table 2: Telotristat Ethyl (a TPH inhibitor) Effect on Urinary 5-HIAA in the TELESTAR and TELECAST Trials
| Treatment Group | Dose | Duration | Baseline Urinary 5-HIAA | Median Treatment Difference from Placebo in u5-HIAA | Reference |
| Telotristat Ethyl | 250 mg t.i.d. | 12 weeks | 66.0 - 86.3 mg/24h | -54.0% | [9][10] |
| Telotristat Ethyl | 500 mg t.i.d. | 12 weeks | 66.0 - 86.3 mg/24h | -89.7% | [9][10] |
| Placebo | - | 12 weeks | 66.0 - 86.3 mg/24h | - | [9][10] |
In the TELESTAR study, at week 12, mean u5-HIAA levels decreased by 40.1 mg/24 hours in the 250 mg group, while the placebo group showed an increase of 11.5 mg/24 hours.[11][12]
Table 3: Somatostatin Analogs (SSAs) Effect on Urinary 5-HIAA
| Treatment | Symptomatic Relief | Biochemical Response (Reduction in Urinary 5-HIAA) | Reference |
| Octreotide | 63% - 77% | Fell in 75% of patients. A 50% reduction is indicative of response. Normalization in only 5%. | [13][14][15] |
| Lanreotide | Similar to Octreotide | 45-46% of patients showed lower 5-HIAA levels. | [16] |
Experimental Protocols
A standardized and meticulous experimental protocol is critical for the accurate assessment of 5-HIAA as a pharmacodynamic marker.
24-Hour Urine Collection for 5-HIAA Measurement
The standard method for quantifying 5-HIAA excretion is through a 24-hour urine collection.[17]
-
Patient Preparation: For 72 hours prior to and during the collection period, patients should avoid serotonin-rich foods (e.g., avocados, bananas, pineapples, plums, walnuts) and certain medications that can interfere with 5-HIAA levels.[18][19]
-
Collection Period: The collection begins with the patient emptying their bladder and discarding the first urine sample. The start time is recorded. All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative.[17]
-
Storage and Handling: The collection container should be kept in a cool, dark place during the collection period.[20]
-
Final Collection: At the 24-hour mark, the patient should void one last time and add this urine to the collection container.[17]
-
Analysis: The total volume of urine is measured, and an aliquot is sent to the laboratory for analysis, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]
Figure 2. Workflow for 24-hour urinary 5-HIAA measurement.
Conclusion
The available data strongly supports the use of urinary 5-HIAA as a reliable and sensitive pharmacodynamic marker for assessing the efficacy of this compound. The mechanism of action of this compound, directly inhibiting the rate-limiting enzyme in serotonin synthesis, provides a clear rationale for the observed reduction in 5-HIAA levels. Clinical data, although primarily from studies in IBS, demonstrates a dose-dependent reduction in urinary 5-HIAA that correlates with clinical symptom improvement.[6][21][22]
When compared to other treatments for carcinoid syndrome, this compound's effect on 5-HIAA appears robust. While somatostatin analogs provide symptomatic relief, their effect on normalizing 5-HIAA levels is less consistent.[14] Telotristat ethyl, another TPH inhibitor, has also shown significant reductions in 5-HIAA, further validating this mechanism of action as a therapeutic strategy. The data presented in this guide suggests that this compound holds considerable promise as a novel therapeutic for carcinoid syndrome, and that urinary 5-HIAA is an indispensable tool for its clinical development and monitoring. Further studies directly comparing this compound with other agents in a carcinoid syndrome patient population are warranted to definitively establish its comparative efficacy.
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. Tryptophan Hydroxylase-2 Controls Brain Serotonin Synthesis - ProQuest [proquest.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. ascopubs.org [ascopubs.org]
- 12. xermelo.com [xermelo.com]
- 13. Use of somatostatin analog in management of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Consensus recommendations for the diagnosis and management of well-differentiated gastroenterohepatic neuroendocrine tumours: a revised statement from a Canadian National Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eo.bioscientifica.com [eo.bioscientifica.com]
- 17. mskcc.org [mskcc.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. labcorp.com [labcorp.com]
- 20. acb.org.uk [acb.org.uk]
- 21. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Potency of LX-1031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of LX-1031, a selective inhibitor of tryptophan hydroxylase (TPH). The information is compiled from preclinical and clinical studies to support further research and development in therapies targeting peripheral serotonin synthesis.
This compound is a small molecule inhibitor designed to act locally in the gastrointestinal tract to reduce the production of serotonin (5-hydroxytryptamine, 5-HT) without affecting serotonin levels in the brain.[1] Its mechanism of action centers on the inhibition of TPH, the rate-limiting enzyme in the biosynthesis of serotonin.[2][3] By targeting the peripheral isoform, TPH1, this compound aims to alleviate symptoms associated with conditions of excess peripheral serotonin, such as irritable bowel syndrome (IBS).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo potency of this compound and related TPH inhibitors.
Table 1: In Vitro Potency of TPH Inhibitors
| Compound | Target | Potency (IC50) | Assay System |
| This compound | TPH1 | 10⁻⁸ - 10⁻⁷ M[3][4][5][6] | Purified human enzyme (presumed) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 µM | Purified human enzyme |
| Telotristat (active moiety of Telotristat Ethyl) | TPH1 | 0.028 ± 0.003 µM | Purified human enzyme |
| Telotristat Ethyl | TPH2 | 1.21 ± 0.02 µM | Purified human enzyme |
| Telotristat (active moiety of Telotristat Ethyl) | TPH2 | 0.032 ± 0.003 µM | Purified human enzyme |
Table 2: In Vivo Potency of this compound in Human Clinical Trials
| Study Population | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Healthy Volunteers | 2 - 4 g/day [5][6] | 14 days | Reduction in urinary 5-HIAA | Significant reduction in urinary 5-HIAA starting by day 5.[5][6] |
| Healthy Volunteers | 1000 mg QID | 14 days | Reduction in urinary 5-HIAA | 50-60% decrease in 24-hour urinary 5-HIAA compared to placebo.[7] |
| Non-constipating IBS Patients | 250 mg QID | 28 days | Relief of IBS pain and discomfort | Dose-dependent reduction in urinary 5-HIAA.[2][8] |
| Non-constipating IBS Patients | 1000 mg QID | 28 days | Relief of IBS pain and discomfort | Significant improvement in relief of IBS pain and discomfort at week 1; significant improvement in stool consistency.[2][8] Correlated with a dose-dependent reduction in 5-HIAA.[2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
The in vitro potency of this compound is determined by its ability to inhibit the enzymatic activity of TPH1. While the specific proprietary assay details for this compound are not publicly available, a general methodology for such an assay can be described based on established techniques.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme.
-
L-tryptophan (substrate).
-
Tetrahydropterin (BH4) (cofactor).
-
This compound (test compound).
-
Assay buffer (e.g., MES buffer, pH 7.0).
-
Detection reagents.
Procedure:
-
Enzyme Reaction: The TPH1 enzyme is incubated with the substrate L-tryptophan and the cofactor BH4 in the assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of tryptophan to 5-hydroxytryptophan (5-HTP).
-
Detection of Product Formation: The amount of 5-HTP produced is quantified. This can be achieved through several methods:
-
Fluorometric Method: This method utilizes the different spectral properties of tryptophan and 5-HTP. The fluorescence of 5-HTP is measured at a specific excitation and emission wavelength.
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by HPLC to separate and quantify the 5-HTP produced. This is often coupled with electrochemical or fluorescence detection for high sensitivity.
-
-
Data Analysis: The percentage of TPH1 inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of this compound in Human Clinical Trials
The in vivo potency of this compound is evaluated in clinical trials by assessing its effect on a biomarker of serotonin production and on clinical symptoms in patients.
Objective: To evaluate the efficacy and safety of this compound in patients with non-constipating IBS.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][8]
Participants: Patients diagnosed with non-constipating IBS according to established criteria (e.g., Rome III criteria).
Intervention:
-
This compound (e.g., 250 mg or 1000 mg) administered orally four times a day (QID).[2][8]
-
Placebo administered orally four times a day.
Duration: 28 days of treatment.[2][8]
Outcome Measures:
-
Primary Efficacy Endpoint: Weekly assessment of the patient's global relief of IBS pain and discomfort.[2][8]
-
Secondary Efficacy Endpoints: Assessment of stool consistency, frequency, and other IBS-related symptoms.
-
Pharmacodynamic Biomarker: Measurement of 24-hour urinary 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.[2][8]
Procedure:
-
Screening and Randomization: Eligible patients are randomly assigned to receive either this compound or a placebo.
-
Treatment Period: Patients self-administer the assigned treatment for the duration of the study.
-
Data Collection:
-
Urinary 5-HIAA Analysis: The concentration of 5-HIAA in the collected urine samples is measured using validated analytical methods such as:
-
HPLC with electrochemical detection.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Statistical Analysis: The data from the this compound and placebo groups are compared to determine the statistical significance of the treatment effect on both clinical symptoms and urinary 5-HIAA levels. The correlation between the reduction in 5-HIAA and symptom improvement is also analyzed.[2][8]
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its clinical evaluation.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Caption: Workflow of a phase 2 clinical trial for this compound in IBS patients.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Fluorometric and Chromatographic Methods of In Vitro Assay of Tryptophan Hydroxylase 2, the Key Enzyme of Serotonin Synthesis in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Researcher's Guide to Alternatives for Telotristat Ethyl (LX-1031) in the Study of Peripheral Serotonin
For researchers investigating the multifaceted roles of peripheral serotonin (5-HT), the tryptophan hydroxylase (TPH) inhibitor telotristat ethyl (formerly LX-1031, brand name Xermelo®) serves as a critical pharmacological tool and a therapeutic benchmark.[1][2] Telotristat ethyl functions by inhibiting TPH1, the rate-limiting enzyme in 5-HT synthesis within enterochromaffin cells of the gastrointestinal (GI) tract, thereby reducing peripheral serotonin production without significantly affecting central nervous system (CNS) serotonin levels.[3][4][5] Its approval for treating carcinoid syndrome diarrhea underscores the therapeutic potential of targeting this pathway.[1][2]
However, the scientific landscape offers a range of alternative and emerging TPH inhibitors that provide different selectivity profiles, potencies, and mechanisms of action. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific preclinical or clinical investigations.
Comparative Analysis of TPH Inhibitors
The primary alternatives to telotristat ethyl can be categorized by their selectivity for TPH1 over TPH2, the neuronal isoform of the enzyme. An ideal peripheral inhibitor demonstrates high potency against TPH1 while having minimal activity against TPH2 to avoid CNS side effects.[6]
Key Alternatives and Emerging Compounds
-
Rodatristat (KAR5417) & Rodatristat Ethyl (KAR5585): Developed as a potent TPH1 inhibitor, rodatristat and its prodrug, rodatristat ethyl, have shown robust reduction of intestinal 5-HT levels in mice and are being investigated for conditions like pulmonary arterial hypertension.[7][8]
-
TPT-004: A novel, orally active TPH inhibitor that demonstrates high selectivity and potency for TPH1 and TPH2.[7][9] It has shown efficacy in reducing peripheral serotonin and has been studied for its potential to reverse pulmonary hypertension in rat models.[8][10]
-
LP-533401: A well-characterized TPH1 inhibitor used in preclinical studies to investigate the role of peripheral serotonin in metabolic conditions like diet-induced obesity.[11][12]
-
Fenclonine (p-chlorophenylalanine, pCPA): A classic, irreversible TPH inhibitor.[7] While historically significant, its utility is limited by a lack of selectivity between TPH1 and TPH2 and a weak in vitro binding activity (IC50 > 50 µM), which can lead to CNS-related side effects.[11][12]
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of various TPH inhibitors.
Table 1: In Vitro Potency (IC₅₀) and Selectivity of TPH Inhibitors
| Compound | TPH1 IC₅₀ (nM) | TPH2 IC₅₀ (nM) | Selectivity (TPH2/TPH1) | Reference(s) |
|---|---|---|---|---|
| Telotristat (LP-778902) | 28 - 592 | 32 | ~0.05 - 1.14 | [7][9][12][13] |
| Telotristat Ethyl (this compound) | 28 | Not specified | Not specified | [13] |
| Rodatristat (KAR5417) | 33 | 7 | 0.21 | [7] |
| TPT-004 | 33.38 - 77 | 16 | 0.21 - 0.48 | [7][9][13] |
| LP-533401 | 103 | 32 | 0.31 | [12] |
| Fenclonine (pCPA) | > 50,000 | 1,550 | <0.03 | [11][12] |
| TPH1-IN-1 | 110.1 | Not specified | Not specified | [7] |
| Omeprazole | ~4,300 | ~4,300 | ~1.0 | [14] |
| Ilaprazole | 830 | 535 | 0.64 |[14] |
Note: IC₅₀ values can vary based on assay conditions. Telotristat (LP-778902) is the active metabolite of the prodrug telotristat ethyl.
Table 2: Summary of In Vivo Effects of TPH Inhibitors
| Compound | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Telotristat Ethyl | Mice | Dose-dependent reduction of 5-HT throughout the GI tract. No significant change in brain 5-HT or 5-HIAA. | [3] |
| This compound | Rodents | Dose-dependently reduces peripheral 5-HT, particularly in the small bowel, with no effect on brain 5-HT. | [5][15] |
| Rodatristat Ethyl | Rats | Dose-dependently decreased serum, gut, and lung 5-HT levels. Reduced pulmonary vessel wall thickening in PH models. | [8] |
| TPT-001 | Rats (SuHx) | Reversed severe pulmonary hypertension and prevented associated right ventricular dysfunction. | [10] |
| LP-533401 | Mice (HFD) | Protects against diet-induced obesity by reducing body weight gain. |[11] |
Signaling Pathway and Experimental Workflow
Visualizing the serotonin synthesis pathway and the typical workflow for evaluating inhibitors is crucial for experimental design.
Caption: Peripheral serotonin synthesis pathway and point of inhibition.
Caption: A typical experimental workflow for evaluating novel TPH inhibitors.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
Protocol 1: In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published studies for determining the IC₅₀ of a test compound against recombinant human TPH1.[9][16][17]
A. Materials and Reagents:
-
Recombinant human TPH1 enzyme
-
Assay Buffer: 50 mM MES (pH 7.0)
-
Cofactors/Substrates: Ferrous ammonium sulfate (FAS, 50 µM), (6R)-BH₄ (20 µM), L-Tryptophan (15 µM)
-
Enzymes: Catalase (0.05 mg/mL)
-
Reducing Agent: Dithiothreitol (DTT, 5 mM)
-
Test Compound: Serially diluted in DMSO
-
Quench Solution
-
Black 96-well microplate
-
Fluorescence microplate reader
B. Procedure:
-
Prepare Reagents: Thaw all enzyme solutions and reagents on ice. Prepare a TPH1 reaction mixture containing assay buffer, FAS, BH₄, catalase, and DTT.
-
Compound Plating: Add 10 µL of the serially diluted test compound to the appropriate wells of a cold 96-well plate. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Positive Control: Wells with enzyme but no inhibitor.
-
Negative Control: Wells without enzyme or inhibitor.
-
-
Enzyme Addition: Dilute the TPH1 enzyme stock to the desired final concentration (e.g., 8 ng/µl) in the TPH enzyme solution.[16] Add 40 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 40 µL of enzyme solution without TPH1 to the "Negative Control" wells.
-
Initiate Reaction: To initiate the enzymatic reaction, add 50 µL of the reaction solution containing L-Tryptophan to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes at room temperature or 4 hours at 4°C).[9][16]
-
Quench Reaction: Stop the reaction by adding 10 µL of Quench Solution to each well.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of 5-HTP produced.
-
Data Analysis: Subtract the negative control values from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Measurement of Serotonin in Gastrointestinal Tissue via HPLC-ECD
This protocol outlines a general method for quantifying 5-HT levels in tissue samples, a key endpoint for in vivo studies of TPH inhibitors.[18][19]
A. Materials and Reagents:
-
Gastrointestinal tissue (e.g., duodenum, colon)
-
Homogenization Buffer: 0.1 M Perchloric acid
-
Mobile Phase: e.g., 10% acetonitrile in acetate acid buffer (pH 4.0) with 2 mM decane-sulfonic acid sodium salt.[18]
-
Serotonin standard solution
-
Internal Standard (optional)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical Detector (ECD) with a glassy carbon working electrode
B. Procedure:
-
Sample Collection: Rapidly excise GI tissue, rinse with cold saline, blot dry, record weight, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Tissue Homogenization: Homogenize the frozen tissue sample in a known volume of ice-cold 0.1 M perchloric acid.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.[19]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube.
-
HPLC Analysis:
-
Data Acquisition and Analysis:
-
Generate a standard curve by injecting known concentrations of serotonin.
-
Identify the serotonin peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of serotonin in the sample by comparing its peak area to the standard curve.
-
Normalize the serotonin concentration to the initial weight of the tissue sample (e.g., ng/g tissue).
-
References
- 1. xermelo.com [xermelo.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. search.library.ucla.edu [search.library.ucla.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Hydroxylase (TPH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. chromsystems.com [chromsystems.com]
A Comparative Benchmarking Guide to Small Molecule TPH Inhibitors: LX-1031 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LX-1031, an investigational small molecule inhibitor of tryptophan hydroxylase (TPH), against other notable TPH inhibitors. The information presented herein is collated from publicly available preclinical and clinical data to aid researchers in their evaluation of these compounds for therapeutic development.
Introduction to TPH Inhibition
Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Two isoforms of TPH exist: TPH1, predominantly found in the periphery (e.g., gastrointestinal tract), and TPH2, which is primarily expressed in the central nervous system.[1][2] Peripheral serotonin is implicated in a variety of physiological processes and pathological conditions, including gastrointestinal motility, inflammation, and fibrotic diseases. Consequently, selective inhibition of TPH1 has emerged as a promising therapeutic strategy for conditions associated with excess peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome with diarrhea (IBS-D).
This compound is an orally available, small molecule inhibitor of TPH designed to act locally in the gastrointestinal tract with minimal systemic exposure, thereby selectively targeting peripheral serotonin production.[2][3] This guide benchmarks this compound against other key small molecule TPH inhibitors, including the approved drug telotristat ethyl, to provide a comparative overview of their performance based on available experimental data.
Comparative Analysis of TPH Inhibitors
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and other selected small molecule TPH inhibitors.
Table 1: In Vitro Potency and Selectivity of TPH Inhibitors
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) |
| This compound | 10 - 100[3][4] | Not Reported | Not Reported |
| Telotristat | 28[1] | 32[1] | ~1.1 |
| LP-533401 | 700[1] | Similar potency to TPH1[5] | ~1 |
| TPT-004 | 77[6] | 16[6] | 0.2 |
Note: A higher selectivity ratio indicates greater selectivity for TPH1 over TPH2. The IC50 for this compound is reported as a range.
Table 2: Pharmacokinetic Properties of TPH Inhibitors
| Compound | Administration | Cmax | T½ (half-life) | Bioavailability | AUC |
| This compound | Oral | 84.4 - 384 ng/mL (human)[7] | ~20 hours (human)[3][7] | Low systemic exposure[3][7] | Not Reported |
| Telotristat Ethyl | Oral | 4.4 ng/mL (human, single 500 mg dose)[8] | 0.6 hours (ethyl ester), 5 hours (active metabolite)[8] | Food increases bioavailability[8] | 6.23 ng·hr/mL (ethyl ester), 2320 ng·hr/mL (active metabolite)[8] |
| LP-533401 | Oral (rodent) | Not Reported | Not Reported | Negligible brain levels[9] | Not Reported |
| TPT-004 | Oral (mouse) | Not Reported | 1.76 hours (plasma, mouse)[9] | 41.3% (mouse)[9] | Not Reported |
Signaling Pathways and Experimental Workflows
Visual representations of the TPH signaling pathway and a typical experimental workflow for evaluating TPH inhibitors are provided below.
Detailed Experimental Protocols
In Vitro TPH Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPH1 and TPH2.
General Protocol Outline:
-
Reagents and Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product, 5-hydroxytryptophan, or an antibody for ELISA)
-
96- or 384-well microplates
-
-
Procedure:
-
A reaction mixture containing the assay buffer, TPH enzyme, catalase, and ferrous ammonium sulfate is prepared.
-
The test compound at various concentrations is pre-incubated with the enzyme mixture.
-
The reaction is initiated by adding L-tryptophan and BH4.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of 5-hydroxytryptophan produced is quantified using a suitable detection method (e.g., fluorescence, HPLC, or ELISA).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Urinary 5-HIAA (Pharmacodynamic Assay)
Objective: To assess the in vivo activity of a TPH inhibitor by measuring the level of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in urine.
General Protocol Outline:
-
Patient Preparation and Sample Collection:
-
Patients are typically instructed to avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) and certain medications for a specified period before and during urine collection to avoid dietary interference.[7][10]
-
A 24-hour urine collection is performed, with the start and end times carefully recorded.[10][11][12] The collection bottle often contains a preservative, such as acid, to stabilize the 5-HIAA.[10]
-
-
Sample Analysis (High-Performance Liquid Chromatography - HPLC):
-
Aliquots of the 24-hour urine sample are processed to remove interfering substances.
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18).
-
5-HIAA is separated from other urinary components based on its physicochemical properties.
-
Detection is typically achieved using electrochemical or fluorescence detection, which provides high sensitivity and specificity.
-
The concentration of 5-HIAA is determined by comparing the peak area of the sample to that of a known standard.
-
Results are often expressed as the total amount of 5-HIAA excreted in 24 hours or normalized to creatinine levels to account for variations in urine dilution.[7]
-
Clinical Trial Highlights
This compound
-
Phase II Study in Non-Constipating IBS: In a 28-day, randomized, double-blind, placebo-controlled study in patients with non-constipating IBS, this compound (1000 mg, four times daily) was associated with improved weekly global scores and improved stool consistency.[2][13] A dose-dependent reduction in urinary 5-HIAA was also observed, suggesting a correlation between TPH inhibition and clinical benefit.[13]
Telotristat Ethyl (Xermelo®)
-
Phase III TELESTAR Trial in Carcinoid Syndrome: This pivotal trial evaluated telotristat ethyl in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analog therapy. Patients receiving telotristat ethyl (250 mg or 500 mg, three times daily) experienced a statistically significant reduction in bowel movement frequency compared to placebo.[14] A significant reduction in urinary 5-HIAA levels was also demonstrated.[14]
Summary and Conclusion
This compound demonstrates promise as a peripherally acting TPH inhibitor with a favorable pharmacokinetic profile characterized by low systemic exposure. Its in vitro potency against TPH1 is in the nanomolar range, comparable to other inhibitors in its class. Clinical data from a Phase II trial in non-constipating IBS suggest that this compound can improve symptoms and is well-tolerated.
Compared to the approved drug telotristat, this compound appears to have a longer half-life. However, a direct comparison of selectivity is hampered by the lack of a reported IC50 value for this compound against TPH2. Telotristat and LP-533401 show minimal selectivity between the two TPH isoforms, while TPT-004 is more selective for TPH2. The clinical significance of this difference in selectivity warrants further investigation.
The data presented in this guide provide a foundation for researchers to compare this compound with other small molecule TPH inhibitors. Further head-to-head studies and the public disclosure of more detailed preclinical and clinical data will be crucial for a more definitive benchmarking of these compounds.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. carcinoid.org [carcinoid.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 11. mskcc.org [mskcc.org]
- 12. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. This compound, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: TPH1 Knockdown vs. Pharmacological Inhibition with LX-1031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for interrogating the function of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (5-HT) biosynthesis: genetic knockdown and pharmacological inhibition with the selective inhibitor LX-1031. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and interpreting data in the context of drug discovery and physiological research.
Executive Summary
Both TPH1 knockdown and pharmacological inhibition with this compound are effective strategies for reducing peripheral serotonin levels. TPH1 knockdown, typically achieved through siRNA or shRNA, offers a high degree of specificity by directly targeting the TPH1 mRNA. This approach is invaluable for in vitro studies and for creating genetically modified animal models that mimic a long-term reduction in TPH1 expression. In contrast, this compound is a small molecule inhibitor that offers reversible and dose-dependent control over TPH1 enzymatic activity. Its utility shines in preclinical and clinical settings where temporal control of serotonin synthesis is desired. While direct comparative studies in the same experimental system are limited, this guide synthesizes available data to facilitate an informed choice between these two powerful techniques.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of TPH1 knockdown and this compound inhibition on TPH1 expression, serotonin levels, and relevant biomarkers.
Table 1: Effects of TPH1 Knockdown on Serotonin Levels in Murine Models
| Model System | Method | Tissue | % Reduction in 5-HT Levels | Reference |
| TPH1 Knockout Mice | Gene Targeting | Blood | ~92% | [1] |
| TPH1 Knockout Mice | Gene Targeting | Jejunum | Strong reduction | [2] |
| TPH1 Knockout Mice | Gene Targeting | Colon | Strong reduction | [2] |
| TPH1 Knockout Rats | Gene Deletion | Duodenum | ~99% | [3] |
| TPH1 Knockout Rats | Gene Deletion | Ileum | ~99% | [3] |
| TPH1 Knockout Rats | Gene Deletion | Colon | ~99% | [3] |
| TPH1 Knockout Rats | Gene Deletion | Blood | ~94% | [3] |
Table 2: Effects of Pharmacological Inhibition with this compound
| Study Type | Model | Method | Endpoint | Effect | Reference |
| In Vitro | Enzyme Assay | TPH1 Inhibition | Inhibition of TPH1 | Occurred in the 10⁻⁸ - 10⁻⁷ mol/L range | [2][4] |
| Preclinical | Rodent | Oral Administration | Small Bowel 5-HT | Dose-dependent reduction | [2] |
| Phase I Clinical Trial | Healthy Volunteers | Oral Administration (2-4 g/day for 14 days) | Urinary 5-HIAA | Significant reduction starting by Day 5 | [2] |
| Phase II Clinical Trial | Non-constipating IBS Patients | Oral Administration (1000 mg, q.i.d. for 28 days) | Urinary 5-HIAA | Dose-dependent reduction correlated with symptom improvement | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for TPH1 knockdown and pharmacological inhibition studies.
TPH1 Knockdown using Lentiviral shRNA
This protocol describes a general workflow for creating stable TPH1 knockdown in a cell line of interest.
-
shRNA Design and Vector Construction:
-
Design at least two to three different shRNA sequences targeting the TPH1 mRNA to control for off-target effects. Include a scrambled, non-targeting shRNA as a negative control.
-
Synthesize oligonucleotides encoding the shRNA sequences and clone them into a lentiviral expression vector (e.g., pLKO.1). These vectors typically contain a puromycin resistance gene for selection.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the viral particles.
-
-
Transduction of Target Cells:
-
Plate the target cells and transduce them with the lentiviral particles at an optimized multiplicity of infection (MOI).
-
After 24-48 hours, replace the medium with fresh medium containing puromycin to select for stably transduced cells.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cell populations.
-
Assess TPH1 knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot). A successful knockdown is generally considered to be a reduction of ≥70%.[5]
-
Measure serotonin production in the knockdown and control cell lines using methods such as ELISA or HPLC.
-
Pharmacological Inhibition with this compound: In Vitro Cell-Based Assay
This protocol outlines a general procedure for evaluating the effect of this compound on serotonin production in a cell line that endogenously expresses TPH1 (e.g., a neuroendocrine cell line).
-
Cell Culture and Treatment:
-
Plate the target cells in a suitable culture format (e.g., 24-well plate) and allow them to adhere and grow to a desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with a range of this compound concentrations to generate a dose-response curve. Include a vehicle-only control.
-
-
Sample Collection:
-
After a predetermined incubation period (e.g., 24-48 hours), collect the cell culture supernatant and/or cell lysates.
-
-
Serotonin Quantification:
-
Measure the concentration of serotonin in the collected samples using a validated method such as a commercially available Serotonin ELISA kit or by HPLC with electrochemical detection.
-
-
Data Analysis:
-
Plot the serotonin concentration against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in serotonin production.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is key to understanding the comparison between TPH1 knockdown and pharmacological inhibition.
Caption: Serotonin synthesis pathway and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
Evaluating the Specificity of LX-1031 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of LX-1031, a peripherally acting tryptophan hydroxylase (TPH) inhibitor. Its performance is objectively compared with other notable TPH inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies in complex biological systems.
Introduction to this compound and Tryptophan Hydroxylase Inhibition
This compound is an oral, small-molecule inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] Serotonin is a critical neurotransmitter and hormone involved in a wide array of physiological processes. There are two isoforms of TPH: TPH1, which is predominantly found in the periphery (e.g., the gastrointestinal tract and pineal gland), and TPH2, the primary isoform in the central nervous system (CNS).[3] this compound is designed to act locally in the gastrointestinal tract, reducing peripheral serotonin production without affecting CNS serotonin levels.[4] This targeted action makes it a promising candidate for treating disorders characterized by excessive peripheral serotonin, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid syndrome.[1][5] The specificity of this compound for peripheral TPH1 over the neuronal TPH2 is a key attribute for its therapeutic potential and safety profile, minimizing the risk of centrally-mediated side effects.[1][6]
Comparative Analysis of TPH Inhibitor Specificity
The following tables summarize the in vitro potency and selectivity of this compound and other TPH inhibitors against TPH1 and TPH2. The data is compiled from various sources and presented for comparative purposes. Direct head-to-head studies are limited, and IC50 values can vary between different experimental conditions.
Table 1: In Vitro Potency (IC50/Ki) of Tryptophan Hydroxylase Inhibitors
| Inhibitor | Target | IC50 / Ki (µM) | Source(s) |
| This compound | TPH1 | 0.01 - 0.1 | [6][7][8] |
| TPH2 | Data not available | ||
| Telotristat ethyl (LX-1032) | TPH1 | 0.8 | [1] |
| TPH2 | 1.21 | [1] | |
| Telotristat (active metabolite) | TPH1 | 0.028 | [1][7] |
| TPH2 | 0.032 | [1] | |
| LP-533401 | TPH1 | Ki: 0.31 (competitive vs Trp) | [9] |
| TPH1 | Ki: 0.81 (uncompetitive vs pterin) | [9] | |
| TPH1 | IC50: 0.103 mM | [10] | |
| TPH2 | IC50: 0.032 mM | [10] | |
| p-Chlorophenylalanine (pCPA) | TPH1 | 4.49 mM | [10] |
| TPH2 | 1.55 mM | [10] | |
| p-Ethynylphenylalanine (pEPA) | TPH | Ki: 32.6 | [11] |
| Rodatristat (KAR5417) | TPH1 | 0.033 | [7] |
| TPT-004 | TPH1 | 0.077 | [7][12] |
| TPH2 | 0.016 | [7][12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Caption: A typical workflow for an in vitro TPH enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of specificity data.
In Vitro Tryptophan Hydroxylase (TPH) Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on TPH1 and TPH2 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of test compounds against purified human TPH1 and TPH2 enzymes.
Materials:
-
Purified recombinant human TPH1 and TPH2 enzymes
-
L-Tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96- or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a reaction buffer containing catalase and ferrous ammonium sulfate.
-
Dilute the TPH enzyme (TPH1 or TPH2) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing L-tryptophan and BH4 in the reaction buffer. DTT is often included to maintain BH4 in its reduced state.[10]
-
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO to create a range of concentrations. Further dilute these into the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding.[4]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.[4]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate (tryptophan or BH4) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]
-
Cellular Assay for TPH Inhibition
Cell-based assays provide a more physiologically relevant system to evaluate the ability of a compound to inhibit serotonin synthesis within a cellular context.
Objective: To measure the inhibition of serotonin (5-HT) production by test compounds in a cell line that endogenously expresses TPH1.
Materials:
-
A suitable cell line, such as human carcinoid BON cells or rat basophilic leukemia RBL-2H3 cells, which express TPH1.[10][14]
-
Cell culture medium and supplements (e.g., FBS)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
L-Tryptophan
-
Lysis buffer (e.g., containing HTAB)[10]
-
Method for quantifying serotonin (e.g., ELISA, HPLC with electrochemical or fluorescence detection, or mass spectrometry)
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
The following day, replace the culture medium with a serum-free or low-serum medium.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified pre-incubation period (e.g., 15-30 minutes).[10]
-
-
Stimulation of Serotonin Synthesis:
-
Add L-tryptophan to the medium to provide the substrate for serotonin synthesis.
-
Incubate the cells for a further period (e.g., 2-4 hours) to allow for serotonin production.[10]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Quantify the concentration of serotonin in the samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serotonin production for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound demonstrates potent inhibition of peripheral TPH1, the primary target for reducing serotonin synthesis in the gastrointestinal tract. Its key specificity feature lies in its peripheral restriction, which prevents it from inhibiting TPH2 in the central nervous system, thereby avoiding potential neurological side effects. When compared to other TPH inhibitors, this compound shows comparable in vitro potency to the active metabolite of telotristat ethyl. While direct comparative data for TPH2 inhibition is limited for this compound, its pharmacological profile in preclinical and clinical studies supports its peripheral selectivity. For researchers investigating the role of peripheral serotonin, this compound represents a valuable and specific tool. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, selectivity profile, and pharmacokinetic properties. The provided experimental protocols offer a foundation for conducting rigorous in-house evaluations of these compounds in various biological systems.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The journey from gene knockout to clinical medicine: telotristat and sotagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Tryptophan Hydroxylase (TPH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Side-by-Side Analysis of Tryptophan Hydroxylase Inhibitors: LX-1031 and Telotristat Ethyl (LX-1032)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two tryptophan hydroxylase (TPH) inhibitors, LX-1031 and telotristat ethyl (LX-1032), developed by Lexicon Pharmaceuticals. Both compounds share a common mechanism of action by targeting TPH, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis, thereby reducing peripheral serotonin levels. However, their clinical development and therapeutic indications have diverged. This analysis summarizes their pharmacological profiles, clinical efficacy, and safety data based on available preclinical and clinical studies.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
Both this compound and telotristat ethyl are potent inhibitors of TPH, with a particular focus on TPH1, the isoform predominantly found in the gastrointestinal (GI) tract's enterochromaffin cells. These cells are the primary source of peripheral serotonin, which plays a significant role in regulating GI motility, secretion, and sensation.[1][2] In pathological conditions such as irritable bowel syndrome with diarrhea (IBS-D) and carcinoid syndrome, excessive serotonin production leads to debilitating symptoms like diarrhea and abdominal pain.[1][3]
By inhibiting TPH1, both drugs aim to decrease the local production of serotonin in the gut without significantly affecting the serotonin levels in the central nervous system (CNS), as they are designed to have minimal penetration across the blood-brain barrier.[1][4][5] This targeted peripheral action is a key feature intended to minimize CNS-related side effects. Telotristat ethyl is a prodrug that is rapidly converted to its active metabolite, telotristat.[6]
Side-by-Side Comparison of Key Characteristics
| Feature | This compound | Telotristat Ethyl (LX-1032) |
| Primary Indication | Irritable Bowel Syndrome with Diarrhea (IBS-D)[1] | Carcinoid Syndrome Diarrhea[7][8] |
| Development Stage | Phase 2 Clinical Trials Completed[9] | FDA Approved (as Xermelo®)[5] |
| Mechanism of Action | Tryptophan Hydroxylase (TPH) Inhibitor[1] | Tryptophan Hydroxylase (TPH) Inhibitor (Prodrug)[6] |
| Route of Administration | Oral[4] | Oral[6] |
Clinical Efficacy
This compound for Irritable Bowel Syndrome with Diarrhea (IBS-D)
A Phase 2 clinical trial evaluated the efficacy of this compound in patients with non-constipating IBS.[10][11] The study assessed two dose levels, 250 mg and 1000 mg, administered four times daily over a 28-day period.[11]
| Efficacy Endpoint | Placebo | This compound (1000 mg q.i.d.) | p-value |
| Relief of IBS Pain and Discomfort (Week 1) | - | 25.5% improvement | 0.018[10][12] |
| Stool Consistency Improvement (Week 1 & 4) | - | Significant Improvement | < 0.01[11][12] |
| Stool Consistency Improvement (Week 2) | - | Significant Improvement | < 0.001[11][12] |
| Reduction in Urinary 5-HIAA | - | Dose-dependent reduction | Correlated with symptom improvement[10] |
Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study in 155 patients with non-constipating IBS.[11]
Telotristat Ethyl (LX-1032) for Carcinoid Syndrome Diarrhea
The efficacy of telotristat ethyl was primarily established in two pivotal Phase 3 clinical trials, TELESTAR and TELECAST, in patients with carcinoid syndrome whose diarrhea was inadequately controlled by somatostatin analog (SSA) therapy.[5][7][8]
TELESTAR Trial Results (Patients with ≥4 bowel movements/day) [5]
| Efficacy Endpoint (at 12 weeks) | Placebo | Telotristat Ethyl (250 mg t.i.d.) | Telotristat Ethyl (500 mg t.i.d.) | p-value (vs. Placebo) |
| Mean Reduction in Daily Bowel Movements | -0.9 | -1.7 | -2.1 | < 0.001 for both doses |
| Responder Rate (≥30% reduction in BM frequency for ≥50% of the treatment period) | 20% | 44% | 42% | - |
| Mean Change in Urinary 5-HIAA (mg/24h) | +11.5 | -40.1 | -57.7 | < 0.001 for both doses |
TELECAST Trial Results (Patients with <4 bowel movements/day) [7][13]
| Efficacy Endpoint (at 12 weeks) | Placebo | Telotristat Ethyl (250 mg t.i.d.) | Telotristat Ethyl (500 mg t.i.d.) | p-value (vs. Placebo) |
| Median % Change in Urinary 5-HIAA | - | -54.0% | -89.7% | < 0.001 for both doses |
Safety and Tolerability
This compound
In Phase 1 and 2 clinical trials, this compound was generally well-tolerated.[1] The reported adverse events were comparable to placebo, with no dose-limiting toxicities observed at the tested doses.[1]
Telotristat Ethyl (LX-1032)
The safety profile of telotristat ethyl has been extensively evaluated in its clinical development program. The most common adverse reactions reported in clinical trials include nausea, headache, elevated liver enzymes, depression, peripheral edema, flatulence, decreased appetite, and fever.[8]
Experimental Protocols
Measurement of Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)
A key biomarker for assessing the pharmacodynamic effect of both this compound and telotristat ethyl is the measurement of 24-hour urinary 5-HIAA, the main metabolite of serotonin.[5][10]
General Protocol:
-
Patient Instruction: Patients are instructed to avoid serotonin-rich foods (e.g., pineapples, bananas, walnuts) and certain medications for a specified period before and during the urine collection to prevent falsely elevated results.[14][15]
-
Collection Period: A 24-hour urine collection is performed. The collection begins after the patient empties their bladder for the first time in the morning, and that void is discarded. All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative.[14]
-
Sample Handling: The collected urine is kept refrigerated or in a cool place during the collection period.[16]
-
Analysis: The total volume of the 24-hour collection is measured, and an aliquot is sent to a laboratory for 5-HIAA analysis, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Assessment of Stool Consistency
In the clinical trials for IBS-D, stool consistency is a crucial endpoint. The Bristol Stool Form Scale (BSFS) is a commonly used tool for this assessment.[17] It is a visual scale that classifies human feces into seven categories based on their form and consistency. Patients are typically asked to record the type of their bowel movements daily in a diary.
Conclusion
This compound and telotristat ethyl (LX-1032) are both peripherally acting TPH inhibitors that effectively reduce serotonin synthesis in the gastrointestinal tract. While they share a common mechanism of action, their clinical development has been tailored to different therapeutic areas. This compound showed promise in early clinical trials for the treatment of IBS-D, demonstrating improvements in pain, discomfort, and stool consistency.[10][11] Telotristat ethyl has successfully progressed through Phase 3 trials and gained FDA approval for the management of carcinoid syndrome diarrhea, a condition characterized by severe serotonin overproduction.[5][8] The data from their respective clinical programs highlight the potential of targeting peripheral serotonin synthesis for the treatment of specific GI disorders. Further research and clinical trials will continue to define the full therapeutic potential and optimal use of these targeted therapies.
References
- 1. This compound, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. What Gastroenterologists Should Know about Carcinoid Syndrome [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mskcc.org [mskcc.org]
- 15. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. acb.org.uk [acb.org.uk]
- 17. Bristol Stool scale: Stool types and what they mean [medicalnewstoday.com]
Safety Operating Guide
Navigating the Disposal of LX-1031: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the investigational drug LX-1031 necessitates adherence to rigorous, established guidelines for pharmaceutical and laboratory chemical waste management. This guide provides essential safety and logistical information to ensure the compliant and safe disposal of this compound.
Researchers, scientists, and drug development professionals handling this compound must operate under the principle that, in the absence of explicit instructions, the compound should be treated as hazardous pharmaceutical waste. This approach ensures the highest level of safety and environmental protection.
Key Chemical and Storage Data for this compound
Proper handling and storage are critical prerequisites to safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Data |
| Molecular Weight | 538.52 g/mol |
| Molecular Formula | C₂₈H₂₅F₃N₄O₄ |
| CAS Number | 945976-76-1 |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year[1] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound, as with any investigational compound, must follow a structured and compliant workflow. The following step-by-step procedure is based on general best practices for pharmaceutical and laboratory chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, such as unused or expired powder, in its original container if possible, or in a clearly labeled, sealed, and compatible waste container. Contaminated materials like gloves, weigh boats, and absorbent pads should be collected in a designated hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or vials contaminated with this compound, must be disposed of in a designated sharps container.[3]
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
4. Temporary Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Disposal Pathway:
-
Do Not Dispose Down the Drain: As a pharmaceutical compound, this compound should not be disposed of down the sanitary sewer.[4]
-
Professional Disposal Service: The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[3][4] These companies are equipped to handle and transport pharmaceutical waste for final disposal, which is typically high-temperature incineration.[4][5]
-
Institutional Protocols: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical and pharmaceutical waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Handling Protocols for Energetic Material LX-1031
Disclaimer: The identifier "LX-1031" is publicly associated with a tryptophan hydroxylase inhibitor, a pharmaceutical compound for research in gastrointestinal disorders.[1][2][3][4][5][6] However, this guide addresses the user's request for handling an energetic material, for which "this compound" may be an internal or alternative designation. The following safety protocols are based on established best practices for handling highly energetic and explosive compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and adhere to their institution's safety guidelines.
This document provides essential, immediate safety and logistical information for the handling and disposal of the energetic material designated as this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against potential hazards when handling energetic materials. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide protection against chemical splashes. A face shield used in conjunction with goggles is crucial for protection from potential explosions and flying debris.[7][8][9] |
| Hands | Chemical-Resistant and Fire-Resistant Gloves | Double gloving is recommended. An inner layer of fire-resistant gloves (e.g., Nomex® or Kevlar®) and an outer layer of chemical-resistant gloves (e.g., nitrile or neoprene) suitable for the specific solvents or reagents being used.[8][9][10] |
| Body | Flame-Resistant Lab Coat | A lab coat made from materials like Nomex® provides protection against fire.[8][9] Standard cotton lab coats are not sufficient as they can ignite. |
| Hearing | Ear Protection | Earplugs or earmuffs are essential to protect against the concussive effects of a potential explosion.[11] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes should fully cover the feet and be made of a material that offers protection from chemical spills.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to ensure safety during the handling of energetic materials.
1. Pre-Experiment Preparation:
-
Hazard Assessment: Conduct a thorough hazard assessment for the planned experiment.[8]
-
Information and Training: Ensure all personnel involved are fully trained and aware of the specific hazards of this compound and the experimental procedure.
-
Area Preparation:
-
Work should be conducted in a designated area, such as a chemical fume hood with a blast shield.[7][8]
-
Ensure the work area is clean and free of clutter and incompatible materials, especially flammables.[7]
-
Verify that safety equipment, including the safety shower, eyewash station, and fire extinguisher, is accessible and in good working order.
-
-
Quantity Minimization: Use the smallest possible quantity of this compound necessary for the experiment.[7]
2. Handling this compound:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Grounding: Use an anti-static mat and wrist strap to prevent electrostatic discharge, which can be an ignition source.[8]
-
Tool Selection: Use non-sparking tools made of materials like plastic or wood for all manipulations.[7] Avoid metal spatulas or other metal instruments that can cause friction or sparks.[8]
-
Controlled Environment: Handle this compound within a fume hood with the sash positioned as low as possible. A blast shield should be placed between the user and the experiment.[7][8]
-
Avoidance of Stimuli: Do not subject the material to shock, friction, or heat.[8]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate and validated procedure.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]
Disposal Plan: Step-by-Step Procedure
The disposal of energetic materials must be handled by trained professionals according to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Waste Containers: Collect all waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and compatible waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste - Explosive" and include the chemical name "this compound".
2. Short-Term Storage:
-
Designated Area: Store the hazardous waste in a designated, secure, and well-ventilated area away from heat, ignition sources, and incompatible materials.[12]
-
Limited Accumulation: Do not accumulate large quantities of energetic waste. Arrange for frequent disposal.
3. Final Disposal:
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for the final disposal of the energetic material.[7]
-
Transportation: Transportation of explosive waste is regulated and must be handled by certified professionals.
-
Disposal Methods: Common disposal methods for energetic materials include open burning or open detonation (OB/OD) in controlled environments, though alternative, more environmentally friendly methods like incineration and wet air oxidation are also used.[13][14] The appropriate method will be determined by the disposal facility.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of energetic material this compound.
Caption: Step-by-step workflow for the safe disposal of energetic material this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. miller-stephenson.com [miller-stephenson.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
